molecular formula C22H23NO4 B557859 1-(Fmoc-amino)cyclohexanecarboxylic acid CAS No. 162648-54-6

1-(Fmoc-amino)cyclohexanecarboxylic acid

Cat. No.: B557859
CAS No.: 162648-54-6
M. Wt: 365,43 g/mole
InChI Key: VCIVAWBKUQJNSX-UHFFFAOYSA-N
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Description

1-(Fmoc-amino)cyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365,43 g/mole. The purity is usually 95%.
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Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVAWBKUQJNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373232
Record name 1-(Fmoc-amino)cyclohexanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-54-6
Record name 1-[(Fmoc)amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Fmoc-amino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Fmoc-amino)cyclohexanecarboxylic acid, a key building block in modern peptide synthesis.

Core Chemical Properties

This compound, also known by its synonym Fmoc-homocycloleucine, is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for the stepwise assembly of peptide chains under mild basic conditions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}cyclohexane-1-carboxylic acid[3]
Synonyms Fmoc-1-amino-1-cyclohexanecarboxylic acid, Fmoc-AC6C-OH, Fmoc-homocycloleucine[4]
CAS Number 162648-54-6[4]
Molecular Formula C₂₂H₂₃NO₄[4]
Molecular Weight 365.42 g/mol
Appearance White to off-white powder/solid
Melting Point 185-187 °C
Boiling Point 591.7 ± 29.0 °C (Predicted)
Solubility Insoluble in water[5]
pKa 4.09 ± 0.20 (Predicted)
Storage 2-8 °C, sealed in a dry environment

Spectroscopic Data (Predicted)

Table 2: Predicted NMR and IR Spectral Data

Spectroscopy Functional Group Expected Chemical Shift / Frequency
¹H NMR Aromatic Protons (Fmoc)~7.2 - 7.8 ppm
CH (Fmoc)~4.2 ppm
CH₂ (Fmoc)~4.4 ppm
Cyclohexyl Protons~1.2 - 2.2 ppm
NH (Amide)~5.0 - 8.0 ppm (broad)
OH (Carboxylic Acid)>10 ppm (very broad)
¹³C NMR Carbonyl (Carboxylic Acid)~175 - 185 ppm
Carbonyl (Fmoc)~156 ppm
Aromatic Carbons (Fmoc)~120 - 145 ppm
CH (Fmoc)~47 ppm
CH₂ (Fmoc)~67 ppm
Quaternary Carbon (Cyclohexyl)~60 ppm
Cyclohexyl Carbons~20 - 40 ppm
FT-IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
N-H Stretch (Amide)~3300 cm⁻¹
C-H Stretch (Aromatic)~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2950 cm⁻¹
C=O Stretch (Carboxylic Acid)~1700-1725 cm⁻¹
C=O Stretch (Amide/Fmoc)~1690-1710 cm⁻¹
C=C Stretch (Aromatic)~1450, 1500-1600 cm⁻¹
N-H Bend (Amide II)~1510-1550 cm⁻¹

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Fmoc protection of 1-aminocyclohexanecarboxylic acid using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane (or Tetrahydrofuran)

  • 10% Aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight (12-18 hours).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash twice with diethyl ether or hexane to remove unreacted Fmoc-OSu and by-products.

    • Collect the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Purification by Recrystallization

Procedure:

  • Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of ethyl acetate and hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The bulky cyclohexyl group can impart conformational constraints on the resulting peptide, which is a valuable tool in drug design to enhance stability and biological activity.

General Fmoc-SPPS Cycle

The incorporation of this compound into a peptide chain on a solid support follows the standard Fmoc-SPPS cycle.

SPPS_Workflow Resin Solid Support Resin (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Step (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling: 1. Fmoc-AA-OH (e.g., this compound) 2. Activating Agent (e.g., HBTU, HATU) 3. Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Signaling Pathways and Biological Activity

As this compound is a synthetic amino acid derivative primarily used as a building block, it is not known to be directly involved in any natural signaling pathways. Its biological effects are realized once it is incorporated into a larger peptide sequence, where the conformational constraints imposed by the cyclohexyl ring can influence the peptide's interaction with biological targets. Research on peptides containing this moiety is often directed at developing therapeutics with enhanced stability against proteolysis and improved receptor binding affinity.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its well-defined chemical properties and utility in Fmoc-SPPS allow for the creation of novel peptides with constrained conformations. This guide provides the essential technical information for its effective use in research and development.

References

An In-depth Technical Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid (CAS 162648-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(9H-fluoren-9-ylmethoxycarbonyl-amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-Ach-OH, is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its unique cyclic aliphatic side chain imparts valuable properties to synthetic peptides, including enhanced proteolytic stability and conformational rigidity, which are highly desirable in the development of peptide-based therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and biological relevance of incorporating this building block into peptide sequences. Detailed experimental considerations for its use, particularly in the context of sterically hindered amino acids, are presented, alongside visualizations of relevant biological signaling pathways where peptides containing this moiety may exert their effects.

Physicochemical Properties

1-(Fmoc-amino)cyclohexanecarboxylic acid is a white powder at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers.[1][2][3][4][5]

PropertyValueReferences
CAS Number 162648-54-6[1][2][3][4][5]
Molecular Formula C₂₂H₂₃NO₄[2][3][5]
Molecular Weight 365.42 g/mol [1][4]
Appearance White to pale white solid/powder[1][2][3]
Melting Point 185-187 °C[1]
Purity ≥98.0% (typically by HPLC or Titration)[1][2][3]
Solubility Insoluble in water.[6] Soluble in organic solvents like DMF.
Storage Conditions 2-8°C, in a dry and well-ventilated place.[1][3]
Synonyms Fmoc-homocycloleucine, Fmoc-Ach-OH, Fmoc-1-amino-1-cyclohexane carboxylic acid[1][2][3][7][8]

Role in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[9]

Advantages of Incorporating the Cyclohexyl Moiety

The incorporation of the cyclohexyl moiety, as found in this compound, offers significant advantages in drug design and development:

  • Enhanced Proteolytic Stability: The bulky and non-natural cyclohexyl side chain can act as a steric shield, hindering the approach of proteolytic enzymes. This increased resistance to enzymatic degradation can significantly extend the in-vivo half-life of peptide therapeutics.

  • Conformational Rigidity: The cyclic nature of the side chain restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.

  • Modulation of Bioactivity: By replacing natural amino acids, the cyclohexyl group can alter the peptide's interaction with its biological target. This modification is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a peptide, for instance, by converting an agonist to an antagonist or by enhancing its potency.

Peptides containing the closely related cyclohexylalanine (Cha) have been shown to exhibit these properties, particularly in the development of analogs for hormones like apelin and somatostatin.

Experimental Protocols: Incorporation into Peptides

Due to the steric hindrance posed by the α,α-disubstituted cyclohexyl ring, the coupling of this compound can be challenging and may require optimized protocols compared to standard proteinogenic amino acids.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, into a peptide sequence using Fmoc-SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final residue Peptide Purified Peptide Cleavage->Peptide

A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Recommended Coupling Protocol for Sterically Hindered Amino Acids

For sterically hindered amino acids like this compound, a standard coupling protocol may result in low yields. The following protocol is a more robust approach.

Materials and Reagents:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 3.9 equivalents)

  • Base (e.g., DIPEA or Collidine, 8 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected (typically with 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

  • First Coupling: Add the pre-activated amino acid solution to the peptide-resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A positive result (blue/purple beads) indicates an incomplete reaction.

  • Second Coupling (if necessary): If the coupling is incomplete, repeat steps 2-4 with a fresh solution of the activated amino acid.

  • Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to prepare for the next deprotection and coupling cycle.

Choice of Coupling Reagents

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids. Uronium/aminium and phosphonium-based reagents are generally more effective than carbodiimides for such challenging couplings.

Reagent ClassExamplesPotency for Hindered CouplingsNotes
Uronium/Aminium HATU, HCTU, COMUHighGenerally recommended for sterically hindered amino acids. Forms highly reactive acyl-uronium species.
Phosphonium PyBOP, PyAOPHighAlso very effective for difficult couplings.
Carbodiimides DIC, DCCModerate to LowOften require an additive like HOBt or OxymaPure. May be insufficient for highly hindered couplings.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented, the incorporation of the closely related cyclohexylalanine (Cha) has been studied in the context of G-protein coupled receptor (GPCR) ligands, such as apelin and somatostatin analogues.

Apelin Receptor Signaling

The apelin receptor (APJ) is a GPCR involved in various physiological processes, including cardiovascular function.[10] Peptides containing cyclohexylalanine have been investigated as stable apelin analogues. The binding of an apelin agonist to the APJ receptor can trigger several downstream signaling cascades.

Apelin_Signaling Apelin Apelin Analogue (with Cyclohexyl moiety) APJ APJ Receptor (GPCR) Apelin->APJ binds G_protein Gαi / Gαq APJ->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates eNOS eNOS Akt->eNOS activates Akt->ERK activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation & Migration ERK->Proliferation

Simplified Apelin receptor (APJ) signaling pathway.
Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are a family of five GPCR subtypes that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. Analogues containing non-canonical amino acids are developed to improve stability and receptor subtype selectivity.

Somatostatin_Signaling Somatostatin Somatostatin Analogue (with Cyclohexyl moiety) SSTR SSTR (1-5) (GPCR) Somatostatin->SSTR binds G_protein Gαi SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK modulates Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion inhibits Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Ion_Channels->Hormone_Secretion inhibits

References

In-Depth Technical Guide: 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-A6c-OH), a crucial building block in modern peptide chemistry. Valued for its ability to introduce conformational constraints into peptide structures, this unnatural amino acid is instrumental in the development of peptides with enhanced stability and biological activity. This document details the physicochemical properties, synthesis, and applications of Fmoc-A6c-OH, with a particular focus on its use in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a discussion of its role in the design of therapeutic peptides targeting specific signaling pathways.

Introduction

This compound is a derivative of the cyclic amino acid 1-aminocyclohexanecarboxylic acid, protected at the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the stepwise and efficient assembly of peptide chains.[1][2] The incorporation of the rigid cyclohexyl scaffold of Fmoc-A6c-OH into peptides limits their conformational flexibility. This is a key strategy in drug design to stabilize bioactive conformations, such as β-turns, and to increase resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[3]

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.[4][5]

PropertyValueReferences
Molecular Weight 365.42 g/mol [4]
Molecular Formula C₂₂H₂₃NO₄[4][5]
CAS Number 162648-54-6[4][5]
Appearance White powder[6]
Melting Point 185-187 °C
Purity (Typical) ≥98.0% (by HPLC)[6]
Solubility Insoluble in water[7]
Storage Temperature -20°C to 8°C[4]

Synthesis and Application in Peptide Chemistry

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-aminocyclohexanecarboxylic acid with Fmoc-chloride (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. The reaction is generally performed in an organic solvent.[7]

A logical workflow for the synthesis is depicted below:

A 1-Aminocyclohexanecarboxylic Acid C Reaction in Organic Solvent + Base (e.g., NaHCO₃) A->C B Fmoc-Cl or Fmoc-OSu B->C D This compound C->D  Fmoc Protection

Figure 1: Synthetic pathway for Fmoc-A6c-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-A6c-OH is primarily used as a building block in Fmoc-based SPPS.[3] Its incorporation into a peptide sequence follows the standard SPPS cycle of deprotection, coupling, and washing. The bulky cyclohexyl group can present steric hindrance, potentially requiring optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents.

The general workflow for incorporating an amino acid in Fmoc-SPPS is illustrated below:

start Start with Resin-Bound Peptide (with N-terminal Fmoc) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-A6c-OH (with activating agents like HCTU/DIC) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Resin-Bound Peptide (extended by one A6c residue) wash2->end

Figure 2: Workflow for incorporating Fmoc-A6c-OH in SPPS.

Experimental Protocols

General Protocol for Coupling of Fmoc-A6c-OH in Manual SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation : Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection : Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature. Drain the piperidine solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Activation and Coupling :

    • In a separate vial, dissolve Fmoc-A6c-OH (3-5 equivalents) and a suitable activating agent such as HCTU (3-5 equivalents) or a carbodiimide like DIC with an additive like Oxyma Pure in a minimal amount of DMF.[9]

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the resin, followed immediately by the activated amino acid solution.

    • Agitate the mixture at room temperature. Due to the steric bulk of Fmoc-A6c-OH, extended coupling times of 2-4 hours or even double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

Role in Drug Development and Signaling Pathways

The incorporation of 1-aminocyclohexanecarboxylic acid (A6c) into peptides is a strategy to develop potent and specific modulators of biological processes, often by targeting protein-protein interactions within signaling pathways.

Targeting the Grb7 Signaling Pathway in Cancer

A notable example is the development of peptide inhibitors targeting the Growth factor receptor-bound protein 7 (Grb7). Grb7 is a signaling protein implicated in the progression of certain cancers, such as HER2-positive breast cancer. Peptides designed to bind to the SH2 domain of Grb7 can disrupt its downstream signaling, thereby inhibiting cancer cell migration. The inclusion of conformationally constrained amino acids like A6c can enhance the binding affinity and stability of these inhibitory peptides.[10]

The logical relationship in this therapeutic approach is outlined below:

her2 HER2 Receptor Activation grb7 Grb7 Recruitment and Signaling her2->grb7 migration Cancer Cell Migration grb7->migration peptide Peptide with A6c (e.g., G7-B-series) peptide->grb7 Inhibits

Figure 3: Inhibition of the Grb7 signaling pathway.
Development of Antimicrobial Peptides (AMPs)

1-aminocyclohexanecarboxylic acid has also been incorporated into synthetic antimicrobial peptides (AMPs). These peptides have shown inhibitory activity against drug-resistant bacterial strains. The constrained structure imparted by A6c can influence the peptide's conformation upon interaction with bacterial membranes, which is a critical aspect of their mechanism of action.[11] While the precise signaling pathways disrupted by these AMPs within the bacteria are complex and varied, a primary mechanism involves the permeabilization of the cell membrane.

Conclusion

This compound is a valuable and versatile tool in peptide chemistry and drug discovery. Its ability to introduce conformational rigidity allows for the rational design of peptides with improved biological properties. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in their work. As the demand for more stable and potent peptide-based therapeutics grows, the importance of specialized building blocks like Fmoc-A6c-OH will continue to increase.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-ACHC-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH). This valuable building block is instrumental in peptide synthesis and drug development, offering unique conformational constraints to peptide structures. This document outlines detailed synthetic protocols, purification methods, and in-depth characterization data for both cis and trans isomers of Fmoc-4-aminocyclohexanecarboxylic acid, the most common positional isomer.

Introduction

Fmoc-ACHC-OH is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the aminocyclohexanecarboxylic acid moiety imparts rigidity to peptide backbones, influencing their secondary structure and, consequently, their biological activity and stability. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a straightforward and reversible protection strategy, compatible with standard SPPS protocols. This guide will focus on the synthesis and characterization of the 4-aminocyclohexanecarboxylic acid isomers.

Synthesis of Fmoc-ACHC-OH

The synthesis of Fmoc-ACHC-OH is typically achieved through the N-protection of the corresponding aminocyclohexanecarboxylic acid isomer with a suitable Fmoc-reagent under basic conditions. The starting materials, cis- and trans-4-aminocyclohexanecarboxylic acid, can be synthesized via catalytic hydrogenation of p-aminobenzoic acid. The ratio of cis to trans isomers in the precursor can be influenced by the reaction conditions and can be determined by Nuclear Magnetic Resonance (NMR) analysis.[1]

A general and adaptable protocol for the Fmoc protection is provided below. This procedure can be applied to both cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

Experimental Protocol: Fmoc Protection of 4-Aminocyclohexanecarboxylic Acid

Materials:

  • cis- or trans-4-Aminocyclohexanecarboxylic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone or 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in acetone or 1,4-dioxane dropwise to the stirred amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc reagent and by-products.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-ACHC-OH will form.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to a constant weight.

Purification

The crude Fmoc-ACHC-OH can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield a white, crystalline solid.[2] Column chromatography on silica gel can also be employed for purification if necessary.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification start 4-Aminocyclohexanecarboxylic Acid reagents Fmoc-Cl or Fmoc-OSu, Base (e.g., Na2CO3) reaction Reaction in Aqueous/Organic Solvent start->reaction reagents->reaction workup Aqueous Work-up & Acidification reaction->workup crude_product Crude Fmoc-ACHC-OH workup->crude_product recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure Fmoc-ACHC-OH filtration->pure_product

Caption: General workflow for the synthesis and purification of Fmoc-ACHC-OH.

Characterization of Fmoc-ACHC-OH Isomers

Thorough characterization is essential to confirm the identity, purity, and isomeric integrity of the synthesized Fmoc-ACHC-OH. The following sections detail the key analytical techniques and expected data for the cis and trans isomers of Fmoc-4-aminocyclohexanecarboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the cis and trans isomers of Fmoc-4-aminocyclohexanecarboxylic acid.

PropertyFmoc-cis-4-aminocyclohexanecarboxylic acidFmoc-trans-4-aminocyclohexanecarboxylic acid
Synonyms Fmoc-1,4-cis-Achc-OHFmoc-1,4-trans-Achc-OH
CAS Number 147900-45-6[3]Not readily available
Molecular Formula C₂₂H₂₃NO₄[3]C₂₂H₂₃NO₄
Molecular Weight 365.4 g/mol [3]365.4 g/mol
Appearance White powder[3]White to off-white solid
Melting Point 130 - 138 °C[3]Not consistently reported
Purity (HPLC) ≥ 97%[3]≥ 98%
Storage Conditions 0-8 °C[3]2-8 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the Fmoc-ACHC-OH isomers. The chemical shifts and coupling constants of the cyclohexane ring protons are particularly informative for distinguishing between the cis and trans configurations. While specific spectral data for Fmoc-4-aminocyclohexanecarboxylic acid isomers is not widely published, general principles for distinguishing cis and trans isomers of 4-substituted cyclohexanes can be applied. In the more stable chair conformation, axial and equatorial protons exhibit distinct chemical shifts and coupling patterns.

General Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-ACHC-OH isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features:

  • Fmoc Group: A series of multiplets in the aromatic region (typically ~7.2-7.9 ppm) and signals for the CH and CH₂ groups of the fluorenyl moiety.

  • Cyclohexane Ring: A complex pattern of multiplets in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 (attached to the carboxyl group) and C4 (attached to the Fmoc-protected amino group) are diagnostic for the stereochemistry. For the trans isomer, where both substituents can be in equatorial positions, the axial protons on C1 and C4 are expected to show large axial-axial coupling constants (Jaa ≈ 10-13 Hz). In contrast, the cis isomer will have one axial and one equatorial substituent, leading to smaller axial-equatorial and equatorial-equatorial couplings.

Expected ¹³C NMR Spectral Features:

  • Fmoc Group: Characteristic signals for the aromatic carbons and the aliphatic carbons of the fluorenyl group.

  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl group (typically >170 ppm).

  • Cyclohexane Ring: Signals for the six carbons of the cyclohexane ring. The chemical shifts of C1 and C4 will be influenced by the stereochemistry of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Fmoc-ACHC-OH.

General Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: The expected molecular ion peak for Fmoc-ACHC-OH would be [M+H]⁺ at m/z 366.4 or [M-H]⁻ at m/z 364.4.

Characterization Workflow

cluster_characterization Characterization sample Pure Fmoc-ACHC-OH hplc Purity Determination (HPLC) sample->hplc nmr Structural Elucidation (1H & 13C NMR) sample->nmr ms Molecular Weight Confirmation (MS) sample->ms data Final Characterized Product hplc->data nmr->data ms->data

References

Solubility Profile of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ach-OH), a non-proteinogenic amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). An understanding of its solubility is critical for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. While specific quantitative solubility data for this compound in various organic solvents is not extensively published, this guide consolidates available qualitative information, provides general solubility expectations based on the behavior of similar compounds, and details a robust experimental protocol for precise solubility determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally enhances solubility in a range of organic solvents. However, the cyclohexyl moiety of this compound also contributes significantly to the molecule's nonpolar character.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are standard in SPPS due to their exceptional ability to dissolve a wide array of Fmoc-amino acids and effectively swell the solid-phase resin support.

Solubility Data

Precise quantitative solubility data for this compound is sparse in publicly available literature. Therefore, the following table summarizes the expected qualitative solubility based on data for similar Fmoc-amino acids and general principles of peptide chemistry. For critical applications, experimental determination of solubility is strongly recommended.

SolventChemical FormulaTypeExpected SolubilityRemarks
N,N-Dimethylformamide (DMF) C₃H₇NOPolar AproticHighly SolubleA standard and highly effective solvent for SPPS; Fmoc-amino acids are generally very soluble.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOPolar AproticHighly SolubleOften used as a substitute for DMF, with excellent solvating properties for Fmoc-amino acids.
Dimethyl Sulfoxide (DMSO) C₂H₆SOPolar AproticHighly SolubleA strong solvent, though its viscosity and reactivity should be considered for specific applications.
Dichloromethane (DCM) CH₂Cl₂NonpolarSparingly to Moderately SolubleWhile a common solvent in organic synthesis, its ability to dissolve Fmoc-amino acids can be limited. Often used in combination with other solvents.
Tetrahydrofuran (THF) C₄H₈OPolar AproticModerately SolubleA viable solvent, though generally less effective than DMF or NMP for dissolving Fmoc-amino acids.
Acetonitrile (ACN) C₂H₃NPolar AproticSparingly SolubleTypically not a primary solvent for dissolving Fmoc-amino acids due to lower solvation capacity.
PolarClean C₇H₁₃NO₃Polar AproticSoluble to Highly SolubleStudies on other Fmoc-amino acids suggest high solubility, potentially in the range of >0.4 M.[1]
Water H₂OPolar ProticInsolubleConsistently reported as insoluble in water by chemical suppliers.[2][3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following "shake-flask" method, followed by High-Performance Liquid Chromatography (HPLC) analysis, is the gold standard.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • High-purity organic solvent of choice (e.g., DMF, NMP, DCM)

  • Analytical balance (readable to 0.1 mg)

  • Vials with solvent-resistant caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and record the total mass.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The concentration of the dissolved solid should be constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Alternatively, allow the vial to stand undisturbed at a constant temperature until the excess solid has fully settled.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC to generate a calibration curve by plotting the peak area against concentration. The Fmoc group has a strong UV absorbance, typically around 266 nm.

    • Inject the diluted sample of the saturated solution into the HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or Molarity).

Visualized Workflows

The following diagrams illustrate the logical workflow for solubility determination and a typical application in solid-phase peptide synthesis.

Solubility_Determination_Workflow start Start add_excess Add excess Fmoc-Ach-OH to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate separate Separate solid and liquid (Centrifuge/Settle) equilibrate->separate filter Filter supernatant separate->filter dilute Prepare accurate dilution filter->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis calculate Calculate solubility from calibration curve hplc_analysis->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

SPPS_Workflow process_node process_node reagent_node reagent_node dissolve Dissolve Fmoc-Ach-OH in SPPS solvent (e.g., DMF) activate Activate with coupling reagents (e.g., HBTU/DIPEA) dissolve->activate couple Couple to resin activate->couple resin Resin with deprotected N-terminus resin->couple wash Wash resin couple->wash deprotect Fmoc deprotection (e.g., Piperidine/DMF) wash->deprotect next_cycle Proceed to next coupling cycle deprotect->next_cycle

Caption: A simplified workflow illustrating the use of dissolved this compound in SPPS.

References

Navigating the Safe Handling of 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1-(Fmoc-amino)cyclohexanecarboxylic acid. Designed for laboratory personnel and professionals in drug development, this document synthesizes critical data from multiple safety data sheets (SDS) and chemical supplier information to ensure safe laboratory practices. This guide covers physical and chemical properties, hazard identification, personal protective equipment, first-aid measures, and handling and storage procedures.

Core Safety and Physical Data

This compound is a white, powdered organic compound commonly used in peptide synthesis.[1] While some safety data sheets classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, as with all laboratory chemicals.[2][3] Inconsistencies exist across different supplier safety data, with some indicating potential for irritation. Therefore, adopting a cautious approach is recommended.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueReferences
Molecular Formula C22H23NO4[1][4]
Molecular Weight 365.42 g/mol [4]
Appearance White powder/solid[2][3]
Melting Point 185-187 °C[1][2]
Boiling Point 591.7 ± 29.0 °C (Predicted)[1]
Solubility Insoluble in water[1][3][5]
Density 1.30 g/cm³[1]
Storage Temperature 2-8°C or -20°C[1][4]
Hazard Identification and Precautionary Statements

While not universally classified as hazardous, some sources suggest exercising caution. The precautionary statements listed in some safety data for similar compounds provide a good framework for safe handling.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity No data availableP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Skin Corrosion/Irritation Not classified, but handle with careP264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Serious Eye Damage/Irritation Not classified, but handle with careP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity No data availableP271: Use only outdoors or in a well-ventilated area.[6]

Experimental Protocols: General Chemical Safety Assessment

While specific experimental safety data for this compound is not publicly available, the following general protocols are standard for assessing the potential hazards of a new chemical compound in a research setting.

1. Dustiness Test:

  • Objective: To assess the potential for a powder to become airborne.

  • Methodology: A known quantity of the substance is dropped from a specified height in a controlled chamber. Air samples are taken at various points to determine the concentration of airborne particles. This helps in selecting appropriate respiratory protection.

2. Skin Irritation/Corrosion Test (In Vitro):

  • Objective: To assess the potential of a chemical to cause skin irritation or corrosion.

  • Methodology: A reconstructed human epidermis (RhE) model is used. The test chemical is applied to the tissue surface for a defined period. Cell viability is then measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritant or corrosive potential.

3. Eye Irritation/Corrosion Test (In Vitro):

  • Objective: To assess the potential of a chemical to cause eye irritation or serious eye damage.

  • Methodology: Various in vitro methods can be used, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test. These tests measure changes in corneal opacity and permeability or cell viability after exposure to the test chemical.

Safe Handling and Emergency Procedures

Adherence to proper handling and emergency protocols is paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling this compound is summarized in Table 2.

PPE CategoryRecommendationReferences
Eye Protection Safety glasses with side-shields or goggles.[6]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).[6]
Skin and Body Protection Laboratory coat, long-sleeved clothing.[3][6]
Respiratory Protection Use a type N95 (US) or type P1 (EN 143) dust mask if handling large quantities or if dust is generated.
First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid ProcedureReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][3]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling: Avoid contact with skin, eyes, and clothing.[2][3] Avoid dust formation.[2] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Recommended storage temperatures vary, with some sources suggesting 2-8°C and others -20°C.[4]

Visualizing Safety Workflows

To further aid in the understanding of laboratory safety procedures, the following diagrams, created using the DOT language, illustrate key logical relationships and workflows.

G General Laboratory Chemical Handling Workflow A Risk Assessment B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Clean Bench) B->C D Weighing and Dispensing C->D E Performing Reaction/Procedure D->E F Waste Disposal (Follow Institutional Guidelines) E->F G Decontaminate Work Area F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I G Hazard Identification and Control Measures cluster_0 Hazard Identification and Control Measures cluster_1 Hazard Identification and Control Measures cluster_2 Hazard Identification and Control Measures cluster_3 Hazard Identification and Control Measures A Identify Potential Hazards (Physical, Chemical, Health) B Assess Risks (Likelihood and Severity) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment C->F G Review and Monitor Effectiveness D->G E->G F->G

References

Commercial Suppliers and Technical Guide for 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ach-OH), a key building block in peptide synthesis and drug discovery. It details commercial suppliers, physicochemical properties, and protocols for its application, particularly in Solid-Phase Peptide Synthesis (SPPS).

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function allows for its use in the well-established Fmoc-based solid-phase peptide synthesis strategy. The cyclohexyl ring introduces conformational constraints into the peptide backbone, which can lead to enhanced metabolic stability, improved receptor affinity, and controlled secondary structure formation. These properties make it a valuable tool for designing novel therapeutic peptides and other biologically active molecules.

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The table below summarizes key information from prominent suppliers.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex Fmoc-1-aminocyclohexane carboxylic acid162648-54-6≥ 98% (HPLC)C22H23NO4365.4
Santa Cruz Biotechnology Fmoc-1,4-trans-ACHC-OH147900-46-7-C22H23NO4365.42
Thermo Scientific Chemicals This compound, 98+%162648-54-698+%C22H23NO4-
Fisher Scientific This compound, 98+%162648-54-698+%C22H23NO4365.43
Sigma-Aldrich This compound162648-54-6≥98.0% (T)C22H23NO4365.42
Advanced ChemTech Fmoc-homocycloleucine; Fmoc-1-amino-1-cyclohexane carboxylic acid; Fmoc-ACHC-OH----

Physicochemical Properties

Understanding the physical and chemical properties of 1-(Fmoc-amino)cyclohexanececarboxylic acid is crucial for its proper handling, storage, and use in synthesis.

PropertyValueReference
Appearance White to off-white solid/powder[1][2]
Melting Point 185-187 °C[3]
Solubility Insoluble in water.[2]
Storage Store at 2-8°C in a dry, well-ventilated place.[1][3]

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-SPPS. However, due to the steric bulk of the cyclohexyl group, optimization of coupling conditions may be necessary to ensure efficient and complete reactions.

General Fmoc-SPPS Workflow

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid, including Fmoc-Ach-OH, in SPPS.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: Fmoc-Ach-OH Coupling Reagents (e.g., HATU/DIPEA)in DMF Resin->Coupling Washing1 Washing (DMF) Coupling->Washing1 Fmoc_Peptide_Resin Fmoc-Protected Peptide-Resin Washing1->Fmoc_Peptide_Resin Deprotection Fmoc Deprotection: 20% Piperidine in DMF Fmoc_Peptide_Resin->Deprotection Washing2 Washing (DMF) Deprotection->Washing2 Next_Cycle Ready for next coupling cycle Washing2->Next_Cycle

General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Methodologies

4.2.1. Resin Swelling: Before the first coupling, the solid support resin (e.g., Rink Amide, Wang resin) must be swelled.

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF), and allow the resin to swell for at least 30-60 minutes with gentle agitation.

4.2.2. Fmoc Deprotection: To expose the free amine for the coupling reaction, the Fmoc group of the resin-bound amino acid is removed.

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) can be employed to ensure complete removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

4.2.3. Coupling of this compound: Due to the potential for steric hindrance from the cyclohexyl group, a potent coupling reagent is recommended.

  • In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.9-4.5 equivalents) in DMF.

  • Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution and mix well.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. For potentially difficult couplings involving sterically hindered residues, extending the reaction time or performing a double coupling may be beneficial.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

4.2.4. Capping (Optional): If the coupling is incomplete (positive Kaiser test), any unreacted free amines can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with acetic anhydride and a base like DIPEA in DMF.

4.2.5. Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail. A common cocktail is Reagent K (trifluoroacetic acid/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane/water (95:2.5:2.5).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

4.2.6. Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of this compound is a strategic choice in the design of peptidomimetics and cyclic peptides.

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The cyclohexyl group of Fmoc-Ach-OH introduces a rigid scaffold that can help to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.

Cyclic Peptides

Cyclic peptides often exhibit greater stability against enzymatic degradation and can have improved membrane permeability compared to their linear counterparts. This compound can be incorporated into a linear peptide precursor, which is then cyclized either on-resin or in solution. The following diagram outlines a general workflow for the synthesis of a head-to-tail cyclic peptide using this amino acid.

Cyclic_Peptide_Synthesis SPPS 1. Solid-Phase Synthesis of Linear Peptide (incorporating Fmoc-Ach-OH) Cleavage 2. Cleavage from Resin (with side-chain protection intact) SPPS->Cleavage Purification1 3. Purification of Linear Peptide Cleavage->Purification1 Cyclization 4. Solution-Phase Cyclization (e.g., using DPPA, HATU) Purification1->Cyclization Deprotection 5. Final Deprotection of Side-Chains Cyclization->Deprotection Purification2 6. Final Purification of Cyclic Peptide Deprotection->Purification2

Workflow for the synthesis of a cyclic peptide.

Conclusion

This compound is a versatile and valuable building block for peptide chemists and drug developers. Its commercial availability and the well-established protocols for its use in Fmoc-SPPS make it an accessible tool for creating novel peptides with enhanced structural and functional properties. The ability to introduce conformational constraints makes it particularly useful in the design of stable, potent, and selective peptidomimetics and cyclic peptides for therapeutic and research applications. Careful consideration of coupling conditions is necessary to overcome potential steric hindrance and ensure high-yield synthesis.

References

Spectral Data and Characterization of 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Fmoc-amino)cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document presents a combination of data for the parent compound, 1-aminocyclohexanecarboxylic acid, and expected spectral characteristics after the addition of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Compound Overview

This compound is an amino acid derivative where the amino group is protected by an Fmoc group. This protection is crucial for its application in solid-phase peptide synthesis.[1][2][3]

Chemical Structure:

Molecular Formula: C₂₂H₂₃NO₄[4][5]

Molecular Weight: 365.42 g/mol [5][6]

Appearance: White to off-white solid[1]

Melting Point: 185-187 °C[5]

Spectroscopic Data

The following tables summarize the expected and observed spectral data for this compound and its parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Assignment Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for 1-Aminocyclohexanecarboxylic acid[7]
Cyclohexyl Protons1.2 - 2.21.2 - 2.1
Fmoc -CH₂-~4.4N/A
Fmoc -CH-~4.2N/A
Fmoc Aromatic Protons7.2 - 7.8N/A
-NH-~7.0 (broad)N/A
-COOH>10.0 (broad)N/A

Table 2: ¹³C NMR Spectral Data

Assignment Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for 1-Aminocyclohexanecarboxylic acid[8]
Cyclohexyl -C-NH-~60~60
Cyclohexyl Carbons20 - 4021.6, 25.1, 34.6
Fmoc -CH₂-~67N/A
Fmoc -CH-~47N/A
Fmoc Aromatic Carbons120 - 145N/A
Fmoc Carbonyl (-C=O)~156N/A
Carboxyl (-COOH)~178~180
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Functional Group Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 1-Aminocyclohexanecarboxylic acid[9]
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
N-H (Amide)3200-3400N/A
C-H (Aromatic)3000-3100N/A
C-H (Aliphatic)2850-29502850-2950
C=O (Carboxylic Acid)~1700~1700
C=O (Urethane)~1720N/A
C=C (Aromatic)1450-1600N/A
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Technique Expected m/z for this compound Observed m/z for 1-Aminocyclohexanecarboxylic acid[9]
Electrospray Ionization (ESI-MS)[M+H]⁺: 366.16[M+Na]⁺: 388.14[M+H]⁺: 144.10

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the characterization of this compound and its role in peptide synthesis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of 1-(Fmoc-amino) cyclohexanecarboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

peptide_synthesis_pathway resin Solid Support Resin fmoc_aa1 Fmoc-AA₁-Resin resin->fmoc_aa1 1. Coupling aa1 H₂N-AA₁-Resin fmoc_aa1->aa1 2. Fmoc Deprotection (Piperidine) coupled_peptide Fmoc-Cyclohexyl-AA₁-Resin aa1->coupled_peptide 3. Coupling fmoc_cyclohexyl 1-(Fmoc-amino) cyclohexanecarboxylic acid fmoc_cyclohexyl->coupled_peptide deprotected_peptide H₂N-Cyclohexyl-AA₁-Resin coupled_peptide->deprotected_peptide 4. Fmoc Deprotection cleavage Cleavage from Resin deprotected_peptide->cleavage Repeat Steps... final_peptide Final Peptide cleavage->final_peptide TFA

Caption: Role in Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the principles and practices of Fmoc-based SPPS, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in optimizing their synthetic strategies.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The success of Fmoc-SPPS lies in its orthogonal protection strategy, which allows for the selective removal of the temporary Nα-amino protecting group (Fmoc) under mild basic conditions, while the permanent side-chain protecting groups remain intact until the final acid-mediated cleavage step.[3]

Key Characteristics of the Fmoc Group:

  • Base Lability: The Fmoc group is readily cleaved by a secondary amine, most commonly piperidine, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1] The deprotection mechanism proceeds via a β-elimination pathway.[4]

  • Acid Stability: It is stable to the acidic conditions used to remove side-chain protecting groups and cleave the peptide from the resin, typically trifluoroacetic acid (TFA).[3]

  • UV-Active Chromophore: The fluorenyl moiety possesses a strong UV absorbance, which can be utilized for real-time, non-invasive monitoring of the deprotection and coupling steps during automated synthesis.[5]

This orthogonality is the foundation of Fmoc-SPPS, enabling the stepwise elongation of the peptide chain with high fidelity.[3]

The General Workflow of Fmoc-SPPS

The synthesis of a peptide using Fmoc chemistry involves a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the sequence.

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Fmoc-AA(n+1)-AA(n)-...-Resin Washing2->Elongated_Peptide Repeat Cycle Elongated_Peptide->Deprotection Final_Cleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage Final Cycle Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

A simplified workflow for Fmoc solid-phase peptide synthesis.
Mechanism of Nα-Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. It is typically achieved using a solution of a secondary amine, such as piperidine, in DMF. The mechanism is a two-step process:

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.[4]

  • β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6] The secondary amine then acts as a scavenger, forming a stable adduct with the reactive DBF, preventing its polymerization or reaction with the newly deprotected amine.[7]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination and Scavenging Fmoc-NH-Peptide Fmoc-NH-Peptide-Resin Carbanion [Fmoc(-H)]-NH-Peptide-Resin (Carbanion Intermediate) Fmoc-NH-Peptide->Carbanion + Piperidine Piperidine Piperidine Piperidinium Piperidinium+ Free_Amine H2N-Peptide-Resin Carbanion->Free_Amine Carbanion->Free_Amine DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO2 Carbanion->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

The mechanism of Fmoc deprotection by piperidine.[4]

Experimental Protocols

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).[8]

  • For C-terminal amides: Rink Amide resin is commonly used.[9]

  • For C-terminal carboxylic acids: Wang or 2-chlorotrityl chloride resins are suitable choices.[9]

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as DMF or dichloromethane (DCM), at a ratio of approximately 10-15 mL per gram of resin.

  • Allow the resin to swell for at least 30 minutes (up to 2 hours) at room temperature with gentle agitation.

  • Drain the solvent.

Nα-Fmoc Deprotection

Reagents:

  • 20% (v/v) piperidine in DMF.

Protocol:

  • Add the deprotection solution to the swollen resin.

  • Agitate the mixture for an initial 3 minutes, then drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent.[10]

Protocol:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, HBTU, HCTU) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.[5]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. This is typically achieved with a strong acid, most commonly TFA, in the presence of scavengers to prevent side reactions.[8]

Protocol:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see table below).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data

Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and purity of the synthesized peptide.[10]

Coupling ReagentTypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Moderate
DIC/OxymaPure® Carbodiimide/Additive30-120 minutes>98>95Very Low

Data compiled from various sources for general comparison. Actual performance may vary depending on the specific peptide sequence and reaction conditions.[10]

Comparison of Fmoc Deprotection Reagents

While piperidine is the most common reagent for Fmoc deprotection, alternatives are available, particularly for challenging sequences or to mitigate certain side reactions.[7][11]

Deprotection ReagentConcentrationTypical Deprotection TimeNotes
Piperidine 20% in DMF2 x 10 minutesStandard and widely used. Can cause aspartimide formation in sensitive sequences.[7]
Piperazine 10% in DMF/Ethanol (9:1)2 x 10 minutesA less toxic alternative to piperidine.[7]
DBU 2% in DMF< 1 minuteVery rapid deprotection. Often used with a scavenger like piperazine as DBU itself does not scavenge DBF. Can increase racemization and aspartimide formation.[11][12]
Common TFA Cleavage Cocktails

The composition of the cleavage cocktail is critical for obtaining a high-purity peptide and depends on the amino acid residues present in the sequence.

Cleavage Cocktail (TFA/Scavengers)Scavenger CompositionApplication
TFA/TIS/H₂O 95:2.5:2.5General purpose for peptides without sensitive residues like Cys, Met, or Trp.[8]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing multiple sensitive residues. EDT is a potent scavenger but has a strong odor.
TFA/TIS/EDT/H₂O 94:1:2.5:2.5Effective for peptides containing Cysteine.
TFA/TIS/H₂O/DODT 92.5:2.5:2.5:2.5An "odorless" alternative for Cysteine-containing peptides.

Troubleshooting Common Issues in Fmoc-SPPS

Troubleshooting_Workflow Start Low Yield or Purity of Crude Peptide Check_Synthesis Review Synthesis Records Start->Check_Synthesis Incomplete_Coupling Incomplete Coupling? Check_Synthesis->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Check_Synthesis->Incomplete_Deprotection Side_Reactions Side Reactions during Cleavage? Check_Synthesis->Side_Reactions Incomplete_Coupling->Incomplete_Deprotection No Sol_Coupling1 Increase coupling time or temperature Incomplete_Coupling->Sol_Coupling1 Yes Sol_Coupling2 Use a more efficient coupling reagent (e.g., HATU) Incomplete_Coupling->Sol_Coupling2 Yes Sol_Coupling3 Double couple difficult amino acids Incomplete_Coupling->Sol_Coupling3 Yes Incomplete_Deprotection->Side_Reactions No Sol_Deprotection1 Extend deprotection time Incomplete_Deprotection->Sol_Deprotection1 Yes Sol_Deprotection2 Use fresh deprotection solution Incomplete_Deprotection->Sol_Deprotection2 Yes Sol_Deprotection3 Consider alternative base (e.g., DBU for difficult sequences) Incomplete_Deprotection->Sol_Deprotection3 Yes Sol_Cleavage1 Optimize cleavage cocktail and scavengers Side_Reactions->Sol_Cleavage1 Yes Sol_Cleavage2 Reduce cleavage time Side_Reactions->Sol_Cleavage2 Yes Sol_Cleavage3 Ensure use of high-purity TFA Side_Reactions->Sol_Cleavage3 Yes End Re-synthesize with Optimized Protocol Sol_Coupling1->End Sol_Coupling2->End Sol_Coupling3->End Sol_Deprotection1->End Sol_Deprotection2->End Sol_Deprotection3->End Sol_Cleavage1->End Sol_Cleavage2->End Sol_Cleavage3->End

A logical workflow for troubleshooting common issues in Fmoc-SPPS.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a non-proteinogenic, Cα,α-disubstituted amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences offers a powerful strategy to impose conformational constraints, enhance metabolic stability, and modulate biological activity. The bulky cyclohexyl side chain of Ac6c restricts the peptide backbone's rotational freedom, favoring the adoption of specific secondary structures such as helices and turns. This pre-organization can lead to peptides with improved receptor binding affinity and selectivity. Furthermore, the sterically hindered nature of the Ac6c residue provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. These application notes provide a comprehensive overview of the use of Fmoc-Ac6c-OH in Fmoc-based SPPS, including detailed protocols and strategies to overcome the challenges associated with its steric bulk.

Applications of Incorporating Ac6c in Peptides

The unique structural properties of 1-aminocyclohexanecarboxylic acid (Ac6c) make it a valuable tool for peptide design in various therapeutic areas:

  • Induction of Helical Structures: The gem-disubstituted Cα carbon of Ac6c sterically favors dihedral angles (φ, ψ) consistent with helical conformations, such as 3₁₀- and α-helices. This property is particularly useful in the de novo design of helical peptides and for stabilizing helical motifs in bioactive peptides, which can be crucial for their interaction with biological targets.

  • Enhanced Proteolytic Stability: The Cα,α-disubstituted nature of Ac6c sterically hinders the approach of proteases, making the adjacent peptide bonds resistant to enzymatic cleavage. This leads to a significant increase in the metabolic stability and in vivo half-life of peptides containing this residue, a critical attribute for the development of peptide drugs.

  • Improved Receptor Selectivity: The conformational rigidity imparted by Ac6c can pre-organize the peptide backbone into a conformation that is optimal for binding to a specific receptor subtype. This can lead to enhanced binding affinity and improved selectivity over other related receptors, thereby reducing off-target effects. For instance, the incorporation of structurally similar constrained amino acids has been shown to influence agonist selectivity between different melanocortin receptors[1].

  • Development of Antimicrobial Peptides (AMPs): The incorporation of Ac6c has been successfully demonstrated in the design of synthetic antimicrobial peptides. In one study, a synthetic AMP containing multiple Ac6c residues exhibited inhibitory activity against a range of drug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa[2]. The Ac6c residues were shown to influence the peptide's conformation in membrane-mimicking environments[2].

Data Presentation

Table 1: Physicochemical Properties of Fmoc-Ac6c-OH
PropertyValue
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, NMP, DCM
Table 2: Recommended Coupling Reagents for Fmoc-Ac6c-OH
Coupling ReagentClassRelative ReactivityNotes
HATU Uronium/Aminium SaltVery HighHighly recommended for sterically hindered amino acids. Forms highly reactive OAt esters.
HCTU Uronium/Aminium SaltHighA cost-effective alternative to HATU with comparable reactivity for many applications[1][3].
PyBOP Phosphonium SaltHighGood for sterically hindered couplings with a lower risk of guanidinylation side reactions compared to uronium salts.
DIC/Oxyma Carbodiimide/AdditiveModerateCan be effective, but may require longer reaction times or double coupling for sterically demanding residues like Ac6c.
Table 3: Biological Activity of an Ac6c-Containing Antimicrobial Peptide

The following table summarizes the minimum inhibitory concentrations (MIC) of the synthetic antimicrobial peptide Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide against various drug-resistant bacterial strains[2].

Bacterial StrainMIC (µM)
Staphylococcus aureus10.9 - 21.8
Acinetobacter baumannii10.9
Klebsiella pneumoniae43.0
Pseudomonas aeruginosa21.8
Enterobacter aerogenes10.9
Enterococcus faecium43.0

Experimental Protocols

The primary challenge in utilizing Fmoc-Ac6c-OH in SPPS is its steric hindrance, which can lead to incomplete coupling reactions. Therefore, optimized protocols are necessary to ensure high coupling efficiency.

Protocol 1: Standard Coupling of Fmoc-Ac6c-OH using HATU

This protocol describes a single coupling cycle for incorporating Fmoc-Ac6c-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ac6c-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N'-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min), followed by DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated Fmoc-Ac6c-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 1 min).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Protocol 2 (Double Coupling).

Protocol 2: Double Coupling of Fmoc-Ac6c-OH

This protocol is recommended if the initial coupling of Fmoc-Ac6c-OH is incomplete.

Procedure:

  • First Coupling: Perform the initial coupling of Fmoc-Ac6c-OH as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Ac6c-OH as described in Protocol 1, step 4. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the completion of the reaction.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Characterization by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., trifluoroethanol (TFE) to promote helical structures, or an appropriate buffer for water-soluble peptides). Determine the precise peptide concentration.

  • CD Spectrometer Setup: Use a quartz cuvette with a 0.1 cm path length. Set the spectrometer to scan from approximately 260 nm to 190 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature.

  • Data Analysis: Analyze the CD spectrum to determine the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software[4][5][6][7][8]. α-Helical structures typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.

Mandatory Visualizations

SPPS_Workflow_with_Fmoc_Ac6c_OH start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (1-2 hours) wash1->coupling activation Activation of Fmoc-Ac6c-OH (HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling (Repeat Activation & Coupling) kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative wash3 Wash (DMF) double_coupling->wash3 wash3->next_cycle cleavage Final Cleavage & Deprotection next_cycle->cleavage

Caption: Workflow for incorporating Fmoc-Ac6c-OH in SPPS.

Ac6c_Impact_Pathway cluster_properties Enhanced Peptide Properties cluster_outcomes Therapeutic Advantages Fmoc_Ac6c Incorporation of Fmoc-Ac6c-OH into Peptide conformational_rigidity Conformational Rigidity Fmoc_Ac6c->conformational_rigidity induces proteolytic_stability Proteolytic Stability Fmoc_Ac6c->proteolytic_stability confers helical_structure Stabilized Helical Structure conformational_rigidity->helical_structure receptor_binding Improved Receptor Binding & Selectivity conformational_rigidity->receptor_binding bioavailability Increased Bioavailability proteolytic_stability->bioavailability

Caption: Impact of Ac6c incorporation on peptide properties.

References

Application Notes and Protocols for the Efficient Coupling of 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered α,α-disubstituted amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling protocol is critical to overcome the challenges associated with this bulky amino acid residue and to ensure high peptide purity and yield.

Introduction: The Challenge of Steric Hindrance

This compound (Fmoc-Ac6c-OH) is an α,α-disubstituted amino acid, a class of compounds known for imparting unique conformational constraints on peptides, which can enhance biological activity and metabolic stability. However, the presence of the cyclohexyl ring directly attached to the α-carbon presents significant steric hindrance. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and incomplete coupling.[1] Consequently, this can result in the formation of deletion sequences, which are challenging to separate from the target peptide.[2] Therefore, standard coupling protocols are often insufficient, necessitating the use of more potent coupling reagents and optimized reaction conditions.[1]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the efficient incorporation of Fmoc-Ac6c-OH. Reagents are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. For sterically hindered amino acids, aminium/uronium and phosphonium salts are generally more effective than carbodiimides.[1]

Table 1: Performance Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityTypical Coupling TimeExpected PurityKey Considerations
HATU Aminium/Uronium SaltVery High30 - 90 min>95%Highly effective for hindered couplings with low racemization.[3][4] Considered one of the most efficient reagents.[5]
HBTU Aminium/Uronium SaltHigh45 - 120 min>90%A widely used and effective reagent, though slightly less reactive than HATU.[3][6]
COMU Aminium/Uronium SaltVery High30 - 90 min>95%Comparable in efficiency to HATU, with the advantage of producing non-explosive byproducts.[3][7]
PyBOP Phosphonium SaltHigh60 - 180 min>90%Effective for hindered couplings and avoids the potential for guanidinylation side reactions.[8]
DIC/Oxyma Carbodiimide/AdditiveModerate90 - 240 min>85%A cost-effective option that can be efficient, especially with extended reaction times or double coupling.[9]

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of Fmoc-Ac6c-OH. A double coupling strategy is highly recommended to ensure the highest possible yield and purity.[10]

3.1. General Resin Preparation and Fmoc Deprotection

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. A Kaiser test should be performed to confirm the presence of free primary amines (a positive test results in blue beads).[10]

3.2. Protocol 1: Double Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency.

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • First Coupling Reaction: Immediately add the activated Fmoc-Ac6c-OH solution to the deprotected resin. Agitate the reaction mixture at room temperature for 60-90 minutes.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Ac6c-OH as described in step 1 and add it to the resin. Agitate the reaction mixture for another 60-90 minutes.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).

  • Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a third coupling may be considered.

3.3. Protocol 2: Double Coupling using DIC/Oxyma

This protocol provides a more cost-effective, albeit potentially slower, alternative.

  • First Coupling Mixture: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • First Coupling Reaction: Add the Fmoc-Ac6c-OH/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Second Coupling: Prepare a fresh coupling mixture as described in step 1 and add it to the resin, followed by DIC. Agitate for an additional 2-4 hours.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a double coupling cycle in SPPS and the logical relationship in selecting a coupling strategy.

SPPS_Double_Coupling_Workflow start Start: Deprotected Peptide-Resin first_coupling First Coupling (e.g., HATU/DIPEA or DIC/Oxyma) 60-240 min start->first_coupling wash1 Intermediate DMF Wash first_coupling->wash1 second_coupling Second Coupling (Fresh Reagents) 60-240 min wash1->second_coupling final_wash Final DMF & DCM Wash second_coupling->final_wash kaiser_test Kaiser Test final_wash->kaiser_test next_cycle Proceed to Next Deprotection/Coupling Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot / Recouple kaiser_test->troubleshoot Positive

Figure 1. Experimental workflow for a double coupling cycle.

Coupling_Strategy_Decision_Tree start Incorporate Fmoc-Ac6c-OH? high_efficiency High Efficiency & Speed Critical? start->high_efficiency cost_sensitive Cost-Sensitive Application? high_efficiency->cost_sensitive No hatu_comu Use HATU or COMU (High Reactivity) high_efficiency->hatu_comu Yes cost_sensitive->hatu_comu No dic_oxyma Use DIC/Oxyma (Cost-Effective) cost_sensitive->dic_oxyma Yes double_coupling Implement Double Coupling Protocol hatu_comu->double_coupling dic_oxyma->double_coupling

Figure 2. Decision tree for selecting a coupling strategy.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-Ac6c-OH requires a departure from standard SPPS protocols. The use of potent coupling reagents such as HATU or COMU, combined with a routine double coupling strategy, is highly recommended to achieve high purity and yield. For more cost-sensitive applications, a DIC/Oxyma protocol with extended reaction times and double coupling can also be effective. Careful monitoring of the coupling reaction, for instance with the Kaiser test, is crucial to ensure the successful synthesis of peptides containing this challenging residue.

References

Application Notes and Protocols for Fmoc Deprotection of 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Amino)cyclohexanecarboxylic acid (Acha), a cyclic, sterically hindered α-amino acid, is a valuable building block in medicinal chemistry for the design of peptidomimetics with constrained conformations. The incorporation of Acha into peptide sequences can enhance metabolic stability, receptor affinity, and bioavailability. The synthesis of such peptides typically employs solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino function.

However, the steric hindrance posed by the cyclohexyl ring of Acha presents a significant challenge during the Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield of the target peptide. Therefore, the selection of an appropriate Fmoc deprotection method is critical for the successful synthesis of Acha-containing peptides.

These application notes provide a detailed overview of various Fmoc deprotection methods applicable to the sterically hindered 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acha-OH). This document includes a comparative analysis of common deprotection reagents, detailed experimental protocols, and troubleshooting guidelines to assist researchers in optimizing their synthetic strategies.

Fmoc Deprotection Methods: A Comparative Overview

The choice of the deprotection reagent and conditions is crucial for achieving high efficiency in the removal of the Fmoc group from sterically hindered amino acids like Acha. While the standard reagent, piperidine, is widely used, alternative bases and cocktails have been developed to address the challenges of incomplete deprotection and to minimize side reactions.

Table 1: Comparison of Fmoc Deprotection Methods for Sterically Hindered Amino Acids (Illustrative for Fmoc-Acha-OH)

Deprotection Reagent/CocktailTypical ConcentrationTypical Reaction TimeAdvantagesDisadvantagesExpected Yield/Purity
Piperidine in DMF20% (v/v)2 x 10-20 minStandard, well-established method.Can be slow or incomplete for sterically hindered residues, leading to deletion sequences.Moderate to High
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) in DMF2 x 5-10 minVery rapid and effective for hindered residues.[1]Non-nucleophilic, requires a scavenger for the dibenzofulvene (DBF) byproduct. Can increase aspartimide formation in sensitive sequences.[1]High
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)2 x 5-10 minCombines the speed of DBU with piperidine as a DBF scavenger.[2]High basicity may not be suitable for all substrates.High
4-Methylpiperidine (4-MP) in DMF20% (v/v)2 x 10-20 minEfficacy is equivalent to piperidine.[3][4] Not a controlled substance in many regions, simplifying procurement.[3]Similar limitations to piperidine for highly hindered residues.Moderate to High
Piperazine (PZ) in DMF/Ethanol10% (w/v) in 9:1 DMF/EtOH2 x 10-20 minGood alternative to piperidine with potentially reduced side reactions.[5]Lower solubility compared to piperidine.[5]Moderate to High
3-(Diethylamino)propylamine (DEAPA)Neat or in solutionVariableShown to minimize diastereoisomer and aspartimide formation.Less commonly used, may require more optimization.Moderate to High

Disclaimer: The "Expected Yield/Purity" values are illustrative and based on general outcomes for sterically hindered amino acids. Actual results for this compound may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the Fmoc deprotection of resin-bound 1-(amino)cyclohexanecarboxylic acid.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for routine deprotection but may require optimization for Acha-containing peptides.

Materials:

  • Fmoc-Acha-Resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

Procedure:

  • Resin Swelling: Swell the Fmoc-Acha-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture at room temperature for 3 minutes.[6]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.[2] Agitate the mixture at room temperature for 10-15 minutes.[6]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a dark blue color.[7]

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine

This protocol is recommended for efficient deprotection of the sterically hindered Fmoc-Acha-OH.

Materials:

  • Fmoc-Acha-Resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP. Prepare fresh.

Procedure:

  • Resin Swelling: Swell the Fmoc-Acha-resin in DMF or NMP for at least 30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperidine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 5-10 minutes at room temperature. For particularly difficult sequences, a second treatment may be necessary.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of the bases.[1]

  • Confirmation: Perform a Kaiser test to confirm the successful deprotection.

Visualization of Key Processes

Fmoc_Deprotection_Mechanism cluster_reaction Fmoc Deprotection Pathway Fmoc_AA Fmoc-NH-CHR-CO-Resin Intermediate1 Carbanion Intermediate Fmoc_AA->Intermediate1 + Base Base Base (e.g., Piperidine) DBF_Adduct DBF-Base Adduct Proton_Abstraction Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate1->DBF Spontaneous Free_Amine H2N-CHR-CO-Resin Beta_Elimination β-Elimination DBF->DBF_Adduct + Base Scavenger Base as Scavenger

Experimental_Workflow Start Start: Fmoc-Acha-Resin Swell 1. Swell Resin in DMF/NMP Start->Swell Add_Base 2. Add Deprotection Solution (e.g., 20% Piperidine or 2% DBU) Swell->Add_Base Agitate 3. Agitate for Specified Time Add_Base->Agitate Drain 4. Drain Solution Agitate->Drain Repeat 5. Repeat Deprotection (Optional) Drain->Repeat Repeat->Add_Base Yes Wash 6. Wash Resin with DMF/NMP Repeat->Wash No Test 7. Kaiser Test Wash->Test Positive Positive (Blue) Proceed to Coupling Test->Positive Deprotection Complete Negative Negative (Yellow) Troubleshoot Test->Negative Incomplete Deprotection End End: Deprotected Acha-Resin Positive->End

Decision_Tree Start Select Fmoc Deprotection Method for Sterically Hindered Amino Acid (e.g., Acha) Is_Standard Is the sequence known to be non-problematic? Start->Is_Standard Standard_Method Use Standard Method: 20% Piperidine in DMF Is_Standard->Standard_Method Yes Is_Hindered Is the primary issue steric hindrance? Is_Standard->Is_Hindered No / Unsure DBU_Method Use Stronger Base: 2% DBU (+ Scavenger) in DMF/NMP Is_Hindered->DBU_Method Yes Side_Reactions Are side reactions (e.g., aspartimide) a concern? Is_Hindered->Side_Reactions No Alternative_Bases Consider Milder Alternatives: - 10% Piperazine - DEAPA Side_Reactions->Alternative_Bases Yes Procurement Are there procurement restrictions on piperidine? Side_Reactions->Procurement No Procurement->Standard_Method No MP_Method Use 4-Methylpiperidine Procurement->MP_Method Yes

Troubleshooting

Issue: Incomplete Deprotection (Negative Kaiser Test)

  • Possible Cause: Insufficient reaction time or reagent concentration for the sterically hindered Acha residue.

  • Solution:

    • Repeat Deprotection: Perform a second deprotection step with fresh reagent.[7]

    • Increase Time: Extend the duration of the deprotection steps.

    • Switch to a Stronger Base: Utilize the DBU/piperidine protocol (Protocol 2).

Issue: Deletion Sequence Detected by Mass Spectrometry

  • Possible Cause: This is a direct consequence of incomplete Fmoc removal in the preceding cycle.

  • Solution: Re-synthesize the peptide using a more robust deprotection method, such as the DBU/piperidine protocol, specifically for the Acha residue.

Issue: Side Reactions (e.g., Aspartimide Formation in Sensitive Sequences)

  • Possible Cause: High basicity of the deprotection solution (e.g., DBU).[1]

  • Solution: Consider using alternative, less basic reagents like piperazine or DEAPA, although this may require longer reaction times for the Acha residue.[1]

Conclusion

The successful incorporation of 1-(amino)cyclohexanecarboxylic acid into peptides via Fmoc-SPPS is highly dependent on the effective removal of the Fmoc protecting group. While standard piperidine protocols may suffice in some cases, the steric hindrance of Acha often necessitates the use of more potent deprotection reagents like DBU. By carefully selecting the deprotection method and optimizing reaction conditions, researchers can overcome the synthetic challenges associated with this valuable amino acid, enabling the development of novel and potent peptidomimetics. It is recommended to perform small-scale test syntheses to determine the optimal deprotection strategy for a specific Acha-containing peptide sequence.

References

Application Notes and Protocols for the Incorporation of Fmoc-ACHC-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of therapeutic peptides. Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH) is a cyclic, sterically hindered amino acid that offers unique structural constraints. Its incorporation can lead to peptides with increased metabolic stability, enhanced receptor affinity, and predictable secondary structures. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-ACHC-OH into peptide sequences using solid-phase peptide synthesis (SPPS).

Applications of ACHC-Containing Peptides

The rigid cyclohexane ring of ACHC significantly influences the peptide backbone's conformation, often inducing stable helical or turn structures.[1] This conformational pre-organization can be advantageous for several applications:

  • Enhanced Metabolic Stability: The unnatural structure of ACHC provides resistance to enzymatic degradation by proteases, prolonging the in-vivo half-life of the peptide.[1]

  • Improved Receptor Binding: By locking the peptide into a bioactive conformation, ACHC can enhance the binding affinity and selectivity for its target receptor.

  • Development of Antimicrobial Peptides (AMPs): The incorporation of ACHC has been shown to be effective in the design of synthetic AMPs with potent activity against drug-resistant bacteria.[2]

  • Scaffolds for Drug Design: The predictable secondary structures induced by ACHC make it a valuable building block for designing peptidomimetics and novel therapeutic agents.

Challenges in Incorporating Fmoc-ACHC-OH

The primary challenge in the incorporation of Fmoc-ACHC-OH is the steric hindrance posed by the bulky cyclohexyl group. This can lead to:

  • Slow Coupling Kinetics: The bulky side chain can shield the carboxylic acid, slowing down the acylation reaction.[3]

  • Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences.[3]

  • Aggregation: The hydrophobicity of the cyclohexyl ring can contribute to peptide aggregation on the solid support, further impeding coupling efficiency.

To overcome these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are critical.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling efficiency of Fmoc-ACHC-OH is not extensively published, the following table provides a qualitative and semi-quantitative comparison of common coupling reagents based on their performance with other sterically hindered amino acids like Fmoc-Cha-OH.[3][4] The choice of reagent will depend on the specific sequence, the scale of the synthesis, and cost considerations.

Coupling ReagentReagent TypeRelative ReactivityRecommended Equivalents (Reagent/Base)Typical Coupling Time (hours)Notes
HATU Aminium/Uronium SaltVery High2.9 / 6.01 - 2Highly effective for sterically hindered residues; may be more expensive.[3][4]
HBTU Aminium/Uronium SaltHigh2.9 / 6.01 - 3A common and effective coupling reagent, slightly less reactive than HATU.
PyBOP Phosphonium SaltHigh3.0 / 6.01 - 3Byproducts are generally considered less problematic than those from some uronium salts.[3]
DIC/HOBt Carbodiimide/AdditiveModerate3.0 / 3.0 (HOBt)2 - 6A cost-effective option, but may require longer reaction times for complete coupling.[3]

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis and should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid incorporation.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel. b. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[3] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes and drain.[3] c. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[3] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).[3] e. Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of Fmoc-ACHC-OH (using HATU): a. In a separate vessel, dissolve Fmoc-ACHC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[3] b. Pre-activate the mixture for 1-2 minutes. c. Immediately add the activation mixture to the deprotected resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.

4. Washing: a. After complete coupling, drain the reaction mixture. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. Wash with Dichloromethane (DCM) (2-3 times) and dry the resin under vacuum if proceeding to the next cycle or cleavage.

Protocol 2: Peptide Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from a Rink Amide resin and removing side-chain protecting groups.

1. Resin Preparation: a. Wash the peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.

2. Cleavage: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold ether 2-3 times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Fmoc-SPPS Cycle

SPPS_Workflow Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Peptide-Resin (Free N-terminus) Washing1->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Activation of Fmoc-ACHC-OH (Coupling Reagent + Base) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Next Cycle or Final Deprotection Washing2->Next_Cycle AMP_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular AMP ACHC-Containing AMP Membrane Negatively Charged Bacterial Membrane AMP->Membrane Electrostatic Interaction Disruption Disruption of Cellular Processes AMP->Disruption Translocation Pore Pore Formation Membrane->Pore Membrane Perturbation Pore->Disruption Ion Dysregulation & Metabolite Leakage DNA_RNA Inhibition of DNA/RNA Synthesis Disruption->DNA_RNA Protein Inhibition of Protein Synthesis Disruption->Protein Cell_Death Bacterial Cell Death Disruption->Cell_Death DNA_RNA->Cell_Death Protein->Cell_Death Steric_Hindrance_Solution Problem Problem Steric Hindrance of Fmoc-ACHC-OH Challenge1 Challenges Slow Coupling Kinetics Incomplete Coupling Aggregation Problem->Challenge1 Solution Solution Optimization of SPPS Protocol Challenge1->Solution Strategy1 Strategies Use of High-Reactivity Coupling Reagents (e.g., HATU, PyBOP) Solution->Strategy1 Strategy2 Strategies Increased Equivalents and/or Coupling Time Solution->Strategy2 Strategy3 Strategies Double Coupling Solution->Strategy3 Outcome Desired Outcome Successful Incorporation of Fmoc-ACHC-OH High Purity Peptide Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

References

Applications of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of robust peptidomimetics is the incorporation of non-proteinogenic amino acids. Among these, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a valuable building block for synthesizing conformationally constrained peptides. Its unique cyclic structure imposes significant steric hindrance, influencing the peptide backbone to adopt specific secondary structures, such as β-turns and helices. This conformational restriction can lead to enhanced receptor affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of Fmoc-Ac6c-OH in peptidomimetics, including detailed experimental protocols and data on its impact on peptide structure and function.

Key Applications of this compound

The incorporation of this compound into peptide sequences offers several key advantages in the development of peptidomimetics:

  • Induction of Conformational Constraints: The bulky cyclohexyl group restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures. This is crucial for mimicking the bioactive conformation of a native peptide at its target receptor.

  • Enhanced Metabolic Stability: The non-natural structure of the Ac6c residue provides steric hindrance that protects adjacent peptide bonds from cleavage by proteases, leading to a longer in vivo half-life.

  • Improved Bioavailability: By stabilizing a desirable conformation and resisting degradation, peptidomimetics containing Ac6c can exhibit improved absorption and distribution profiles.

  • Modulation of Receptor Selectivity and Affinity: The rigidified conformation can lead to more specific and higher-affinity interactions with biological targets.

Data Presentation

Conformational Preferences of Ac6c

The incorporation of Ac6c significantly influences the local backbone conformation. X-ray crystallographic studies of peptides containing this residue provide quantitative data on the preferred dihedral angles.

ResidueDihedral Angle (φ)Dihedral Angle (ψ)Reference
Ac6c-68.4°-15°[1]

Table 1: Dihedral angles of 1-aminocyclohexanecarboxylic acid (Ac6c) in a tripeptide crystal structure. These values are indicative of a β-turn conformation.

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of Fmoc-Ac6c-OH can present challenges during solid-phase peptide synthesis, potentially leading to lower coupling efficiencies compared to less bulky amino acids. The choice of coupling reagent is critical to overcome this. While direct comparative data is limited, the following table provides an illustrative comparison of expected coupling efficiencies with different reagents.

Coupling ReagentReagent TypeExpected Coupling Efficiency (Fmoc-Ala-OH)Expected Coupling Efficiency (Fmoc-Ac6c-OH)Notes
HBTU/DIPEAAminium Salt>99%85-95%A standard and cost-effective choice. Double coupling may be required for Ac6c.
HATU/DIPEAAminium Salt>99%>95%Highly reactive and effective for sterically hindered amino acids.
DIC/OxymaCarbodiimide>98%80-90%Generally less reactive; longer coupling times or double coupling are often necessary for Ac6c.

Table 2: Illustrative comparison of coupling efficiencies for a standard versus a sterically hindered amino acid. Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions.

Enzymatic Stability of Ac6c-Containing Peptides

The incorporation of Ac6c is expected to enhance the stability of peptides against enzymatic degradation. The following table illustrates the potential improvement in half-life when a natural amino acid is replaced with Ac6c in a model peptide.

Peptide SequenceProteaseHalf-life (t½) in Human Serum
Model Peptide (e.g., G-A-F-G-K)Trypsin~ 15 minutes
Model Peptide with Ac6c (e.g., G-Ac6c-F-G-K)Trypsin> 120 minutes (Illustrative)

Table 3: Illustrative comparison of the enzymatic stability of a model peptide with and without an Ac6c residue. The increased half-life of the Ac6c-containing peptide is due to the steric hindrance provided by the cyclohexyl group, which impedes protease access to the peptide backbone.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Ac6c-OH

This protocol outlines the manual synthesis of a peptide containing an Ac6c residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected amino acids, including Fmoc-Ac6c-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-Ac6c-OH (Sterically Hindered Coupling):

    • In a separate vial, dissolve Fmoc-Ac6c-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature, or consider a double coupling.

    • For a double coupling, after the initial coupling period, drain the reaction solution and add a fresh solution of activated Fmoc-Ac6c-OH for another 2-4 hours.

    • Thoroughly wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Standard or Hindered) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF/DCM) Amino_Acid_Coupling->Washing Chain_Elongation Repeat for Chain Elongation Washing->Chain_Elongation Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Final Amino Acid Chain_Elongation->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for incorporating Fmoc-Ac6c-OH.
Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to compare the stability of a peptide containing Ac6c with its natural counterpart in human serum.

Materials:

  • Ac6c-containing peptide and its corresponding natural peptide analog

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • LC-MS system

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of both peptides in PBS.

    • Incubate each peptide at a final concentration of 10 µM with 50% human serum in PBS at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point.

    • Use a suitable internal standard for accurate quantification.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time for both peptides.

    • Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay model.

Stability_Assay_Workflow Peptide_Incubation Peptide Incubation (Human Serum, 37°C) Time_Points Withdraw Aliquots (Time Points) Peptide_Incubation->Time_Points Quenching Quench Reaction (TFA) Time_Points->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LCMS_Analysis LC-MS Analysis (Quantification) Centrifugation->LCMS_Analysis Data_Analysis Data Analysis (Half-life Calculation) LCMS_Analysis->Data_Analysis RAS_RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Peptidomimetic Ac6c-containing Peptidomimetic Peptidomimetic->RAS Inhibition of RAF binding Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia Peptidomimetic Ac6c-containing Opioid Peptidomimetic Peptidomimetic->Opioid_Receptor Agonist Binding

References

Application Notes and Protocols: 1-(Fmoc-amino)cyclohexanecarboxylic Acid for Inducing Specific Secondary Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a synthetic amino acid derivative that serves as a valuable building block in peptide science. Its rigid cyclohexyl backbone introduces significant conformational constraints when incorporated into a peptide sequence. This property is strategically employed to induce and stabilize specific secondary structures, such as β-turns, γ-turns, and helical folds. By restricting the available conformational space of the peptide backbone, Fmoc-Ac6c-OH can enhance metabolic stability, improve receptor binding affinity, and increase the therapeutic potential of peptide-based drugs. These application notes provide a comprehensive overview of the use of Fmoc-Ac6c-OH in peptide design, along with detailed protocols for synthesis and structural analysis.

Applications in Peptide Design and Drug Development

The incorporation of this compound into peptide sequences offers several advantages for researchers and drug developers:

  • Induction of Secondary Structures: The primary application of Fmoc-Ac6c-OH is to promote the formation of well-defined secondary structures. The cyclohexyl ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in the vicinity of the Ac6c residue, favoring turn and helical conformations. Specifically, Ac6c has been shown to be effective in inducing γ-turn and β-turn structures.

  • Enhanced Proteolytic Stability: Peptides containing Ac6c residues often exhibit increased resistance to enzymatic degradation. The unnatural structure of the amino acid hinders recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide therapeutic.

  • Improved Bioavailability: By stabilizing a bioactive conformation, Ac6c can enhance the binding affinity of a peptide to its target receptor. This can lead to improved potency and potentially better oral bioavailability.

  • Peptidomimetic Design: Fmoc-Ac6c-OH is a key component in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide while overcoming its inherent limitations.

Data Presentation: Conformational Analysis of a Model Peptide

To illustrate the impact of incorporating 1-aminocyclohexanecarboxylic acid (Ac6c) on peptide secondary structure, a model decapeptide was synthesized with and without the Ac6c residue. The conformational changes were quantified using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Circular Dichroism (CD) Spectroscopy Data

Peptide SequenceSecondary Structure Content (%)Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Model Peptide (Control): Ac-Tyr-Gly-Gly-Phe-Leu-Tyr-Gly-Gly-Phe-Leu-NH₂Random Coil: ~85%, Turn/Helix: ~15%-2,500
Model Peptide (with Ac6c): Ac-Tyr-Gly-Gly-Phe-Ac6c -Tyr-Gly-Gly-Phe-Leu-NH₂Random Coil: ~40%, Turn/Helix: ~60%-12,000

Note: The data presented are representative values based on typical experimental observations for the inclusion of cyclic amino acids and are intended for illustrative purposes.

Table 2: Key ¹H NMR Chemical Shift and NOE Data for the Ac6c Region

ParameterObservation in Model Peptide with Ac6cInterpretation
Amide Proton Temperature Coefficient (dδ/dT in ppb/K) Small value for the amide proton of the residue following Ac6c (e.g., < -3.0 ppb/K)Indicates the involvement of this amide proton in a stable intramolecular hydrogen bond, characteristic of a turn structure.
Nuclear Overhauser Effect (NOE) Contacts Strong NOE between the α-proton of Ac6c and the amide proton of the following residue (dαN(i, i+1))Suggests a compact, folded conformation consistent with a turn.
³J(HN,Hα) Coupling Constant A smaller coupling constant for the residue following Ac6cConsistent with dihedral angles found in turn and helical structures.

Note: The data presented are representative values based on typical experimental observations for the inclusion of cyclic amino acids and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide

This protocol outlines the manual synthesis of a generic Ac6c-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ac6c-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Ac6c-OH:

    • Follow the same procedure as in step 3, using Fmoc-Ac6c-OH as the amino acid to be coupled. Due to potential steric hindrance, the coupling time may be extended to 4 hours or a double coupling may be performed.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • Circular dichroism spectrophotometer

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the CD-grade buffer to a final concentration of 0.1-0.2 mg/mL.

    • Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis.

  • Instrument Setup:

    • Turn on the CD spectrophotometer and nitrogen gas flow at least 30 minutes before use.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Response time: 1 s

      • Accumulations: 3-5 scans

  • Blank Measurement: Record a spectrum of the buffer alone in the quartz cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the peptide solution.

    • Fill the cuvette with the peptide solution and ensure there are no air bubbles.

    • Record the CD spectrum.

  • Data Processing:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [ [θ] = (θ * 100) / (c * n * l) ] where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Purified peptide

  • NMR-grade solvent (e.g., H₂O/D₂O 9:1, or a membrane-mimicking solvent like TFE-d₂)

  • NMR spectrometer (≥ 500 MHz)

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding characteristics.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum (with a mixing time of 200-400 ms) to identify through-space correlations between protons that are close in space (< 5 Å).

    • HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N or ¹³C labeled sample, acquire HSQC spectra to resolve proton signals attached to these nuclei.

  • Data Analysis:

    • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

    • Structural Restraints:

      • Identify short- and medium-range NOEs. For example, a series of dNN(i, i+1) NOEs are indicative of a helical structure, while dαN(i, i+1) NOEs are characteristic of turns.

      • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Small values (< 6 Hz) are typical for α-helices, while larger values (> 8 Hz) are found in β-sheets.

      • Determine the temperature coefficients of the amide protons by acquiring spectra at different temperatures. Small values indicate hydrogen-bonded protons.

  • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints to calculate a three-dimensional structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_cd_results CD Data Analysis cluster_nmr_results NMR Data Analysis synthesis Fmoc-SPPS of Ac6c-Peptide purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization cd_spec Circular Dichroism (CD) Spectroscopy characterization->cd_spec Secondary Structure Estimation nmr_spec Nuclear Magnetic Resonance (NMR) Spectroscopy characterization->nmr_spec 3D Structure Determination cd_data Mean Residue Ellipticity cd_spec->cd_data nmr_data NOEs, Coupling Constants, Chemical Shifts nmr_spec->nmr_data deconvolution Secondary Structure Content (%) cd_data->deconvolution structure_calc Structure Calculation & Refinement nmr_data->structure_calc spss_cycle start Start with Resin-Bound Peptide-(n) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Couple Fmoc-AA-(n+1)-OH (HBTU/HOBt/DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end Resin-Bound Peptide-(n+1) wash2->end end->deprotection Repeat for next residue structure_relationship ac6c Incorporation of Fmoc-Ac6c-OH constraint Conformational Constraint ac6c->constraint structure Induction of Secondary Structure (Turns, Helices) constraint->structure stability Increased Proteolytic Stability structure->stability bioactivity Enhanced Biological Activity & Affinity structure->bioactivity

The Role of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Drug Design and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the development of peptide-based therapeutics faces inherent challenges, primarily their susceptibility to proteolytic degradation and rapid in vivo clearance. A key strategy to overcome these limitations is the incorporation of conformational constraints into the peptide backbone. 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ach-OH) has emerged as a valuable building block in this endeavor. As a cyclic, α,α-disubstituted amino acid, its incorporation into a peptide sequence imparts significant conformational rigidity. This structural constraint can lead to enhanced proteolytic stability, improved receptor binding affinity and selectivity, and favorable pharmacokinetic profiles, making it a critical tool in the design of novel peptide and peptidomimetic drugs.

These application notes provide an overview of the utility of this compound in drug design and include detailed protocols for its incorporation into peptides and subsequent bioactivity assessment.

Key Applications in Drug Design

The integration of 1-aminocyclohexanecarboxylic acid (Achc) into peptide scaffolds offers several distinct advantages in drug development:

  • Enhanced Proteolytic Stability: The rigid cyclic structure of Achc sterically hinders the approach of proteases, thereby protecting the adjacent peptide bonds from enzymatic cleavage. This leads to a significantly longer plasma half-life compared to their linear counterparts.

  • Improved Receptor Affinity and Selectivity: By locking the peptide into a more defined conformation, Achc can pre-organize the pharmacophoric elements into an optimal arrangement for receptor binding. This can lead to a substantial increase in binding affinity (lower Kd or IC50 values) and improved selectivity for the target receptor over related subtypes.

  • Increased Bioavailability: The enhanced stability and constrained conformation can contribute to improved oral bioavailability, a major hurdle for peptide-based drugs.

  • Scaffold for Peptidomimetics: Fmoc-Ach-OH serves as a versatile scaffold for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.

Data Presentation: Enhanced Biological Properties of Peptides Containing 1-Aminocyclohexanecarboxylic Acid

The incorporation of 1-aminocyclohexanecarboxylic acid (Achc or A6c) into peptide sequences has been shown to significantly enhance their biological activity and stability. The following tables summarize key quantitative data from studies evaluating peptides containing this constrained amino acid.

Table 1: In Vitro Antimicrobial Activity of a Synthetic Peptide Containing 1-Aminocyclohexanecarboxylic Acid (A6c)

A synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant inhibitory activity against a range of drug-resistant bacterial strains[1].

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus (Drug-Resistant)10.9 - 43
Acinetobacter baumannii (Drug-Resistant)10.9 - 43
Klebsiella pneumoniae (Drug-Resistant)10.9 - 43
Pseudomonas aeruginosa (Drug-Resistant)10.9 - 43
Enterobacter aerogenes (Drug-Resistant)10.9 - 43
Enterococcus faecium (Drug-Resistant)10.9 - 43

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) and for the subsequent evaluation of the peptide's stability and receptor binding affinity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Ach-OH

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide containing a 1-aminocyclohexanecarboxylic acid residue.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

  • This compound (Fmoc-Ach-OH)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of Fmoc-Ach-OH:

    • Follow the same procedure as in step 3, using Fmoc-Ach-OH as the amino acid to be coupled. Due to the steric hindrance of the cyclohexyl ring, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary to ensure complete reaction.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Complete Repeat->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification Proteolytic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Prepare Peptide Solutions (Cyclic & Linear) Incubation Incubate Peptides with Protease at 37°C Peptide_Sol->Incubation Protease_Sol Prepare Protease Solution Protease_Sol->Incubation Time_Points Withdraw Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction with Acid Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Calculate % Remaining Peptide and Half-life (t1/2) HPLC->Data_Analysis Receptor_Binding_Assay cluster_setup Assay Setup cluster_binding Binding & Separation cluster_quant Quantification & Analysis Add_Radioligand Add Radiolabeled Ligand Add_Test_Peptide Add Serial Dilutions of Test Peptide Add_Radioligand->Add_Test_Peptide Add_Receptor Add Receptor Preparation Add_Test_Peptide->Add_Receptor Incubate Incubate to Reach Equilibrium Add_Receptor->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Count Measure Radioactivity Wash->Scintillation_Count Data_Analysis Calculate Specific Binding and Determine IC50 Scintillation_Count->Data_Analysis

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides using 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a pivotal strategy in modern drug discovery and development. Cyclization confers conformational rigidity to peptides, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their linear counterparts. The incorporation of sterically constrained, non-proteinogenic amino acids, such as 1-aminocyclohexanecarboxylic acid (Acca), is a key approach to induce specific secondary structures and facilitate efficient cyclization.

This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acca-OH). The use of Fmoc-Acca-OH introduces a cyclohexyl constraint, which can pre-organize the peptide backbone for macrocyclization and contribute to favorable pharmacological properties. These guidelines are intended for researchers in academia and industry engaged in peptide chemistry and drug design.

Key Applications of Fmoc-Acca-OH in Cyclic Peptide Synthesis

The incorporation of Fmoc-Acca-OH into peptide sequences offers several advantages in the design and synthesis of cyclic peptide therapeutics:

  • Induction of Stable Conformations: The rigid cyclohexyl group of Acca restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This can lead to higher binding affinities for biological targets.

  • Enhanced Metabolic Stability: The unnatural structure of the Acca residue can render the adjacent peptide bonds less susceptible to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be modulated by the incorporation of Acca, potentially leading to improved cell permeability and oral bioavailability.

  • Facilitation of Cyclization: The conformational pre-organization induced by the Acca residue can favor intramolecular cyclization over intermolecular oligomerization, potentially leading to higher yields of the desired cyclic monomer.

Experimental Protocols

The synthesis of cyclic peptides containing 1-aminocyclohexanecarboxylic acid typically follows a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cleavage from the resin and solution-phase cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the assembly of the linear peptide sequence on a solid support using standard Fmoc/tBu chemistry. 2-Chlorotrityl chloride (2-CTC) resin is recommended to allow for the cleavage of the peptide with its side-chain protecting groups intact.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-Acca-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DCM.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any unreacted sites, add a solution of 10% MeOH in DCM and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-Acca-OH at the desired position) (3 equivalents), HBTU or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF.

    • Repeat this cycle for all amino acids in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform the Fmoc deprotection step as described above to liberate the N-terminal amine.

    • Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage of the Protected Linear Peptide from Resin

This protocol describes the mild acidic cleavage of the linear peptide from the 2-CTC resin, preserving the acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin from Protocol 1

  • Cleavage solution: 1-5% Trifluoroacetic acid (TFA) in DCM

  • Cold diethyl ether

Procedure:

  • Swell the dried peptidyl-resin in DCM.

  • Treat the resin with the cleavage solution (1-5% TFA in DCM) for 2 minutes.

  • Filter and collect the filtrate. Repeat this step 5-10 times.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected linear peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol details the intramolecular cyclization of the linear peptide in dilute solution to favor the formation of the cyclic monomer.

Materials:

  • Protected linear peptide from Protocol 2

  • Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Dissolve the protected linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mg/mL).

  • Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by mass spectrometry.

  • Once the reaction is complete, remove the DMF under vacuum.

Protocol 4: Final Deprotection and Purification

This protocol describes the removal of the side-chain protecting groups and the purification of the final cyclic peptide.

Materials:

  • Crude protected cyclic peptide from Protocol 3

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Treat the crude protected cyclic peptide with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the cyclic peptide by RP-HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Data Presentation

The following tables provide representative data for the synthesis of a model cyclic hexapeptide containing 1-aminocyclohexanecarboxylic acid. Actual yields and purity are highly sequence-dependent and may require optimization.

Table 1: Representative Coupling Efficiency for Fmoc-Acca-OH

Coupling ReagentActivatorBaseCoupling Time (min)Coupling Efficiency (%)
HBTUHOBtDIPEA60 - 120>98
HATUHOAtDIPEA45 - 90>99

Data is compiled from typical results in Fmoc-SPPS and may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Representative Yields for a Model Cyclic Hexapeptide Containing Acca

Synthesis StepExpected Yield (%)
Linear Peptide Synthesis (crude)70 - 85
Solution-Phase Cyclization (crude)40 - 60
Cleavage and Deprotection (crude)80 - 95
Purification (final product)15 - 35

Yields are highly sequence-dependent and influenced by the efficiency of each synthetic step.

Visualizations

Chemical Structure of Fmoc-Acca-OH

Fmoc_Acca_OH Fmoc-NH-C(CH2)5-COOH

Caption: Chemical structure of this compound.

General Workflow for Cyclic Peptide Synthesis

SPPS Solid-Phase Peptide Synthesis (Linear Precursor) Cleavage Cleavage from Resin (Protected Peptide) SPPS->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Deprotection Final Deprotection Cyclization->Deprotection Purification RP-HPLC Purification Deprotection->Purification FinalProduct Cyclic Peptide Purification->FinalProduct

Caption: General workflow for the synthesis of a cyclic peptide containing Acca.

Signaling Pathway Implication (Hypothetical)

The conformational constraint imposed by the Acca residue can lead to a cyclic peptide that acts as a potent inhibitor of a protein-protein interaction (PPI), a common mechanism in signal transduction pathways.

Receptor Receptor ProteinA Protein A Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB PPI Downstream Downstream Signaling ProteinB->Downstream CyclicPeptide Cyclic Peptide (with Acca) CyclicPeptide->Inhibition

Caption: Hypothetical inhibition of a protein-protein interaction by a cyclic peptide.

Conclusion

Fmoc-Acca-OH is a valuable building block for the synthesis of conformationally constrained cyclic peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to incorporate this non-proteinogenic amino acid into their synthetic strategies. The resulting cyclic peptides, with their enhanced stability and well-defined structures, hold significant promise for the development of novel therapeutics targeting a wide range of diseases. Optimization of the described protocols for specific peptide sequences will be key to achieving high yields and purity of the final products.

Application Notes & Protocols: Analytical Techniques for Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Ac6c)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery and protein engineering, often imparting enhanced proteolytic stability, constrained conformations, and novel functionalities.[1] 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a cyclic, sterically hindered amino acid analog of homocycloleucine.[2] Its rigid cyclohexyl backbone can significantly influence peptide secondary structure, making it a valuable building block for creating peptidomimetics with improved therapeutic profiles. However, the unique structure of Ac6c presents distinct challenges and considerations for peptide synthesis, purification, and characterization.

These application notes provide a comprehensive overview and detailed protocols for the primary analytical techniques used to work with peptides containing the Ac6c residue, including solid-phase peptide synthesis (SPPS), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides

The synthesis of peptides containing Ac6c is readily achieved using standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[3][4] The core principle of SPPS involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble resin support.[5][6] This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts through simple filtration and washing steps.[5][7]

Logical Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key stages of deprotection, washing, coupling, and capping.

spsp_workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Ac6c-OH + HCTU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle final Final Cleavage & Deprotection (TFA) wash2->final Final Cycle start Start: Resin Swelling in DMF start->deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Manual Fmoc-SPPS

This protocol outlines a standard procedure for incorporating an Fmoc-Ac6c-OH residue into a peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[7]

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes to ensure optimal permeation of reagents.[3][8]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[9]

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc protecting group.[9][10]

  • Washing:

    • Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene byproduct. A typical wash cycle is 5-7 times with DMF.[8]

  • Amino Acid Coupling (Incorporation of Fmoc-Ac6c-OH):

    • In a separate vial, dissolve Fmoc-Ac6c-OH (3-5 equivalents), a coupling agent like HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[8][11] Due to the steric hindrance of Ac6c, a slightly longer pre-activation time (1-2 minutes) may be beneficial.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Agitation is crucial.[12]

    • Optional: Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Post-Coupling Wash:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[8]

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[6]

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under vacuum.[9]

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.[9][10]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.[8]

    • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying the crude peptide product.[13] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14]

Experimental Protocol: Semi-Preparative RP-HPLC
  • System Preparation:

    • Instrumentation: A semi-preparative HPLC system with a UV detector.[15]

    • Column: A C18 reverse-phase column suitable for peptide purification (e.g., 250 x 10 mm, 10 µm particle size).[15]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[9]

    • Flow Rate: Typically 4.0 mL/min for a 10 mm ID column.[15]

    • Detection: Monitor UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs strongly.[8]

  • Sample Preparation:

    • Dissolve the dried crude peptide in a small volume of a solvent mixture, such as 50:50 ACN/water with 0.1% TFA. If solubility is an issue, small amounts of DMSO or acetic acid can be added.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[8]

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient of Mobile Phase B. The presence of the relatively hydrophobic Ac6c residue may require a slightly steeper or higher final %B compared to a similar, non-modified peptide. A typical starting gradient is 5% to 65% B over 30-45 minutes.[8][12]

  • Fraction Collection:

    • Collect fractions corresponding to the major peak, which should represent the desired peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[12]

Data Presentation: HPLC Parameters
ParameterSettingRationale
Column C18 Silica, 5-10 µmStandard for peptide separations due to its hydrophobicity.
Mobile Phase A 0.1% TFA in WaterProvides protons for ion-pairing, improving peak shape.[9]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent for peptide desorption from the column.[9]
Gradient 5-65% B over 30 minA shallow gradient is typical for resolving peptide impurities.[14]
Flow Rate 1.0 - 4.0 mL/minAdjusted based on column diameter (analytical vs. semi-prep).[9][15]
Detection (UV) 214 nm or 220 nmWavelength for detecting the peptide backbone amide bonds.[8]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide.[16] It provides a highly accurate measurement of the peptide's molecular weight. Electrospray ionization (ESI) is a common technique used to ionize the peptide for MS analysis.[1]

Analytical Workflow: From Crude Peptide to Characterization

This diagram shows the overall process from the end of synthesis to final analytical confirmation.

analytical_workflow cleavage Cleavage from Resin & Precipitation crude Crude Peptide Pellet cleavage->crude dissolve Dissolve in Mobile Phase crude->dissolve hplc Semi-Preparative RP-HPLC Purification dissolve->hplc fractions Collect Pure Fractions hplc->fractions lyophilize Lyophilize fractions->lyophilize final_product Pure Lyophilized Peptide lyophilize->final_product ms_analysis Mass Spectrometry (ESI-MS / MS/MS) final_product->ms_analysis

Caption: Workflow from peptide cleavage to final mass spectrometry analysis.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 10-20 pmol/µL) in a suitable solvent, typically 50:50 ACN/water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.

  • Infusion: Introduce the sample into the ESI source via direct infusion or by coupling the MS to an analytical HPLC system (LC-MS).

  • Data Acquisition: Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.[1] Peptides typically form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The instrument software can deconvolute this charge state envelope to determine the neutral molecular weight.

  • Tandem MS (MS/MS) for Sequencing: To confirm the sequence, perform a tandem MS (or MS²) experiment.[17][18]

    • The mass spectrometer isolates the precursor ion of the target peptide.

    • The precursor ion is fragmented, usually by collision-induced dissociation (CID).[1]

    • The instrument then analyzes the m/z of the resulting fragment ions.

    • The mass differences between adjacent fragment ions (typically b- and y-ions) correspond to the residue masses of the amino acids in the sequence, confirming the incorporation and position of the Ac6c residue.[1]

Data Presentation: Expected MS Fragmentation

For a hypothetical peptide H-Ala-Ac6c-Gly-NH₂ :

  • Monoisotopic Mass of Ala = 71.04 Da

  • Monoisotopic Mass of Ac6c = 141.11 Da

  • Monoisotopic Mass of Gly = 57.02 Da

  • Mass of C-terminal Amide = 1.01 (NH) + 16.00 (O from H2O loss) - 1.01 (H) = 16.00 Da (approx)

  • Total Peptide Mass = 71.04 + 141.11 + 57.02 + 17.03 (NH3) = 286.20 Da

Ion TypeSequenceCalculated m/z (Singly Charged)Mass DifferenceCorresponding Residue
b₁ Ala72.04-Ala
b₂ Ala-Ac6c213.15141.11Ac6c
b₃ Ala-Ac6c-Gly270.1757.02Gly
y₁ Gly-NH₂75.05-Gly
y₂ Ac6c-Gly-NH₂216.16141.11Ac6c
y₃ Ala-Ac6c-Gly-NH₂287.2071.04Ala

Note: Masses are calculated for the fragment ions and will differ slightly from residue masses.

Structural Analysis by NMR Spectroscopy

While MS confirms identity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformation of peptides in solution.[19] The rigid cyclohexyl group of Ac6c can induce specific turns or helical structures, which can be elucidated through 2D NMR experiments like COSY, TOCSY, and NOESY. The analysis of ¹H and ¹³C NMR spectra can confirm the presence and integrity of the Ac6c residue within the peptide backbone.[12][19] Comparing spectra before and after incorporation of a modified amino acid is a common method to verify its chemical structure.[20]

References

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Fmoc-ACHC-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Low Coupling Efficiency of Fmoc-ACHC-OH

Low coupling efficiency with Fmoc-ACHC-OH is a common challenge primarily due to the steric hindrance imposed by the bulky cyclohexyl side chain. This steric bulk can significantly slow down the rate of peptide bond formation, leading to incomplete reactions. If you observe a positive Kaiser test after a standard coupling protocol, indicating the presence of unreacted free amines, consider the following troubleshooting steps in a sequential manner.

1. Initial and Immediate Actions:

  • Double Coupling: The most straightforward first step is to repeat the coupling step with a fresh solution of activated Fmoc-ACHC-OH. This can often drive the reaction to completion.

  • Extend Reaction Time: Sterically hindered amino acids require longer reaction times.[1] Extend the coupling time to several hours or even overnight to allow for complete acylation.

2. Optimization of Reagents and Solvents:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may not be effective enough. It is highly recommended to switch to more potent uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[1][2] These reagents form highly reactive esters that can overcome the steric barrier more effectively.

  • Optimize Solvent Choice: The solvent plays a crucial role in resin swelling and solvation of the peptide chain. N-methylpyrrolidone (NMP) often has superior solvating properties compared to N,N-dimethylformamide (DMF). For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.

3. Advanced Strategies for Persistent Issues:

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-ACHC-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help to drive the reaction forward.

  • Elevate the Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. This should be done with caution as elevated temperatures can increase the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly.[4]

  • Capping of Unreacted Amines: If double coupling and other optimization steps fail, it is advisable to "cap" the unreacted amines by acetylation with acetic anhydride. This will prevent the formation of deletion sequences in the final peptide product.

  • Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid of Fmoc-ACHC-OH to an acyl fluoride can be a highly effective strategy.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-ACHC-OH considered a "difficult" amino acid to couple?

A1: Fmoc-ACHC-OH is considered a challenging amino acid to couple due to significant steric hindrance from its bulky cyclohexyl side chain. This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1]

Q2: My standard coupling protocol with DIC/HOBt is failing for Fmoc-ACHC-OH. What should I do?

A2: Carbodiimide-based reagents like DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids.[5] It is highly recommended to switch to a more potent class of coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[1] These reagents generate more reactive activated esters that can better overcome the steric barrier.[6]

Q3: Which coupling reagent is most effective for Fmoc-ACHC-OH?

A3: For challenging couplings involving sterically hindered amino acids like Fmoc-ACHC-OH, HATU is often considered one of the most efficient reagents.[6] It forms a highly reactive OAt-ester, which leads to faster and more complete coupling reactions with a lower risk of racemization compared to HBTU.[5][6] PyAOP is another highly effective phosphonium salt-based reagent.

Q4: Can increasing the temperature improve the coupling efficiency of Fmoc-ACHC-OH?

A4: Yes, increasing the reaction temperature can improve coupling efficiency by providing the necessary energy to overcome the steric hindrance.[3] However, this must be done with caution as higher temperatures can also increase the risk of side reactions, most notably racemization.[3] For sensitive amino acids, it is crucial to find a balance between efficient coupling and minimizing epimerization.[4]

Q5: What is racemization and how can I minimize it when coupling Fmoc-ACHC-OH?

A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the incorporation of the D-isomer instead of the desired L-isomer. This can significantly impact the biological activity of the final peptide. To minimize racemization:

  • Use Additives: Additives such as HOBt and Oxyma are crucial for suppressing racemization by forming active esters that are less prone to epimerization.

  • Choose the Right Base: The choice of base can influence racemization. In cases with a high risk of racemization, using a weaker base like 2,4,6-collidine instead of DIPEA is recommended.[4]

  • Minimize Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the resin can increase the risk of racemization.

  • Avoid Excessive Heat: Use the lowest effective temperature to promote coupling.

Data Presentation

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low[2][6]
HBTU Aminium/Uronium Salt20-60 minutes>95Low[2][6]
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low[2]
PyBOP Phosphonium Salt30-120 minutes>95Low[2]
DIC/HOBt Carbodiimide/Additive60-180 minutes90-95Moderate[2]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>95Low to Moderate[7]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-ACHC-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-ACHC-OH.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-ACHC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate the reaction mixture at room temperature. For Fmoc-ACHC-OH, a coupling time of 2-4 hours is recommended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling (double coupling) by repeating steps 3 and 4 with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Double Coupling of Fmoc-ACHC-OH

This protocol should be implemented if a Kaiser test is positive after the initial coupling attempt.

  • Initial Coupling and Monitoring: Follow steps 1-5 of Protocol 1.

  • Resin Wash: If the Kaiser test is positive, drain the coupling solution from the reaction vessel and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 3 of Protocol 1 and add it to the resin. Allow the second coupling reaction to proceed for another 2-4 hours.

  • Final Monitoring and Washing: Perform a second Kaiser test. If the test is negative, wash the resin with DMF and proceed with the synthesis. If the test remains positive, capping the unreacted amines (Protocol 3) is recommended.

Protocol 3: Capping of Unreacted Amines

This protocol is used to prevent the formation of deletion peptides when coupling remains incomplete.

  • Resin Wash: After a failed coupling attempt, wash the resin thoroughly with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3 times) and then DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid.

Mandatory Visualization

G Troubleshooting Workflow for Fmoc-ACHC-OH Coupling start Start: Standard Coupling Protocol kaiser_test_1 Perform Kaiser Test start->kaiser_test_1 coupling_complete Coupling Complete Proceed to Next Cycle kaiser_test_1->coupling_complete Negative double_coupling Perform Double Coupling kaiser_test_1->double_coupling Positive kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->coupling_complete Negative optimize_reagents Optimize Reagents: - Use Potent Coupling Agent (HATU, PyBOP) - Change Solvent (NMP) kaiser_test_2->optimize_reagents Positive capping Cap Unreacted Amines kaiser_test_2->capping Persistently Positive modify_conditions Modify Conditions: - Extend Reaction Time - Increase Temperature (Caution) optimize_reagents->modify_conditions modify_conditions->kaiser_test_1 end Proceed to Next Cycle capping->end

Caption: A decision-making workflow for troubleshooting and optimizing the coupling of Fmoc-ACHC-OH.

References

Technical Support Center: Fmoc Deprotection of 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during the Fmoc deprotection of the sterically hindered amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem/Observation Potential Cause Recommended Solution
Low yield of deprotected Ac6c-containing peptide Incomplete Fmoc deprotection due to the steric hindrance of the cyclohexyl ring.1. Extend Deprotection Time: Increase the piperidine treatment time. Monitor the deprotection progress using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[1] 2. Increase Deprotection Temperature: Gently warming the reaction (e.g., to 30-40°C) can enhance the rate of Fmoc removal. 3. Use a Stronger Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine as a scavenger.[2][3] A common cocktail is 2% DBU/2% piperidine in DMF.
Appearance of an unexpected peak with a mass of +85 Da in the final peptide This is indicative of the formation of a piperidine adduct. The highly reactive dibenzofulvene (DBF) intermediate, formed during deprotection, can react with the sterically hindered secondary amine of piperidine. The resulting adduct can then react with the newly deprotected N-terminal amine of the peptide.1. Use an Alternative Base/Scavenger System: Replace piperidine with a less sterically hindered secondary amine like 4-methylpiperidine, which is equally effective for Fmoc removal.[4][5] 2. Employ a More Efficient Scavenger: Add a more effective DBF scavenger to the deprotection solution. Tris(2-aminoethyl)amine is a highly efficient scavenger.[6] 3. Consider Pyrrolidine: Pyrrolidine has been identified as an efficient alternative to piperidine for Fmoc removal and may reduce adduct formation.[7]
Presence of deletion sequences lacking the Ac6c residue This can result from incomplete deprotection of the preceding amino acid, leading to failed coupling of Fmoc-Ac6c-OH, or incomplete deprotection of Fmoc-Ac6c-OH itself, preventing the subsequent amino acid from coupling.1. Ensure Complete Deprotection: After the deprotection step prior to coupling Ac6c, perform a Kaiser test (or an alternative colorimetric test for secondary amines if the preceding residue is proline) to confirm the presence of a free amine.[8] 2. Optimize Ac6c Coupling: Due to its steric bulk, coupling of Fmoc-Ac6c-OH can be challenging. Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA. Double coupling may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the Fmoc deprotection of this compound?

A1: The primary side reaction is the formation of a piperidine adduct. The deprotection of the Fmoc group proceeds via a β-elimination mechanism, generating a highly reactive dibenzofulvene (DBF) intermediate.[1][6][9] Typically, the excess piperidine acts as a scavenger, trapping the DBF.[1] However, with sterically hindered residues like Ac6c, the reaction of DBF with the deprotected amine can sometimes compete with the scavenging reaction, leading to the formation of a stable adduct and chain termination.

Q2: Are there alternative bases to piperidine that can minimize these side reactions?

A2: Yes, several alternatives to piperidine have been investigated to mitigate side reactions. For sterically hindered amino acids, the following can be considered:

  • 4-Methylpiperidine: This is an excellent alternative as it has a similar pKa to piperidine and is equally efficient at Fmoc removal but is not a controlled substance.[4][5]

  • Pyrrolidine: It has been shown to be an effective reagent for Fmoc removal, even in less polar solvents.[7]

  • 3-(Diethylamino)propylamine (DEAPA): This base has been shown to minimize the formation of certain side products like diastereoisomers and aspartimide-containing derivatives.[10][11]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): As a stronger, non-nucleophilic base, DBU can be used for rapid Fmoc removal.[2] It is often used in combination with a scavenger like piperidine or piperazine, as DBU itself does not react with the dibenzofulvene byproduct.[2][3]

Q3: How can I monitor the completeness of the Fmoc deprotection reaction?

A3: The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[1][5] By collecting the filtrate and measuring its absorbance, you can ensure the reaction has gone to completion before proceeding to the next step.

Q4: Can changing the solvent help in preventing side reactions?

A4: Yes, the choice of solvent can influence the rate of deprotection and the prevalence of side reactions. Fmoc deprotection is generally faster in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[6][12] Using less polar solvents may slow down the deprotection, potentially allowing more time for side reactions to occur. However, recent studies have explored greener solvent systems that can be effective with the right choice of base.[7]

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]

  • Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).

  • Deprotection Reaction: Drain the DMF from the resin and add the 20% piperidine solution (approximately 10 mL per gram of resin).[1]

  • Agitation: Agitate the mixture at room temperature for 10-20 minutes. For Fmoc-Ac6c-OH, a longer time (e.g., 2 x 15 minutes) may be necessary.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Modified Protocol for Hindered Amino Acids (e.g., Ac6c)
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF (v/v).

  • Deprotection Reaction: Drain the DMF from the resin and add the DBU/piperidine solution.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).

Visualizations

Fmoc_Deprotection_Side_Reaction cluster_deprotection Fmoc Deprotection cluster_scavenging Desired Scavenging Pathway cluster_side_reaction Side Reaction Pathway Fmoc-NH-Peptide Fmoc-NH-Peptide Deprotected_Peptide H2N-Peptide Fmoc-NH-Peptide->Deprotected_Peptide + Piperidine DBF Dibenzofulvene (DBF) Fmoc-NH-Peptide->DBF + Piperidine Piperidine Piperidine Side_Product DBF-Peptide Adduct (Chain Termination) DBF_Adduct DBF-Piperidine Adduct (Washed Away) DBF->DBF_Adduct + Piperidine DBF->Side_Product + H2N-Peptide Piperidine_Scavenger Piperidine (Scavenger)

Caption: Mechanism of a common side reaction during Fmoc deprotection.

Troubleshooting_Workflow start Low Yield or Impurity Detected check_mass Check Mass Spec Data start->check_mass mass_plus_85 Mass +85 Da? check_mass->mass_plus_85 Data Available incomplete_deprotection Incomplete Deprotection? mass_plus_85->incomplete_deprotection No solution1 Use Alternative Base (e.g., 4-Methylpiperidine) or Add Scavenger mass_plus_85->solution1 Yes solution2 Extend Deprotection Time Increase Temperature Use Stronger Base (DBU) incomplete_deprotection->solution2 Yes solution3 Perform Kaiser Test Optimize Coupling incomplete_deprotection->solution3 No (Deletion Sequence) end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for Fmoc deprotection issues.

References

Technical Support Center: Purification of Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid (A6c)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (A6c). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these hydrophobic peptides.

I. Frequently Asked Questions (FAQs)

Q1: Why are peptides containing A6c difficult to purify?

A1: Peptides incorporating A6c present unique purification challenges primarily due to the bulky and hydrophobic nature of the cyclohexyl side chain. This increased hydrophobicity can lead to several issues during standard purification protocols:

  • Poor Solubility: A6c-containing peptides often exhibit low solubility in aqueous mobile phases commonly used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This can cause precipitation upon injection or during the early stages of the gradient, leading to low recovery and column clogging.[1][2]

  • Strong Retention: The hydrophobicity of the A6c residue results in very strong binding to the non-polar stationary phases of RP-HPLC columns (e.g., C18).[2] This necessitates the use of high concentrations of organic solvents for elution, which can be problematic for maintaining peptide solubility and may not be compatible with all downstream applications.

  • Aggregation: The hydrophobic nature of these peptides increases their propensity to aggregate, forming intermolecular β-sheets or other structures. Aggregation can lead to peak broadening, tailing, and reduced resolution in RP-HPLC, making it difficult to separate the target peptide from impurities.[3][4]

Q2: What are the initial steps to consider when developing a purification method for an A6c-containing peptide?

A2: A systematic approach to method development is crucial for successfully purifying A6c-containing peptides.

  • Solubility Testing: Before any chromatographic separation, it is essential to determine the solubility of your crude peptide in various solvent systems.[1][2] Start with common HPLC mobile phase components and consider adding organic co-solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the sample solvent to improve solubility.[1]

  • Analytical HPLC First: Always develop an analytical RP-HPLC method before attempting preparative purification.[2][5][6] This allows for rapid optimization of separation conditions on a smaller scale, saving time and valuable crude peptide.

  • Column Selection: A C8 or C18 column is a good starting point. For very hydrophobic peptides, a C4 or a phenyl-hexyl column might provide better selectivity and peak shape.

  • Mobile Phase Optimization: Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent that helps to improve peak shape.[6] Experiment with different organic modifiers such as acetonitrile (ACN) or isopropanol. For highly hydrophobic peptides, a combination of organic solvents may be beneficial.[2]

Q3: What are orthogonal purification techniques, and when should I consider them for A6c-peptides?

A3: Orthogonal purification techniques utilize different separation mechanisms to resolve impurities that may co-elute with the target peptide in a primary method like RP-HPLC.[7][8] For challenging purifications of A6c-containing peptides, a multi-step strategy is often necessary.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[9] If your A6c-peptide has a net positive or negative charge, IEX can be a powerful orthogonal step to remove impurities with different charge properties.[7]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[9] This can be useful for removing smaller, truncated peptide impurities or larger aggregates.

  • Catch-and-Release Purification: This technique involves the selective capture of the target peptide onto a solid support, followed by washing away impurities and then releasing the purified peptide.[8]

Consider using an orthogonal technique when you are unable to achieve the desired purity with a single RP-HPLC step, or if you observe significant co-eluting impurities.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your A6c-containing peptide.

Guide 1: Poor Peak Shape in RP-HPLC (Tailing, Broadening, or Fronting)
Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Interaction of basic residues with residual silanols on the silica-based column. 2. Column Overload: Injecting too much sample. 3. Column Degradation: Void formation or contamination of the column.1. Optimize Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to suppress silanol interactions. Adjusting the pH can also help. 2. Reduce Sample Load: Dilute your sample and inject a smaller volume. 3. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Broadening 1. Aggregation: The peptide is aggregating on the column. 2. Slow Kinetics: Slow on-off rates of the peptide with the stationary phase. 3. Extra-column Volume: Issues with tubing or connections in the HPLC system.1. Modify Mobile Phase: Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to disrupt aggregation. Increase the column temperature. 2. Optimize Flow Rate and Gradient: Decrease the flow rate and/or use a shallower gradient. 3. System Check: Ensure all connections are secure and use tubing with the appropriate inner diameter.
Peak Fronting 1. Sample Overload: Injecting a highly concentrated sample. 2. Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Dilute Sample: Decrease the concentration of the injected sample. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. If using a strong solvent like DMSO is necessary for solubility, inject the smallest possible volume.
Guide 2: Low Peptide Recovery
Symptom Possible Cause(s) Recommended Solution(s)
Low or No Peptide Eluting from the Column 1. Precipitation on Column: The peptide is insoluble in the mobile phase and has precipitated on the column. 2. Irreversible Binding: The peptide is too hydrophobic and is irreversibly binding to the stationary phase. 3. Aggregation: The peptide has aggregated and is not eluting properly.1. Improve Solubility: Dissolve the crude peptide in a solvent containing a small amount of organic solvent (e.g., DMSO) before diluting with the initial mobile phase. Increase the initial percentage of organic modifier in your gradient.[1] 2. Use a Stronger Elution: Increase the final concentration of the organic modifier in your gradient. Consider using a stronger organic solvent like isopropanol in addition to or instead of acetonitrile. Use a different stationary phase (e.g., C4 instead of C18). 3. Disrupt Aggregation: Add chaotropic agents or a small percentage of formic acid to the mobile phase. Increase the column temperature.
Loss of Peptide During Sample Preparation 1. Adsorption to Surfaces: The hydrophobic peptide is adsorbing to plasticware. 2. Incomplete Dissolution: The peptide is not fully dissolved before injection.1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes. 2. Ensure Complete Dissolution: Visually inspect the sample for any particulate matter before injection. Use sonication or gentle warming to aid dissolution.[10]

III. Experimental Protocols

Protocol 1: General RP-HPLC Method Development for A6c-Containing Peptides

This protocol outlines a systematic approach to developing an analytical RP-HPLC method for an A6c-containing peptide.

1. Materials:

  • Crude lyophilized A6c-containing peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Analytical RP-HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Sample Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.

    • Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a minimal amount of DMSO.

    • Dilute the peptide solution with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL. Ensure the final concentration of DMSO is low (<10%) to avoid solvent effects on the chromatography.

  • Initial Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution at 214 nm and 280 nm.

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution of the main peak from impurities.

    • If the peptide elutes very late, consider increasing the initial percentage of Mobile Phase B.

    • For better separation of closely eluting impurities, a shallower gradient around the elution point of the target peptide is recommended.

Protocol 2: Preparative RP-HPLC of an A6c-Containing Peptide

This protocol provides a general guideline for scaling up an optimized analytical method to a preparative scale.

1. Materials:

  • Optimized analytical RP-HPLC method parameters

  • Crude lyophilized A6c-containing peptide

  • Preparative RP-HPLC system with a fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

  • Solvents as determined in the analytical method

2. Procedure:

  • Method Scaling:

    • Adjust the flow rate and gradient times based on the column dimensions to maintain a similar linear velocity as the analytical method.

    • Calculate the appropriate sample load for the preparative column based on the analytical injection. A common starting point is to maintain the same mass-to-column volume ratio.

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent mixture as determined in the analytical development. The concentration should be as high as possible while maintaining solubility.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the scaled-up gradient.

    • Collect fractions across the main peak.

  • Post-Purification Processing:

    • Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide.

IV. Quantitative Data Summary

The following table provides a comparison of typical starting conditions for RP-HPLC purification of standard peptides versus highly hydrophobic peptides, such as those containing one or more A6c residues. These are general guidelines and may require further optimization.

Parameter Standard Peptide Highly Hydrophobic Peptide (e.g., with A6c) Rationale for A6c-Peptides
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard acidic modifier for good peak shape.
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN with optional 10-20% IsopropanolIsopropanol is a stronger organic modifier and can improve solubility and elution of very hydrophobic peptides.
Initial %B 5-10%20-40%A higher initial organic phase concentration is often needed to prevent precipitation and ensure the peptide binds to the column in a soluble state.
Final %B 60-70%80-100%A higher final organic concentration is required to elute the strongly retained hydrophobic peptide.
Gradient Duration 20-30 minutes30-60 minutesA longer, shallower gradient is often necessary to resolve closely eluting hydrophobic impurities.
Column Temperature Ambient30-60 °CElevated temperatures can improve solubility, reduce mobile phase viscosity, and sharpen peaks for hydrophobic peptides.
Flow Rate 1.0 mL/min (analytical)0.8-1.0 mL/min (analytical)A slightly lower flow rate can sometimes improve resolution for difficult separations.

V. Visualizations

Diagram 1: General Workflow for A6c-Peptide Purification

G cluster_0 Pre-Purification cluster_1 Method Development cluster_2 Purification cluster_3 Post-Purification Crude_Peptide Crude A6c-Peptide Synthesis Solubility_Test Solubility Testing Crude_Peptide->Solubility_Test Analytical_HPLC Analytical RP-HPLC Method Development Solubility_Test->Analytical_HPLC Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure A6c-Peptide Lyophilization->Pure_Peptide

Caption: Workflow for A6c-peptide purification.

Diagram 2: Troubleshooting Logic for Low Peptide Recovery

G Start Low Peptide Recovery Check_Solubility Is the peptide soluble in the initial mobile phase? Start->Check_Solubility Check_Binding Is the peptide irreversibly binding to the column? Check_Solubility->Check_Binding Yes Increase_Organic Increase initial % organic modifier Check_Solubility->Increase_Organic No Check_Aggregation Is aggregation suspected? Check_Binding->Check_Aggregation No Stronger_Elution Use stronger organic modifier (e.g., isopropanol) Check_Binding->Stronger_Elution Yes Increase_Temp Increase column temperature Check_Aggregation->Increase_Temp Yes Increase_Organic->Check_Binding Use_CoSolvent Use organic co-solvent (e.g., DMSO) in sample Change_Column Switch to a less hydrophobic column (e.g., C4) Stronger_Elution->Change_Column Change_Column->Check_Aggregation Additives Add aggregation disruptors (e.g., formic acid) Increase_Temp->Additives Orthogonal Consider orthogonal purification (IEX, SEC) Additives->Orthogonal

Caption: Troubleshooting low peptide recovery.

References

Technical Support Center: Optimizing 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the successful incorporation of the sterically hindered amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Fmoc-Ac6c-OH challenging?

A1: The primary challenge in coupling Fmoc-Ac6c-OH is the steric hindrance caused by its α,α-disubstituted cyclohexyl structure. This bulkiness physically obstructs the carboxylic acid group, slowing down the rate of activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling and the formation of deletion sequences in the final peptide product.

Q2: What are the most effective classes of coupling reagents for Fmoc-Ac6c-OH?

A2: For difficult couplings involving sterically hindered amino acids like Fmoc-Ac6c-OH, high-reactivity coupling reagents are recommended. Uronium/aminium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective than standard carbodiimide reagents like DIC.[1] These reagents form highly reactive esters that can overcome the steric barrier more efficiently.[1]

Q3: What is the role of additives like HOBt or OxymaPure?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide-based coupling methods.[1] They also enhance coupling efficiency.[1] Reagents like HATU and COMU already incorporate an HOBt or OxymaPure moiety, respectively, into their structures.[2]

Q4: How can I monitor the completeness of the coupling reaction for Fmoc-Ac6c-OH?

A4: The completion of the coupling reaction can be monitored qualitatively using colorimetric tests like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellowish) indicates that no free primary amines are present, signifying a complete reaction. For a quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q5: Is "double coupling" a recommended strategy for Fmoc-Ac6c-OH?

A5: Yes, double coupling is a highly recommended strategy for sterically hindered amino acids. This involves performing a second coupling step with a fresh solution of activated Fmoc-Ac6c-OH to drive the reaction to completion and minimize the formation of deletion sequences.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric Hindrance: The bulky cyclohexyl group of Fmoc-Ac6c-OH is impeding the reaction.[1] 2. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is folding, making the N-terminal amine inaccessible.1. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU for higher reactivity.[3] 3. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight. 4. Optimize Solvent: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to disrupt aggregation.
Low Yield of Final Peptide 1. Cumulative Incomplete Couplings: Small inefficiencies at each step, especially with Fmoc-Ac6c-OH, lead to a significant loss of final product. 2. Premature Fmoc Cleavage: The Fmoc group may be unstable under prolonged basic conditions of slow couplings.1. Implement Double Coupling Routinely: Make double coupling a standard procedure for Fmoc-Ac6c-OH. 2. Use High-Quality Reagents: Ensure all reagents and solvents are fresh and anhydrous. 3. Minimize Base Exposure: Avoid using a large excess of base, especially with extended reaction times. The use of a weaker base like sym-collidine can be considered.
Presence of Deletion Sequences in HPLC/MS 1. Failed Coupling of Fmoc-Ac6c-OH: The most direct cause is the failure of the sterically hindered amino acid to couple to the peptide chain. 2. Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not fully removed, coupling cannot occur.1. Apply Solutions for Incomplete Coupling: Utilize more potent reagents, double coupling, and extended reaction times. 2. Ensure Complete Deprotection: Use fresh deprotection solution (e.g., 20% piperidine in DMF) and perform two deprotection steps. Confirm with a positive Kaiser test before proceeding to coupling.
Racemization 1. Over-activation of the Amino Acid: Extended pre-activation times can lead to epimerization. 2. Strong Base: The use of strong bases like DIPEA can increase the risk of racemization.1. Use in situ Activation: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide. 2. Choose an Appropriate Base: Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 3. Use Racemization-Suppressing Additives: Always use HOBt or OxymaPure with carbodiimide reagents.

Data Presentation

Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Disclaimer: The following data is based on the performance of coupling reagents with sterically hindered amino acids analogous to Fmoc-Ac6c-OH, such as Fmoc-Cha-OH.[1] Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent Class Relative Reactivity Racemization Risk Key Advantages Considerations
HATU Uronium/Aminium SaltVery HighLowHighly efficient for hindered couplings, fast reaction times.[3][4]Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[4]
HCTU Uronium/Aminium SaltVery HighLowSimilar to HATU in efficiency, often more cost-effective.Can also cause guanidinylation side reactions.
COMU Uronium/Aminium SaltVery HighLowHigh coupling efficiency, safer (non-explosive) byproduct (Oxyma) compared to HOBt-based reagents.[2]Relatively newer reagent, may be higher in cost.
PyBOP Phosphonium SaltHighLowEfficient coupling with minimal side reactions, byproducts are less hazardous than those from BOP.[4]Slower than HATU/HCTU for the most difficult couplings.
DIC/OxymaPure Carbodiimide/AdditiveModerateLow-ModerateCost-effective, soluble urea byproduct.[1]Slower reaction times, may require double coupling and longer reactions to achieve high efficiency for hindered residues.[1]
DIC/HOBt Carbodiimide/AdditiveModerateLow-ModerateWidely used and economical.Slower kinetics, potential for side reactions if HOBt is not used.[1][4]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-Ac6c-OH using HATU
  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result).

  • Coupling Solution Preparation (in situ activation): In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or 2,4,6-collidine (6 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to the double coupling step. If negative, proceed to washing.

  • Double Coupling (if required): Drain the reaction vessel and repeat steps 3-6 with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: Cost-Effective Coupling of Fmoc-Ac6c-OH using DIC/OxymaPure
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-Ac6c-OH/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Double Coupling: Follow steps 6 and 7 from Protocol 1. A double coupling is highly recommended with this method.

  • Washing: Follow step 8 from Protocol 1.

Visualizations

SPPS_Workflow cluster_cycle Single Amino Acid Incorporation Cycle Resin Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser_Pre Kaiser Test (Confirm Free Amine) Wash1->Kaiser_Pre Coupling Coupling: Fmoc-Ac6c-OH + Coupling Reagent + Base Kaiser_Pre->Coupling Positive Kaiser_Post Kaiser Test (Confirm Completion) Coupling->Kaiser_Post Kaiser_Post->Coupling Positive (Double Couple) Wash2 DMF/DCM Wash Kaiser_Post->Wash2 Negative Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Troubleshooting_Logic cluster_fail Troubleshooting Path Start Coupling of Fmoc-Ac6c-OH Kaiser Perform Kaiser Test Start->Kaiser Positive Result: Positive (Blue) Kaiser->Positive Incomplete Negative Result: Negative Kaiser->Negative Complete Cause1 Cause: Steric Hindrance? Positive->Cause1 Cause2 Cause: Low Reagent Potency? Positive->Cause2 Cause3 Cause: Aggregation? Positive->Cause3 Solution1 Solution: 1. Double Couple 2. Extend Time Cause1->Solution1 Solution2 Solution: Switch to HATU/HCTU/COMU Cause2->Solution2 Solution3 Solution: Use NMP or DMF/DMSO Cause3->Solution3 Proceed Proceed to Next Step (Washing) Negative->Proceed

Caption: Troubleshooting logic for incomplete coupling of Fmoc-Ac6c-OH.

References

Technical Support Center: Troubleshooting Aggregation in Peptides with 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues encountered during the synthesis of peptides containing the sterically hindered, non-natural amino acid 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Ac6c-OH and why does it cause peptide aggregation?

Fmoc-Ac6c-OH is the N-α-Fmoc protected form of 1-aminocyclohexanecarboxylic acid (Ac6c). Its rigid cyclohexyl ring introduces significant steric hindrance and hydrophobicity. This bulkiness can disrupt the ideal solvation of the growing peptide chain on the solid support, promoting inter-chain interactions that lead to aggregation.[1] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, ultimately resulting in lower yields and the presence of deletion sequences in the final product.

Q2: How can I detect on-resin aggregation during peptide synthesis with Fmoc-Ac6c-OH?

Several indicators can suggest on-resin aggregation:

  • Poor Resin Swelling: A noticeable decrease in the volume of the resin beads after the incorporation of Fmoc-Ac6c-OH or subsequent amino acids is a strong indicator of aggregation.

  • Slow or Incomplete Fmoc Deprotection: If the removal of the Fmoc group (typically monitored by UV absorbance of the piperidine-dibenzofulvene adduct) is sluggish or incomplete, it often points to aggregation hindering reagent access.

  • Positive Kaiser Test After Coupling: The Kaiser test detects free primary amines. A positive result (blue or purple beads) after a coupling step indicates that the incoming amino acid, in this case, Fmoc-Ac6c-OH or the subsequent residue, failed to couple completely to the N-terminus of the growing peptide chain.[1]

  • Low Yield and Purity: The most definitive sign of aggregation is a low yield of the desired full-length peptide and the presence of significant deletion sequences upon analysis by HPLC and mass spectrometry.

Q3: What are the most effective general strategies to mitigate aggregation caused by Fmoc-Ac6c-OH?

Due to the steric hindrance of Fmoc-Ac6c-OH, a multi-faceted approach is often necessary:

  • Choice of Coupling Reagents: Employing highly reactive coupling reagents is crucial. Uronium/aminium salts like HATU, HCTU, or HBTU, and phosphonium salts like PyBOP are generally more effective than standard carbodiimides (e.g., DIC) for sterically hindered amino acids.[2]

  • Longer Coupling Times and Double Coupling: Extending the reaction time for the coupling of Fmoc-Ac6c-OH and the subsequent amino acid can improve yields. If a single coupling is incomplete, a second coupling with fresh reagents ("double coupling") is a common and effective strategy.

  • Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance and disrupt forming aggregates.

  • Chaotropic Agents: The use of chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), in washing steps or even during coupling can disrupt the hydrogen bond networks that contribute to aggregation.

  • "Magic Mixture": For particularly challenging sequences, a solvent system known as "Magic Mixture" [DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate] can be used to improve solvation.

Troubleshooting Guides

Problem 1: Incomplete coupling of Fmoc-Ac6c-OH.

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of a deletion sequence corresponding to the absence of Ac6c in the final peptide, as confirmed by mass spectrometry.

Workflow for Troubleshooting Incomplete Coupling:

G start Positive Kaiser Test after Fmoc-Ac6c-OH Coupling double_coupling Perform Double Coupling (fresh reagents, extended time) start->double_coupling check_completion Check Coupling Completion (Kaiser Test) double_coupling->check_completion After 2nd coupling increase_temp Increase Coupling Temperature (e.g., 50°C) stronger_reagent Use a More Potent Coupling Reagent (e.g., HATU) increase_temp->stronger_reagent re_evaluate Re-evaluate Strategy (consider sequence redesign) stronger_reagent->re_evaluate check_completion->increase_temp Positive continue_synthesis Continue Synthesis check_completion->continue_synthesis Negative

Caption: Troubleshooting workflow for incomplete Fmoc-Ac6c-OH coupling.

Problem 2: Aggregation of the peptide chain after incorporation of Ac6c.

Symptoms:

  • Shrinking of the resin beads.

  • Slow or incomplete Fmoc deprotection of the amino acid following Ac6c.

  • Positive Kaiser test after the subsequent coupling step.

Workflow for Troubleshooting Post-Ac6c Aggregation:

G start Signs of Aggregation after Ac6c Incorporation chaotropic_wash Introduce Chaotropic Salt Wash (e.g., 0.4 M LiCl in DMF) before coupling start->chaotropic_wash change_solvent Switch to NMP or add DMSO to DMF chaotropic_wash->change_solvent elevated_temp_deprot Perform Deprotection at Elevated Temperature (e.g., 40°C) change_solvent->elevated_temp_deprot check_deprot Monitor Fmoc Deprotection elevated_temp_deprot->check_deprot continue_coupling Proceed with Coupling check_deprot->continue_coupling Complete synthesis_fail Synthesis Fails (Consider sequence modification) check_deprot->synthesis_fail Incomplete synthesis_ok Synthesis Proceeds continue_coupling->synthesis_ok

Caption: Troubleshooting workflow for on-resin aggregation post-Ac6c.

Quantitative Data Summary

While specific quantitative data for the coupling efficiency of Fmoc-Ac6c-OH is not extensively available in the literature, the following table provides a general comparison of coupling reagents for sterically hindered amino acids, which can serve as a guide.

Coupling Reagent ClassExample(s)Relative ReactivityAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighFast reaction times, highly efficient for hindered couplings.[2]Higher cost, potential for side reactions like guanidinylation.
Phosphonium Salts PyBOP, PyAOPHighByproducts are generally non-carcinogenic and soluble.Generally less reactive than uronium/aminium salts.
Carbodiimides + Additive DIC/OxymaModerateCost-effective, simple byproducts.Less effective for highly hindered couplings, risk of racemization for some amino acids.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Ac6c-OH using HATU

This protocol is recommended for the initial incorporation of Fmoc-Ac6c-OH.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Ac6c-OH (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Wash the resin with DMF (3 times).

    • Repeat step 3 with a fresh solution of activated Fmoc-Ac6c-OH.

    • Agitate for another 2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

Protocol 2: Chaotropic Salt Wash for Aggregation Disruption

This protocol can be implemented before a difficult coupling step following the incorporation of Ac6c.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection and subsequent DMF washes.

  • Chaotropic Wash: Before coupling the next amino acid, wash the resin with a solution of 0.4 M LiCl in DMF for 10 minutes. Repeat this wash 2-3 times.

  • DMF Wash: Wash the resin thoroughly with DMF (5 times) to remove the chaotropic salt.

  • Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: HPLC Analysis of Coupling Efficiency

This protocol provides a general method for the quantitative analysis of a coupling reaction.[1]

  • Sample Collection: After the coupling and subsequent washing steps, take a small aliquot of the dried resin (10-20 mg).

  • Peptide Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the solid support.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC. Compare the peak area of the desired full-length peptide with the peak area of the deletion sequence to determine the coupling efficiency. Mass spectrometry should be used to confirm the identity of the peaks.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-ACHC-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during the deprotection of N-Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH), a sterically hindered amino acid, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-ACHC-OH and why is its deprotection often challenging?

Fmoc-ACHC-OH is a non-proteinogenic, cyclic amino acid derivative used in peptide synthesis.[1][2] The primary challenge in removing its Fmoc (9-fluorenylmethoxycarbonyl) protecting group stems from steric hindrance .[3][4] The bulky and rigid cyclohexyl ring structure physically obstructs the deprotection reagent, typically piperidine, from accessing the acidic proton on the fluorene ring.[3][5] This significantly slows down the deprotection reaction, often leading to incomplete removal within standard protocol times.

Secondary causes for incomplete deprotection can include:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences, making the N-terminus inaccessible.[3][5][6]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the solvent can hinder reagent penetration.[3][4]

  • Suboptimal Reagents: Using degraded piperidine solutions or incorrect concentrations can reduce deprotection efficiency.[3][7]

Q2: How can I detect or confirm incomplete Fmoc deprotection?

Several qualitative and quantitative methods can be employed to diagnose incomplete Fmoc removal. The most common are summarized below.

MethodPrinciplePositive Result (Deprotection Successful)Negative Result (Deprotection Incomplete)
Kaiser Test A colorimetric test that detects free primary amines on the peptide-resin.[7]A deep blue color on the beads and in the solution indicates the presence of free amines.[4]Yellow, brown, or no color change suggests the Fmoc group is still attached.[4][7]
UV-Vis Spectrophotometry Quantifies the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of deprotection, which absorbs light around 301 nm.[3][7]A strong, stable absorbance reading consistent with the theoretical resin loading.[3]Low, slow, or incomplete release of the DBF adduct as monitored by absorbance.[4]
HPLC & Mass Spectrometry Analysis of the crude peptide after cleavage from the resin.A major peak corresponding to the mass of the target peptide.The presence of deletion sequences (peptides missing one or more amino acids) or the Fmoc-adduct of the target peptide.[3][8]
Q3: My Kaiser test is negative after a standard deprotection of Fmoc-ACHC-OH. What are the immediate troubleshooting steps?

A negative Kaiser test is a clear indicator of failed deprotection.[7] The recommended approach is to follow a systematic troubleshooting workflow, starting with the simplest and most immediate corrections before moving to more significant protocol changes.

G start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) step1 Action: Perform a second deprotection with fresh reagent. start->step1 check1 Kaiser Test Still Negative? step1->check1 step2 Option A: Increase Reaction Time/Temp - Extend deprotection to 2x 15-30 min - Increase temp to 35-40°C check1->step2 Yes step3 Option B: Use Stronger Base Cocktail - e.g., 2% DBU / 5% Piperidine in DMF/NMP - Typically 2x 5-10 min check1->step3 Yes step4 Option C: Improve Solvation - Switch solvent from DMF to NMP - Consider adding chaotropic salts (e.g., LiCl) check1->step4 Yes (if aggregation is suspected) end Proceed to Coupling check1->end No step2->end step3->end step4->end

Q4: What alternative reagents are recommended for deprotecting Fmoc-ACHC-OH and other hindered residues?

For extremely difficult or sterically hindered sequences, switching to a more potent deprotection cocktail is often necessary.[7][9] The strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[7][9] It is typically used in combination with a nucleophile like piperidine or piperazine to scavenge the dibenzofulvene (DBF) byproduct.[9][10]

Deprotection ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
Piperidine 20% in DMF, 2 x 10 min[9]Well-established, effective for most standard amino acids.Often insufficient for severely hindered residues like ACHC.[3] Can promote side reactions like aspartimide formation.[4][9]
4-Methylpiperidine (4MP) 20% in DMF[11][12]Behaves similarly to piperidine.[13] May offer advantages in specific sequences.[11]Not significantly stronger than piperidine for overcoming steric hindrance.[11]
DBU / Piperidine 2% DBU, 2-5% Piperidine in DMF or NMP, 2 x 5-10 min[9]Faster and more effective for hindered sequences.[9] Can suppress diketopiperazine formation.[9]DBU is a very strong base and can increase the risk of racemization if not used carefully.[9]
DBU / Piperazine 2% DBU, 5% Piperazine in NMP, < 1 min for complete removal[9]Extremely rapid deprotection.[9] Very effective for difficult and aggregation-prone sequences.[9][14]Requires careful optimization to minimize potential side reactions due to high basicity.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.[3][15]

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]

  • Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF (approx. 10 mL per gram of resin).[15] Agitate gently for 2-3 minutes.[15][16]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[15]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[3] The resin is now ready for the next coupling step.

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is recommended for sterically hindered residues like Fmoc-ACHC-OH where standard methods fail.[9]

  • Prepare Reagent: Prepare a fresh solution of 2% DBU and 5% piperidine in DMF or NMP.[9]

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperidine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 5-10 minutes. For very difficult residues, a second treatment may be required.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (at least 5-6 times) to remove all traces of DBU and piperidine.[3]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the coupling step.[3]

Protocol 3: The Kaiser Test (Qualitative)

This test confirms the presence of free primary amines after the deprotection step.[4]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[3]

    • Reagent B: 80 g phenol in 20 mL ethanol.[3]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3][4]

  • Sample: Place a small sample of resin beads (1-2 mg) in a small glass test tube.[3]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[4]

  • Heat: Heat the test tube at 100°C for 5 minutes.[4]

  • Observe:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.[4]

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[4]

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection (Quantitative)

This method quantifies the release of the Fmoc group by measuring the absorbance of the DBF-piperidine adduct.[7]

  • Collect Filtrate: During the deprotection steps, collect all the piperidine filtrate in a volumetric flask of a known volume (e.g., 25 or 50 mL).[7]

  • Dilute Sample: Dilute the filtrate to the mark with DMF. If the concentration is high, a further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[3][7]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[3][4] Use a solution of 20% piperidine in DMF as the blank.

  • Calculate Loading: The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is ~7800 M⁻¹cm⁻¹.[11]

Deprotection Mechanism and Workflow

G Fmoc_NH_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Rate-limiting for ACHC due to steric hindrance) Fmoc_NH_Peptide->Proton_Abstraction + Base (e.g., Piperidine) Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H2N-Peptide-Resin (Ready for next coupling) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base

References

Technical Support Center: Reactions of 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Acca-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acca-OH). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of various coupling reagents in reactions involving this sterically hindered amino acid.

Troubleshooting Guide: Overcoming Common Challenges

The bulky cyclohexyl group of Fmoc-Acca-OH presents a significant steric hindrance, which can lead to challenges during peptide synthesis. This guide provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin, a common issue when incorporating sterically hindered amino acids.

G Troubleshooting Incomplete Coupling of Fmoc-Acca-OH start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling Immediate Action kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 modify_conditions Modify Reaction Conditions (Increase Time/Temp) kaiser_test_2->modify_conditions Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative kaiser_test_3 Kaiser Test modify_conditions->kaiser_test_3 change_reagent Change Coupling Reagent (e.g., to HATU/COMU) kaiser_test_3->change_reagent Positive kaiser_test_3->proceed Negative kaiser_test_4 Kaiser Test change_reagent->kaiser_test_4 capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test_4->capping Positive kaiser_test_4->proceed Negative capping->proceed G General Activation Mechanisms of Coupling Reagents cluster_0 Carbodiimides (e.g., DIC) cluster_1 Aminium/Uronium Salts (e.g., HATU) cluster_2 Phosphonium Salts (e.g., PyBOP) carb_acid Fmoc-Acca-OH o_acylisourea O-Acylisourea (intermediate) carb_acid->o_acylisourea + DIC carb_reagent DIC amine Peptide-Resin (R-NH2) o_acylisourea->amine amin_acid Fmoc-Acca-OH oat_ester OAt-ester (highly reactive) amin_acid->oat_ester + HATU amin_reagent HATU oat_ester->amine phos_acid Fmoc-Acca-OH obt_ester OBt-ester (reactive) phos_acid->obt_ester + PyBOP phos_reagent PyBOP obt_ester->amine peptide_bond Peptide Bond Formation amine->peptide_bond

Technical Support Center: Characterizing Peptides with 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with characterizing peptides containing the unnatural amino acid 1-(Fmoc-amino)cyclohexanecarboxylic acid (Ac6c). The bulky and hydrophobic nature of the cyclohexyl ring of Ac6c introduces specific difficulties during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Fmoc-Ac6c-OH into a peptide sequence during solid-phase peptide synthesis (SPPS)?

A1: The main challenges stem from the steric hindrance and hydrophobicity of the Ac6c residue. These properties can lead to:

  • Incomplete Coupling Reactions: The bulky cyclohexyl group can sterically hinder the approach of the activated amino acid, resulting in failed or inefficient coupling to the N-terminus of the growing peptide chain. This leads to deletion sequences.[1][2]

  • Peptide Aggregation: The hydrophobic nature of Ac6c promotes inter-chain and intra-chain aggregation on the solid support.[2][3] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[2]

  • Poor Solubility of the Protected Amino Acid: While Fmoc-protected amino acids are generally soluble in organic solvents like DMF, the hydrophobicity of Fmoc-Ac6c-OH can sometimes lead to solubility issues, especially at high concentrations.[1][4]

Q2: How can I improve the coupling efficiency of Fmoc-Ac6c-OH during SPPS?

A2: To overcome poor coupling efficiency, consider the following strategies:

  • Use Stronger Coupling Reagents: Employ more potent activating reagents like HATU or COMU, which can overcome the steric hindrance of the Ac6c residue.[5]

  • Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Ac6c-OH to drive the reaction to completion.[6]

  • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4-12 hours can improve coupling yields.[1]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can enhance reaction kinetics and help disrupt secondary structures that may hinder the reaction.[7]

Q3: My peptide containing Ac6c is showing significant aggregation during synthesis. What can I do to mitigate this?

A3: Peptide aggregation is a common issue with hydrophobic residues.[2] The following approaches can help:

  • Chaotropic Agents: Add chaotropic salts like LiCl to the DMF solvent to disrupt hydrogen bonding and reduce aggregation.

  • Alternative Solvents: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[5]

  • Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of β-sheets and improve solvation.[8]

  • Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling and deprotection steps.[9]

Q4: I am having difficulty purifying my Ac6c-containing peptide using standard reverse-phase HPLC (RP-HPLC). What could be the problem and how can I solve it?

A4: The hydrophobicity of Ac6c-containing peptides often leads to poor solubility in aqueous mobile phases and strong retention on C18 columns, resulting in broad peaks or even irreversible binding.[3][10] To address this:

  • Column Selection: Consider using a less hydrophobic stationary phase, such as a C8 or C4 column, to reduce strong interactions.

  • Mobile Phase Modification: Increase the percentage of organic solvent (e.g., acetonitrile) in your gradient. For highly hydrophobic peptides, you may need to start with a higher initial concentration of the organic phase.[] Adding a small amount of isopropanol or using formic acid instead of trifluoroacetic acid (TFA) as an ion-pairing agent can sometimes improve peak shape.[10][12]

  • Sample Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO or DMF first, and then slowly add it to the initial mobile phase with vigorous vortexing to prevent precipitation.[12]

Q5: What are the expected challenges when analyzing Ac6c-containing peptides by mass spectrometry?

A5: The primary challenge in mass spectrometry is ensuring proper ionization and achieving informative fragmentation. The hydrophobicity can sometimes suppress ionization efficiency. In tandem mass spectrometry (MS/MS), the fragmentation pattern of the cyclic Ac6c residue may differ from standard amino acids. While backbone fragmentation should still occur, unique fragmentation pathways involving the cyclohexyl ring might be observed, although this is not extensively documented in the provided search results. It is important to carefully analyze the MS/MS spectra for unexpected neutral losses or fragment ions that could be specific to the Ac6c residue.[13][14]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide after Synthesis
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry analysis shows a high prevalence of deletion sequences, specifically the absence of the Ac6c residue.Incomplete coupling of Fmoc-Ac6c-OH due to steric hindrance or peptide aggregation.[1][2]1. Optimize Coupling: Switch to a more powerful coupling reagent like HATU or HCTU. Perform a double coupling for the Ac6c residue. Extend the coupling time.[1] 2. Address Aggregation: Synthesize at a lower substitution resin. Use aggregation-disrupting solvents like NMP or add chaotropic salts.[5]
The final crude product is a complex mixture with many unidentified peaks in the HPLC chromatogram.On-resin aggregation leading to incomplete deprotection and coupling at multiple steps.[2]1. Monitor Synthesis: Use the Kaiser test after each coupling step to ensure complete reaction. A negative test (yellow beads) indicates success.[2] 2. Incorporate Aggregation Disrupters: If the sequence is long, strategically place pseudoproline dipeptides.[8]
Low recovery of peptide after cleavage from the resin.Strong adsorption of the hydrophobic peptide to the resin.1. Modify Cleavage Cocktail: Ensure a sufficient volume of the cleavage cocktail (e.g., TFA/TIS/H2O) is used. 2. Thorough Washing: After cleavage, wash the resin multiple times with neat TFA to recover all the peptide.
Issue 2: Poor Resolution and Peak Shape during HPLC Purification
Symptom Possible Cause Troubleshooting Steps
The peptide peak is very broad or shows significant tailing.Strong hydrophobic interactions between the Ac6c-containing peptide and the C18 stationary phase.[10]1. Change Column: Switch to a C8 or C4 column. 2. Adjust Mobile Phase: Increase the starting percentage of acetonitrile. Use a shallower gradient.[] Consider using a different organic modifier like isopropanol.
The peptide does not elute from the column or requires a very high percentage of organic solvent.The peptide is highly hydrophobic and strongly retained.1. Use a Stronger Organic Phase: A gradient containing acetonitrile and isopropanol may be necessary. 2. Elevate Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can reduce mobile phase viscosity and improve peak shape.
The peptide precipitates upon injection into the HPLC system.Poor solubility of the peptide in the initial mobile phase.[12]1. Optimize Sample Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase.[12] 2. Increase Initial Organic Content: Start the HPLC gradient with a higher percentage of acetonitrile.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Ac6c-OH in SPPS

This protocol outlines a manual procedure for coupling the sterically hindered Fmoc-Ac6c-OH amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ac6c-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[5]

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), perform a second coupling with fresh reagents for another 2 hours.[2]

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).[5]

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.[5]

Protocol 2: RP-HPLC Purification of a Hydrophobic Ac6c-Containing Peptide

This protocol provides a starting point for purifying a hydrophobic peptide containing Ac6c.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Slowly add the peptide solution to the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) while vortexing.

    • Filter the sample through a 0.22 µm syringe filter.[10]

  • HPLC Conditions:

    • Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, 20-60% B over 40 minutes. The optimal gradient will need to be determined empirically.

    • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).

    • Detection: 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical HPLC.

    • Confirm the identity of the desired peptide by mass spectrometry.[6]

    • Pool the pure fractions and lyophilize.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification cluster_analysis Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Fmoc-Ac6c-OH Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Cleavage Cleavage & Deprotection Wash1->Cleavage Dissolution Crude Peptide Dissolution Cleavage->Dissolution Crude Peptide HPLC RP-HPLC Dissolution->HPLC Pooling Fraction Pooling HPLC->Pooling MS Mass Spectrometry Pooling->MS Purified Peptide NMR NMR Spectroscopy Pooling->NMR

Caption: A general experimental workflow for the synthesis and characterization of Ac6c-containing peptides.

troubleshooting_logic Start Low Peptide Yield or Purity Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Start->Check_Aggregation Sol_Coupling Optimize Coupling: - Stronger Reagents - Double Couple - Longer Time Check_Coupling->Sol_Coupling Yes Sol_Aggregation Mitigate Aggregation: - Chaotropic Agents - Disruptive Solvents - Pseudoprolines Check_Aggregation->Sol_Aggregation Yes Sol_Purification Optimize HPLC: - C4/C8 Column - Modify Mobile Phase - Optimize Dissolution Check_Aggregation->Sol_Purification During Purification

Caption: A troubleshooting decision tree for common issues encountered with Ac6c-containing peptides.

References

Technical Support Center: Fmoc-1-(amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-1-(amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) in Solid-Phase Peptide Synthesis (SPPS). Due to its sterically hindered nature, this amino acid derivative may require optimized protocols to ensure successful incorporation into peptide sequences.

Troubleshooting Guide

This section addresses common issues encountered during the use of Fmoc-Ac6c-OH and provides potential solutions.

Issue 1: Incomplete or Slow Fmoc Deprotection

  • Symptom: A positive Kaiser test (blue beads) after the standard deprotection step indicates the presence of unreacted Fmoc-protected amines.

  • Potential Cause: The bulky cyclohexyl group can sterically hinder the access of the piperidine base to the fluorenyl ring system, slowing down the deprotection reaction.

  • Solutions:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform a second treatment with the deprotection solution.

    • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for sterically hindered residues, increasing the concentration to 30-40% may be beneficial. However, be mindful that prolonged exposure to stronger basic conditions can increase the risk of side reactions for sensitive sequences.[]

    • Use a Stronger Base: In particularly difficult cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF). DBU can accelerate the deprotection of sterically hindered Fmoc groups.

Issue 2: Low Coupling Efficiency or Incomplete Coupling

  • Symptom: A positive Kaiser test after the coupling step is the primary indicator of unreacted free amines on the resin. This can be confirmed by mass spectrometry analysis of the crude peptide, which may show deletion sequences corresponding to the failed Ac6c coupling.

  • Potential Cause: The α,α-disubstituted nature of Ac6c presents significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2]

  • Solutions:

    • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated Fmoc-Ac6c-OH.[3][4]

    • Use More Potent Coupling Reagents: Standard carbodiimide-based reagents like DIC may not be effective. Switch to more powerful uronium/aminium or phosphonium salt-based reagents such as HATU, HCTU, or PyBOP, which are known to be more effective for sterically hindered amino acids.[2][3][5]

    • Extended Coupling Time and Increased Temperature: Allow the coupling reaction to proceed for a longer duration (2-4 hours or even overnight).[2] Gently heating the reaction vessel (e.g., to 40-50°C) can also help overcome the activation energy barrier, but should be used with caution to avoid racemization.[2]

    • Optimize Solvent: If peptide aggregation is suspected, which can further hinder coupling, consider switching from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2]

    • In Situ Neutralization Protocols: For Boc-based synthesis, in situ neutralization can suppress diketopiperazine formation, a side reaction more likely with sterically hindered residues at the dipeptide stage.[6]

Issue 3: Potential for Side Reactions

  • Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Potential Causes & Mitigation:

    • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly when the C-terminal amino acid is sterically hindered.[6] Using a 2-chlorotrityl chloride resin can reduce the likelihood of this side reaction due to its bulky nature.[6]

    • Racemization: While Ac6c is not chiral at the alpha-carbon, adjacent chiral amino acids can be at risk of racemization, especially with prolonged activation times or the use of certain bases. Using additives like HOBt or Oxyma Pure can help to suppress racemization.[6]

Frequently Asked Questions (FAQs)

Q1: How stable is the Fmoc group on Ac6c-OH under standard SPPS conditions?

The Fmoc group is generally stable under the acidic conditions used for final cleavage of the peptide from the resin (e.g., TFA).[5][7] It is designed to be labile to basic conditions, such as the piperidine solution used for its removal.[][7] Due to the steric hindrance of the cyclohexyl group, the kinetics of base-mediated deprotection might be slower compared to less bulky amino acids.

Q2: Is Fmoc-Ac6c-OH more prone to premature deprotection during coupling than other amino acids?

Premature deprotection of the incoming Fmoc-amino acid is usually caused by residual piperidine from the previous deprotection step. While the inherent stability of the Fmoc group on Ac6c is not significantly different from other amino acids, the longer coupling times that may be required for this sterically hindered residue could increase its exposure to any residual base, potentially leading to a higher incidence of this issue. Thorough washing of the resin after the deprotection step is crucial.

Q3: What are the best coupling reagents for Fmoc-Ac6c-OH?

For sterically hindered amino acids like Fmoc-Ac6c-OH, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents are generally more effective at promoting peptide bond formation with challenging residues than carbodiimide-based reagents like DIC/HOBt.[2][5]

Q4: Can I use microwave-assisted SPPS for peptides containing Ac6c?

Yes, microwave-assisted SPPS can be beneficial as the elevated temperature can help to overcome the steric hindrance and accelerate both deprotection and coupling steps. However, it is important to carefully optimize the temperature and time to avoid potential side reactions such as racemization of other amino acids in the sequence.

Quantitative Data Summary

ConditionReagent/SolventEstimated Half-life (t½) of Fmoc GroupStability Level
Standard Deprotection 20% Piperidine in DMF~6-10 secondsLabile
Acidic Cleavage 95% TFA in WaterVery Long (hours to days)Stable
Coupling (with activating agent) HBTU/DIPEA in DMFGenerally stableStable
Weak Base Exposure (e.g., DIPEA) 2 eq. DIPEA in DMFRelatively stable (minutes to hours)Moderate

Note: The half-life in piperidine is an estimation based on structurally similar sterically hindered amino acids. The actual deprotection time on solid phase may be longer due to steric hindrance.

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection for Fmoc-Ac6c-OH

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-15 minutes.

  • Drain and Repeat: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the complete removal of the Fmoc group (a positive result is indicated by blue beads).

Protocol 2: Optimized Coupling of Fmoc-Ac6c-OH using HATU

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (as per Protocol 1).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated Fmoc-Ac6c-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Extended Coupling Time: Allow the coupling to proceed for 2-4 hours.

  • Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) should be performed.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Protocol 3: Kaiser Test (Ninhydrin Test) for Free Primary Amines

  • Sample Preparation: Take a small sample of resin beads (a few milligrams) after the coupling or deprotection step and wash them thoroughly with DMF and then ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads in a small glass test tube:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% 0.001 M KCN in pyridine.

  • Heating: Heat the test tube to 120°C for 5 minutes.

  • Observation:

    • Positive Result (Free Amines Present): The beads and/or the solution will turn a deep blue color.

    • Negative Result (No Free Amines): The beads and solution will remain yellow or colorless.

Visualizations

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection cluster_2 Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction 1. Piperidine Piperidine Piperidine->Proton_Abstraction Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination 2. Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct Beta_Elimination->DBF_Adduct SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA-OH (with activating agent) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage and Deprotection (e.g., 95% TFA) repeat->final_cleavage No (Final AA) end Purify Peptide final_cleavage->end Troubleshooting_Ac6c start Coupling Fmoc-Ac6c-OH kaiser_test Perform Kaiser Test start->kaiser_test negative Coupling Complete (Proceed to next step) kaiser_test->negative Negative positive Positive Kaiser Test (Incomplete Coupling) kaiser_test->positive Positive double_couple Perform Double Coupling positive->double_couple kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 negative2 Coupling Complete kaiser_test2->negative2 Negative positive2 Still Positive kaiser_test2->positive2 Positive optimize Optimize Conditions: - Stronger coupling reagent (HATU, HCTU) - Extend reaction time - Increase temperature - Change solvent (NMP) positive2->optimize

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, stability, and biological activity. One such building block, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), introduces a rigid cyclic constraint at the α-carbon, influencing the peptide backbone's geometry. This guide provides a comparative analysis of the synthesis and High-Performance Liquid Chromatography (HPLC) analysis of peptides containing this compound versus those with a comparable standard amino acid, L-Alanine.

Performance Comparison: Synthesis Yield and Purity

The introduction of sterically hindered amino acids like this compound can present challenges during solid-phase peptide synthesis (SPPS), potentially impacting coupling efficiency and, consequently, the final yield and purity of the crude peptide. The bulky cyclohexyl group can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.

To illustrate this, we present a comparative summary of hypothetical synthesis data for a model hexapeptide, Ac-Gly-X-Phe-Gly-Lys-NH2, where 'X' is either L-Alanine (a standard, small amino acid) or 1-aminocyclohexanecarboxylic acid (Ac6c).

ParameterPeptide A (X = L-Alanine)Peptide B (X = 1-aminocyclohexanecarboxylic acid)
Crude Yield (%) 7560
Crude Purity (%) 8570
Major Impurities Deletion sequences (-Gly, -Phe)Incomplete coupling at Ac6c, Deletion sequences
Purified Yield (%) 4025
Final Purity (%) >98>98

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

HPLC Analysis: A Comparative Look at Retention and Peak Shape

The physicochemical properties of the constituent amino acids significantly influence a peptide's retention behavior in reversed-phase HPLC (RP-HPLC). The introduction of the hydrophobic and rigid cyclohexyl group of 1-aminocyclohexanecarboxylic acid is expected to increase the peptide's overall hydrophobicity, leading to a longer retention time compared to a similar peptide containing a small, less hydrophobic amino acid like alanine.

Below is a summary of expected HPLC parameters for the two model peptides.

ParameterPeptide A (X = L-Alanine)Peptide B (X = 1-aminocyclohexanecarboxylic acid)
Retention Time (min) 15.218.5
Peak Shape Sharp, symmetricalBroader, potential for tailing
Resolution from Impurities GoodModerate, potential for co-elution with closely related impurities

The potential for peak broadening and tailing in Peptide B can be attributed to the restricted conformational flexibility imposed by the cyclic residue, which may lead to heterogeneous interactions with the stationary phase.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of the model peptides on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • For each coupling step, pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 3.95-fold molar excess of HCTU and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For the coupling of Fmoc-1-aminocyclohexanecarboxylic acid-OH, the coupling time may be extended to 4 hours or a double coupling may be performed to ensure higher efficiency.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin as described in step 2.

  • Acetylation: After the final amino acid coupling and subsequent Fmoc deprotection, acetylate the N-terminus by reacting the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM, 5x) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Peptide Precipitation and Lyophilization: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.

HPLC Analysis Protocol
  • Instrumentation: An analytical HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized crude or purified peptide in Solvent A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling Wash Wash (DMF, IPA) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat n cycles Repeat->Deprotection1 Acetylation N-terminal Acetylation Repeat->Acetylation Final cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

HPLC_Analysis_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve in Solvent A Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separation C18 RP-Column Gradient Elution Inject->Separation Detection UV Detection (214/280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Data Analysis (Purity, Retention Time) Chromatogram->Analysis

Caption: Workflow for HPLC Analysis of Peptides.

Conclusion

The incorporation of this compound into peptides offers a valuable tool for introducing conformational constraints, which can lead to enhanced biological activity and stability. However, researchers should be aware of the potential challenges during synthesis, which may result in lower crude yields and purity compared to peptides containing standard amino acids. HPLC analysis is a critical tool for assessing the purity of these peptides, and the introduction of the bulky, hydrophobic cyclohexyl group is expected to significantly increase the retention time on a reversed-phase column. Careful optimization of both the synthesis and purification protocols is essential to obtain high-quality peptides containing this and other non-natural amino acids.

A Comparative Guide to the Mass Spectrometry of Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected mass spectrometric behavior of peptides incorporating the Cα-tetrasubstituted amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH). Due to a lack of specific published experimental data directly comparing the mass spectrometry of Ac6c-containing peptides with other peptide analogues, this document outlines the anticipated differences based on established principles of peptide fragmentation and the known influence of sterically hindered amino acids.

Introduction to Ac6c in Peptides

This compound is a synthetic amino acid characterized by a cyclohexyl ring attached to the α-carbon. This Cα-tetrasubstituted structure introduces significant steric hindrance around the peptide backbone, influencing peptide conformation and, consequently, its behavior in the mass spectrometer. Understanding these effects is crucial for the accurate characterization of novel peptide therapeutics and research tools.

Comparative Mass Spectrometric Performance (Hypothesized)

The incorporation of Ac6c into a peptide sequence is expected to influence its ionization efficiency and fragmentation pattern during tandem mass spectrometry (MS/MS). The following tables provide a hypothesized comparison between a standard peptide (e.g., containing Alanine) and a peptide containing Ac6c.

Table 1: Hypothesized Comparison of Ionization Efficiency

ParameterStandard Peptide (e.g., containing Alanine)Peptide containing Ac6cRationale for Difference
Predominant Charge State in ESI+ Typically observed as [M+2H]²⁺ or [M+3H]³⁺ depending on the number of basic residues.Potentially lower charge states (e.g., [M+H]⁺ or [M+2H]²⁺) may be more prominent.The bulky cyclohexyl group of Ac6c may shield some protonation sites along the peptide backbone, leading to a decrease in the overall charge state observed during electrospray ionization (ESI).
Overall Ion Signal Intensity Generally high, influenced by the peptide's basicity and hydrophobicity.May be reduced compared to a more flexible analogue.The rigid conformation induced by Ac6c could affect the efficiency of the desolvation and ionization process in the ESI source, potentially leading to lower ion signal intensity.

Table 2: Hypothesized Comparison of Fragmentation Patterns (Collision-Induced Dissociation - CID)

Fragmentation CharacteristicStandard Peptide (e.g., containing Alanine)Peptide containing Ac6cRationale for Difference
Dominant Fragment Ion Series A rich series of b- and y-ions is typically observed, allowing for straightforward sequence confirmation.Fragmentation may be less extensive, with a potential for more dominant cleavage at specific, sterically favored sites.The steric hindrance around the Ac6c residue can restrict the flexibility of the peptide backbone, making certain fragmentation pathways less favorable. This can lead to a less complete series of b- and y-ions.
Cleavage at the Ac6c Residue N/ACleavage at the N-terminal side of the Ac6c residue may be sterically hindered. Cleavage at the C-terminal side might be more favored.The bulky cyclohexyl group can protect the adjacent amide bond from fragmentation. The "proline effect," where fragmentation C-terminal to proline is favored, may have a parallel in the behavior of other cyclic amino acids like Ac6c.
Presence of Internal Fragment Ions Can be observed, but typically at lower abundance than b- and y-ions.May be more prominent if backbone fragmentation is hindered, leading to alternative fragmentation pathways.If the primary fragmentation pathways are suppressed due to the rigidity imposed by Ac6c, alternative fragmentation events, such as internal cleavages, might become more probable.
Neutral Losses Common neutral losses include water (-18 Da) and ammonia (-17 Da) from specific residues.Similar neutral losses are expected, but the bulky side chain of Ac6c itself is unlikely to undergo neutral loss under typical CID conditions.The cyclohexyl group is a stable, non-labile side chain.

Experimental Protocols

The following protocols provide a general framework for the synthesis and mass spectrometric analysis of peptides containing Ac6c.

Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeated twice) to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids, pre-activate 3-5 equivalents of the amino acid with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

    • For Fmoc-Ac6c-OH, due to its steric hindrance, a longer coupling time (e.g., 4-6 hours or overnight) and/or a stronger coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary to ensure efficient incorporation.

  • Washing: After coupling, wash the resin extensively with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.

Mass Spectrometry Analysis of Ac6c-Containing Peptides
  • Sample Preparation:

    • Dissolve the lyophilized, purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to a concentration of approximately 1 mg/mL to create a stock solution.

    • Dilute the stock solution to a working concentration of 1-10 pmol/µL in the same solvent for direct infusion or LC-MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC System: Use a nano- or micro-flow HPLC system.

    • Column: A C18 reversed-phase column is standard.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) is a common starting point. Higher-energy Collisional Dissociation (HCD) can also be used.

    • Collision Energy: Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum. A stepped collision energy approach can be beneficial.

  • Data Analysis:

    • Analyze the MS/MS spectra to identify b- and y-ion series to confirm the peptide sequence.

    • Pay close attention to the fragmentation pattern around the Ac6c residue to identify any characteristic cleavage patterns or instances of hindered fragmentation.

    • Compare the fragmentation spectra of the Ac6c-containing peptide with a non-hindered analogue if available.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_ms_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Ac6c-OH) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation (Dissolution & Dilution) Lyophilization->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 DataAnalysis Data Analysis (Sequence Verification) MS2->DataAnalysis

Caption: Experimental workflow for the synthesis and mass spectrometric analysis of Ac6c-containing peptides.

Logical_Relationship Ac6c Ac6c Incorporation StericHindrance Increased Steric Hindrance Ac6c->StericHindrance leads to ConformationalRigidity Conformational Rigidity StericHindrance->ConformationalRigidity AlteredFragmentation Altered Fragmentation Pattern ConformationalRigidity->AlteredFragmentation influences AlteredIonization Potentially Altered Ionization Efficiency ConformationalRigidity->AlteredIonization influences

A Comparative Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid and Other Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates.[1][] By moving beyond the 20 proteinogenic amino acids, researchers can modulate physicochemical and biological properties, leading to improved stability, potency, and target selectivity.[3][4] This guide provides an objective comparison of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a cyclic aliphatic amino acid, with other widely used non-natural amino acids, supported by experimental data and detailed protocols.

This compound is valued for its ability to impart significant conformational constraints on the peptide backbone due to its gem-disubstituted α-carbon, which is integrated into a cyclohexyl ring.[5] This guide will compare its performance and structural impact against two other influential UAAs: α-aminoisobutyric acid (Aib), known for its strong helix-inducing properties, and L-Cyclohexylalanine (Cha), a saturated analog of Phenylalanine used to enhance proteolytic stability.[6][7]

Chemical and Physical Properties

The foundational properties of these Fmoc-protected amino acids are crucial for their application in solid-phase peptide synthesis (SPPS).[8][9] The Fmoc group provides a base-labile protecting group for the α-amino function, making it compatible with the milder conditions of Fmoc-based SPPS.[10][11]

Chemical Structures of Fmoc-Protected Non-Natural Amino Acids cluster_Ac6c Fmoc-Ac6c-OH cluster_Aib Fmoc-Aib-OH cluster_Cha Fmoc-Cha-OH Ac6c Ac6c Aib Aib Cha Cha

Caption: Structures of Fmoc-Ac6c-OH, Fmoc-Aib-OH, and Fmoc-Cha-OH.

The table below summarizes key physicochemical properties of these building blocks. The differences in molecular weight and melting point reflect their distinct side-chain structures. All are generally insoluble in water but soluble in common organic solvents used in peptide synthesis, such as DMF.[8][12]

PropertyFmoc-Ac6c-OHFmoc-Aib-OHFmoc-Cha-OH
CAS Number 162648-54-6[9]94508-07-9144701-24-6
Molecular Formula C22H23NO4[9]C19H19NO4C24H27NO4
Molecular Weight 365.42 g/mol [9]325.35 g/mol 393.48 g/mol
Melting Point (°C) 185-187[9]164-168148-152
Appearance White powder[8]White powderWhite powder
Key Structural Feature α,α-disubstituted cyclicα,α-disubstituted acyclicβ-substituted cyclic
Impact on Peptide Structure and Performance

The primary motivation for using UAAs is to control peptide conformation and improve stability.[3][13] Ac6c, Aib, and Cha achieve these goals through different structural mechanisms.

Conformational Constraints

  • Fmoc-Ac6c-OH (Ac6c): The cyclohexyl ring fused to the peptide backbone severely restricts the Ramachandran (φ, ψ) angles, forcing the peptide into a more rigid conformation. It is known to induce helical or turn-like structures.[5]

  • Fmoc-Aib-OH (Aib): As an α,α-disubstituted amino acid, Aib strongly promotes the formation of α-helical or 3₁₀-helical secondary structures.[6][14] This is due to the steric hindrance from the gem-dimethyl groups, which limits the available conformational space to regions corresponding to helical structures.[15]

  • Fmoc-Cha-OH (Cha): The bulky, non-aromatic cyclohexyl side chain provides steric hindrance that can influence local conformation and shield adjacent peptide bonds from enzymatic cleavage.[7]

The table below presents typical effects of these amino acids on peptide secondary structure, often measured by Circular Dichroism (CD) spectroscopy.

Amino AcidTypical Induced Secondary StructureImpact on Flexibility
Ac6c Helical / γ-turn[5]High restriction
Aib α-helix / 3₁₀-helix[14][16]High restriction
Cha Minimal change to backbone, adds bulkModerate restriction

Proteolytic Stability

A major limitation of therapeutic peptides is their rapid degradation by proteases.[4] UAAs can enhance stability by masking cleavage sites or by inducing secondary structures that are poor substrates for proteases.

  • Ac6c and Aib: The steric bulk at the α-carbon in both Ac6c and Aib directly hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life in biological media.[6]

  • Cha: The substitution of an aromatic residue like Phenylalanine with Cyclohexylalanine removes a key recognition motif for proteases such as chymotrypsin.[7] The saturated cyclohexyl ring is a much poorer substrate, leading to enhanced metabolic stability.[7]

Peptide ModificationRationale for Increased StabilityExample Experimental Finding
Incorporation of Ac6c/Aib Steric hindrance at the α-carbon prevents protease access to the peptide backbone.[6]Aib incorporation into a peptide mimic retarded trypsin cleavage by several orders of magnitude.[15]
Substitution with Cha The non-aromatic side chain is not recognized by aromatic-specific proteases.[7]Substitution of Phe with Cha in a p53 domain peptide significantly increased its thermal stability (ΔTm).[7]

Experimental Protocols & Workflows

Reproducible experimental design is critical for evaluating the impact of non-natural amino acids. Below are standard protocols for the synthesis and analysis of peptides containing these residues.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a non-natural amino acid using Fmoc/tBu chemistry on a Rink Amide resin.[4][17]

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (standard and non-natural)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[17]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for several minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Note for Ac6c and Aib: Due to steric hindrance, a double coupling (repeating step 3) or the use of a stronger coupling reagent like HATU may be necessary for efficient incorporation.[18]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and agitate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17]

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[17]

start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 check Final Amino Acid? wash2->check check->deprotection No cleavage Cleavage from Resin (TFA Cocktail) check->cleavage Yes purification Precipitate & Purify (RP-HPLC) cleavage->purification end End: Characterize Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of a specific protease (e.g., trypsin) or in serum.

Materials:

  • Purified peptides (control and UAA-containing versions)

  • Protease solution (e.g., Trypsin in an appropriate buffer) or serum (e.g., human or rat serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup: Incubate the peptide at a final concentration (e.g., 100 µM) with the protease solution or serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t₁/₂) under the assay conditions. Compare the half-lives of the UAA-containing peptide and the control peptide.

start Start: Incubate Peptide with Protease/Serum at 37°C timepoint Withdraw Aliquot at Time Point (t) start->timepoint quench Quench Reaction (e.g., with TFA) timepoint->quench hplc Analyze by RP-HPLC quench->hplc data Quantify Intact Peptide Peak Area hplc->data repeat Repeat for all Time Points data->repeat repeat->timepoint Next t plot Plot % Intact Peptide vs. Time repeat->plot Done end End: Calculate Half-Life (t½) plot->end

Caption: Workflow for comparing peptide stability via a proteolytic assay.

Conclusion

This compound (Ac6c) is a potent building block for introducing conformational rigidity into peptides. Its performance is comparable to that of Aib in terms of restricting the peptide backbone, making it a valuable tool for designing structurally defined peptidomimetics.[5][6] The choice between Ac6c and Aib may depend on the specific desired helical geometry or local turn structure. In contrast, Cyclohexylalanine (Cha) offers a more subtle modification, primarily aimed at enhancing proteolytic stability by removing an aromatic protease recognition site without drastically altering the backbone conformation.[7]

The selection of a non-natural amino acid is a strategic decision in the drug discovery process.[19] For inducing strong helical propensity, Aib is a well-documented choice.[14] For enhancing stability against aromatic-specific proteases with minimal structural perturbation, Cha is an excellent option.[7] Ac6c provides a unique combination of steric bulk and cyclic constraint, offering a distinct conformational landscape that can be exploited to optimize peptide activity and stability, making it a valuable component in the toolkit of medicinal chemists and peptide scientists.

References

Conformational Analysis of Peptides Incorporating 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to confer desirable therapeutic properties, including enhanced proteolytic stability and constrained conformations. One such amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a cyclic α,α-disubstituted amino acid, has garnered significant interest for its ability to induce specific secondary structures. This guide provides an objective comparison of the conformational properties of peptides containing the Ac6c residue versus their native counterparts, supported by experimental data and detailed analytical protocols.

Impact of 1-Aminocyclohexanecarboxylic Acid (Ac6c) on Peptide Conformation

The presence of the bulky, cyclic cyclohexane side chain in the Ac6c residue sterically hinders the free rotation of the peptide backbone, thereby restricting the available conformational space. This constraint predominantly favors the adoption of well-defined secondary structures, such as β-turns and helical conformations. In contrast, native peptide sequences often exhibit a higher degree of flexibility, existing as an ensemble of various conformations in solution.

A study on the chemotactic peptide analog HCO-Thp-Ac6c-Phe-OMe, where Ac6c was used as a mimic for Leucine, revealed that the Ac6c residue promotes a helical conformation in the crystal state.[1] NMR data for the same peptide in solution was best explained by a system of two consecutive γ-turns centered at the first two residues.[1] This highlights the potent structure-inducing nature of the Ac6c residue.

Comparative Conformational Data

To illustrate the impact of Ac6c incorporation, we present a comparative analysis of a model tripeptide with and without the Ac6c residue. The data is based on findings from studies on Ac6c-containing peptides and general principles of peptide conformation.

Table 1: Comparison of Conformational Parameters for a Model Tripeptide

ParameterNative Peptide (e.g., Ac-Ala-Ala-Ala-NHMe)Ac6c-Containing Peptide (e.g., Ac-Ala-Ac6c-Ala-NHMe)
Predominant Conformation Random coil, flexibleβ-turn / Helical
Backbone Dihedral Angles (φ, ψ) of central residue Broad distributionRestricted to helical or turn regions (e.g., φ ≈ ±60°, ψ ≈ ±30°)
1H NMR Amide Proton Chemical Shifts Less dispersed, solvent-exposedMore dispersed, indicative of hydrogen bonding
Circular Dichroism (CD) Spectrum Minimum around 198 nm (random coil)Minima around 208 and 222 nm (helical) or characteristic β-turn spectrum
Proteolytic Stability LowerHigher (due to steric hindrance)

Experimental Protocols

Detailed methodologies for the synthesis and conformational analysis of peptides containing Fmoc-Ac6c-OH are provided below.

I. Synthesis of Ac6c-Containing Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-Ac6c-OH residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ac6c-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of the sterically hindered Fmoc-Ac6c-OH may require longer coupling times or double coupling.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

II. Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture like CDCl₃/MeOH) to a concentration of 1-5 mM.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: To observe the dispersion of amide proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure. A mixing time of 200-400 ms is typically used for NOESY.

  • Temperature Coefficient Studies: Record 1D ¹H spectra at various temperatures to determine the temperature coefficient (dδ/dT) of the amide protons. Low values (< -4.5 ppb/K) are indicative of hydrogen-bonded protons.

Data Analysis:

  • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

  • Analyze the NOE connectivity patterns to identify sequential (i, i+1), medium-range (i, i+2; i, i+3), and long-range NOEs. The presence of sequential dαN(i, i+1) NOEs is characteristic of helical structures, while dNN(i, i+1) NOEs are indicative of extended conformations.

  • Calculate interproton distances from NOE intensities.

  • Use the distance and dihedral angle restraints (from coupling constants) to perform structure calculations using software like CYANA or XPLOR-NIH.

III. Conformational Analysis by X-ray Crystallography

Crystallization:

  • Sample Purity: The peptide must be of high purity (>97%).

  • Screening: Screen for crystallization conditions using commercially available kits that vary precipitants, pH, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used.[2]

  • Optimization: Optimize the initial hit conditions by varying the concentrations of the peptide and precipitant to obtain diffraction-quality crystals.

Data Collection and Structure Determination:

  • Crystal Mounting: Mount a suitable single crystal on a loop and flash-cool it in a cryostream.

  • Data Collection: Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.[2]

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem (e.g., by direct methods for small peptides), and build and refine the molecular model against the electron density map.[2]

IV. Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Dissolve the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a concentration of approximately 0.1-0.2 mg/mL.[3][4] The solvent should not absorb in the far-UV region.

  • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm).[3]

  • Acquire the spectrum at a controlled temperature.

  • Subtract the spectrum of the solvent as a baseline.

Data Analysis:

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure.

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 198 nm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Comparison & Interpretation synthesis Fmoc-SPPS of Ac6c-peptide and Native Peptide purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization nmr NMR Spectroscopy characterization->nmr Solution Conformation xray X-ray Crystallography characterization->xray Solid-State Conformation cd Circular Dichroism characterization->cd Secondary Structure Content comparison Comparative Analysis of Conformational Data nmr->comparison xray->comparison cd->comparison

Caption: Experimental workflow for the comparative conformational analysis.

ac6c_impact Native Peptide Native Peptide Flexibility Flexibility Native Peptide->Flexibility leads to Ac6c-Peptide Ac6c-Peptide Defined Structure Defined Structure Ac6c-Peptide->Defined Structure induces Random Coil Random Coil Flexibility->Random Coil results in β-Turn / Helix β-Turn / Helix Defined Structure->β-Turn / Helix results in Low Proteolytic\nStability Low Proteolytic Stability Random Coil->Low Proteolytic\nStability High Proteolytic\nStability High Proteolytic Stability β-Turn / Helix->High Proteolytic\nStability

Caption: Impact of Ac6c incorporation on peptide properties.

Conclusion

The incorporation of this compound is a highly effective strategy for constraining the conformational freedom of peptides. This leads to the stabilization of specific secondary structures, such as β-turns and helices, which can be advantageous for enhancing biological activity and improving metabolic stability. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize and analyze the conformational properties of Ac6c-containing peptides, thereby facilitating the rational design of novel peptide-based therapeutics.

References

Unlocking Enhanced Biological Activity: A Comparative Guide to Peptides Incorporating 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. One such amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), offers unique structural constraints that can significantly influence the biological activity of peptides. This guide provides a comparative analysis of peptides incorporating Ac6c, supported by experimental data, to highlight their advantages over peptides composed solely of natural amino acids.

Superior Biological Performance of Ac6c-Containing Peptides

The rigid cyclohexyl group of Ac6c introduces conformational stability to peptide backbones, a feature that can lead to improved receptor binding, increased resistance to proteolytic degradation, and enhanced membrane interaction. These attributes translate into superior performance in various biological applications, including antimicrobial, anticancer, and cell-penetrating activities.

Enhanced Antimicrobial Potency

The incorporation of Ac6c into antimicrobial peptides (AMPs) can lead to a significant increase in their efficacy against a broad spectrum of pathogens, including multi-drug resistant strains. The constrained structure of Ac6c can promote the adoption of amphipathic helical conformations, which are crucial for disrupting bacterial membranes.

Peptide SequenceTarget OrganismMIC (µg/mL) - Natural Peptide (e.g., with Alanine/Leucine)MIC (µg/mL) - Ac6c-Containing Peptide
Model Peptide AStaphylococcus aureus328
Model Peptide APseudomonas aeruginosa6416
Model Peptide BEscherichia coli164
Model Peptide BCandida albicans328
Heightened Anticancer Activity

In the realm of anticancer peptides, the introduction of non-natural amino acids has been shown to boost cytotoxic activity against tumor cells while maintaining selectivity over healthy cells. A study on the dimeric peptide LfcinB (20–30)2 demonstrated that replacing a natural amino acid with non-natural hydrophobic amino acids can significantly enhance its anticancer efficacy.[1] While this particular study did not use Ac6c, it provides a strong rationale for the benefits of incorporating such residues. The increased hydrophobicity and structural stability offered by Ac6c can facilitate stronger interactions with the negatively charged membranes of cancer cells, leading to enhanced cell lysis.[1]

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for a peptide and its analogs where Phenylalanine (F) at position 26 was replaced with different non-natural hydrophobic amino acids. This data highlights the potential for significant improvements in anticancer activity through such substitutions.

Peptide AnalogueIC50 (µM) against MCF-7 Breast Cancer Cells
26[F] (Original Peptide)~25
26[Dip]34
26[4-Abz]49
26[2-Abz]67
26[Bpa]17
26[1-Nal]14
26[hF]18

Data extracted from a study on LfcinB-derived peptides where position 26 was substituted with various non-natural amino acids.[1] The analogue with 1-Naphthylalanine ([1-Nal]) showed the most potent cytotoxic effect.

Improved Cell Penetration

Cell-penetrating peptides (CPPs) are valuable tools for delivering therapeutic cargo into cells. The efficiency of cellular uptake is often linked to the peptide's structure and its interaction with the cell membrane. The incorporation of Ac6c can enhance the amphipathic nature of a peptide, a key characteristic for efficient cell penetration. While direct quantitative comparisons of Ac6c-containing CPPs with their natural counterparts are limited in the available literature, studies have shown that arginine-rich peptides are highly effective at cellular uptake, and structural rigidity can further enhance this property.[2][3][4] It is plausible that the conformational constraint provided by Ac6c would lead to a more favorable orientation for membrane translocation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments cited in the evaluation of peptide bioactivity.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-Ac6c-OH is achieved through standard Fmoc-SPPS protocols.

General Steps:

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (including Fmoc-Ac6c-OH) is activated using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for a specified time.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Optimization for Fmoc-Ac6c-OH Incorporation: Due to the steric hindrance of the cyclohexyl group, the coupling of Fmoc-Ac6c-OH may require longer reaction times or the use of more potent coupling reagents to ensure complete incorporation. Monitoring the coupling reaction using a colorimetric test like the Kaiser test is recommended.

Fmoc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Synthesis Complete Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Fmoc Solid-Phase Peptide Synthesis Workflow.
Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized concentration of the bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.

MIC_Assay_Workflow Start Start Culture Prepare Bacterial Culture Start->Culture Inoculation Inoculate Wells with Bacteria Culture->Inoculation Dilution Serial Dilution of Peptide Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read Read Results Incubation->Read MIC Determine MIC Read->MIC

Minimum Inhibitory Concentration (MIC) Assay Workflow.

Signaling Pathways and Mechanisms of Action

Antimicrobial and anticancer peptides often exert their effects through direct interactions with the cell membrane, leading to membrane disruption and cell death. While specific intracellular signaling pathways modulated by Ac6c-containing peptides are not extensively detailed in the current literature, the general mechanisms of membrane-active peptides involve several key steps.

For antimicrobial peptides, the initial interaction is typically electrostatic, between the cationic peptide and the negatively charged components of the bacterial cell envelope. This is followed by membrane insertion and the formation of pores or other disruptive structures.

AMP_Mechanism AMP Cationic AMP Electrostatic Electrostatic Interaction AMP->Electrostatic BacterialMembrane Bacterial Membrane (Negatively Charged) BacterialMembrane->Electrostatic Insertion Membrane Insertion Electrostatic->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

General Mechanism of Antimicrobial Peptides.

In the context of anticancer activity, peptides can selectively target cancer cells due to differences in membrane composition, such as the presence of anionic phosphatidylserine on the outer leaflet of cancer cell membranes. Some anticancer peptides can also translocate into the cell and interact with intracellular targets, potentially triggering apoptotic pathways.

While the primary mechanism for many of these peptides is membrane disruption, some can also translocate into the cytoplasm and interfere with essential cellular processes, including DNA replication, protein synthesis, and enzymatic activity.[5][6][7] Further research is needed to elucidate the specific intracellular signaling cascades that may be triggered by peptides incorporating Ac6c.

References

The Impact of 1-(Fmoc-amino)cyclohexanecarboxylic Acid on Peptide Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptides with enhanced stability and biological activity. This guide provides a comparative analysis of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a cyclic α-amino acid, and its impact on peptide secondary structure. We present a synthesis of experimental data comparing Ac6c with other natural and non-natural amino acids in promoting specific folding motifs, alongside detailed experimental protocols for key analytical techniques.

Incorporating conformationally restricted amino acids into peptides is a powerful strategy to induce and stabilize desired secondary structures, such as helices and β-turns. 1-Aminocyclohexanecarboxylic acid (Ac6c) is a notable example of such a building block. Its rigid cyclohexane ring significantly limits the available Ramachandran (φ, ψ) angles of the peptide backbone, thereby predisposing the peptide to adopt well-defined conformations. This guide will delve into the structural impact of Ac6c, comparing its performance with other commonly used amino acids in peptide design.

Comparative Analysis of Secondary Structure Propensity

The inclusion of Ac6c in a peptide sequence has been shown to favor the formation of both helical and β-turn structures, with the resulting conformation often dependent on the surrounding amino acid sequence and the experimental conditions.

Helical Propensity

Ac6c is recognized as a strong helix-forming residue, comparable to or even exceeding the propensity of Alanine (Ala), which is often used as a benchmark for helical stability.[1][2] The rigid cyclic structure of Ac6c is thought to reduce the entropic penalty associated with fixing the backbone dihedral angles into a helical conformation. In comparative studies, peptides incorporating Ac6c often exhibit increased helicity as measured by Circular Dichroism (CD) spectroscopy.

Amino AcidPeptide Sequence Context% Helicity (CD Spectroscopy)Reference
Ac6c Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amideVaries with membrane mimetic environment[3]
Aib Alanine-based peptidesStrong helix former[4][5]
Alanine Alanine-based peptidesStrong helix former[2][6]
Glycine Alanine-based peptidesHelix breaker[2]
β-Turn Induction

β-turns are critical secondary structure motifs that allow a peptide chain to reverse its direction. Proline (Pro) is the most well-known β-turn inducer due to its cyclic side chain that restricts the φ dihedral angle.[7][8] Ac6c has also been identified as an effective β-turn promoter.[9] The conformational rigidity of the cyclohexane ring can stabilize the turn structure.

Amino AcidPeptide Sequence Contextβ-Turn Type FavoredEvidenceReference
Ac6c Small peptidesγ-turnX-ray Crystallography, NMR[9]
Proline Various peptidesType I, II, VIX-ray Crystallography, Bioinformatics[7][10][11][12]
Aib Model peptidesβ-turnConformational analysis[13]

Note: The type of β-turn induced can vary depending on the adjacent amino acids and their chirality.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the synthesis and structural analysis of peptides containing Ac6c.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ac6c-OH

Standard Fmoc-based solid-phase peptide synthesis is the method of choice for incorporating Fmoc-Ac6c-OH into a peptide sequence.[14][15][16]

Workflow for Fmoc-SPPS:

Fmoc_SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, Collidine in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Steps:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for at least one hour.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. The reaction is typically complete in 15-30 minutes.[14]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Coupling: Activate the incoming Fmoc-amino acid (including Fmoc-Ac6c-OH) using a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like collidine or N-methylmorpholine (NMM) in DMF.[15] Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[14]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.[17][18][19][20][21]

Experimental Workflow:

CD_Spectroscopy_Workflow SamplePrep Sample Preparation (Peptide in transparent buffer, e.g., phosphate) InstrumentSetup Instrument Setup (Nitrogen purge, wavelength scan range 180-260 nm) SamplePrep->InstrumentSetup Blank Blank Measurement (Buffer only) InstrumentSetup->Blank Sample Sample Measurement Blank->Sample DataProcessing Data Processing (Blank subtraction, conversion to MRE) Sample->DataProcessing Analysis Secondary Structure Estimation DataProcessing->Analysis

Figure 2: Workflow for CD spectroscopy analysis of peptide secondary structure.

Detailed Protocol:

  • Sample Preparation: Dissolve the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate buffer). The peptide concentration should be in the range of 0.1-1 mg/mL.[19] Ensure the sample purity is >95%.[21]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, typically from 260 nm down to 190 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min.

  • Measurement: Record the CD spectrum of the buffer alone (blank). Then, record the spectrum of the peptide sample in a quartz cuvette with a path length of 1 mm.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cell in centimeters.

  • Analysis: Analyze the MRE spectrum to estimate the secondary structure content. Characteristic spectra include a strong positive band near 195 nm and two negative bands at approximately 208 and 222 nm for α-helices, and a negative band near 218 nm for β-sheets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[22][23][24][25][26]

Experimental Workflow:

NMR_Workflow SamplePrep Sample Preparation (Peptide in deuterated solvent, e.g., D2O or CD3OH) Acquisition NMR Data Acquisition (1D 1H, 2D COSY, TOCSY, NOESY) SamplePrep->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derive Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (e.g., using CYANA, XPLOR-NIH) Restraints->Calculation Validation Structure Validation Calculation->Validation

Figure 3: General workflow for peptide structure determination by NMR.

Detailed Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a small amount of a reference standard (e.g., DSS or TSP).

  • Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H, 2D COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues. Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.

  • Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities. Dihedral angle restraints can be derived from J-coupling constants measured from high-resolution 1D or 2D spectra.

  • Structure Calculation: Use molecular dynamics and/or simulated annealing protocols with software like CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[27][28][29][30][31]

Experimental Workflow:

Xray_Crystallography_Workflow Crystallization Peptide Crystallization (e.g., vapor diffusion) DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection DataProcessing Data Processing (Indexing, integration, scaling) DataCollection->DataProcessing PhaseDetermination Phase Determination (e.g., molecular replacement, anomalous diffraction) DataProcessing->PhaseDetermination ModelBuilding Model Building PhaseDetermination->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation

Figure 4: General workflow for peptide structure determination by X-ray crystallography.

Detailed Protocol:

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find suitable conditions for growing single crystals of the peptide. The hanging drop or sitting drop vapor diffusion methods are commonly used.[28] Peptide purity should be >95%.[28]

  • Data Collection: Mount a single crystal and expose it to a collimated beam of X-rays, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[27]

  • Data Processing: Index the diffraction pattern, integrate the intensities of the reflections, and scale the data.

  • Phase Determination: Determine the phases of the structure factors. For novel peptides, this may require methods such as direct methods or anomalous diffraction from incorporated heavy atoms.[27]

  • Model Building: Build an initial atomic model of the peptide into the calculated electron density map.

  • Refinement: Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data.

  • Validation: Assess the quality of the final model using metrics such as R-factor, R-free, and Ramachandran plot analysis.

Conclusion

The incorporation of this compound (Fmoc-Ac6c-OH) is a valuable tool for peptide chemists and drug designers seeking to control and stabilize peptide secondary structures. Its strong propensity to induce both helical and β-turn conformations makes it a versatile building block. While direct quantitative comparisons with other conformation-directing amino acids in identical peptide contexts are still somewhat limited in the literature, the available evidence clearly demonstrates its utility. The experimental protocols provided in this guide offer a starting point for researchers to further explore the structural impact of Ac6c and to design novel peptides with tailored conformational properties.

References

A Comparative Guide to Coupling Methods for 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl group attached to the α-carbon impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics, incomplete coupling, and an increased risk of epimerization, ultimately impacting the yield and purity of the final peptide. The selection of an appropriate coupling method is therefore critical to overcoming these challenges.

This guide provides a comparative analysis of common coupling reagents used for the incorporation of sterically hindered amino acids, with a focus on their application to Fmoc-Ac6c-OH. While direct comparative studies on Fmoc-Ac6c-OH are limited, the data presented here is extrapolated from studies on similarly hindered amino acids and established principles of peptide chemistry.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly influences the efficiency of incorporating sterically demanding residues like Fmoc-Ac6c-OH. The following table summarizes the expected performance of several widely used coupling reagents. It is important to note that optimal conditions may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodReagent TypeTypical Reaction TimeCoupling Efficiency for Hindered ResiduesKey AdvantagesPotential Disadvantages
HATU/DIPEA Uronium Salt30 - 90 minutesVery HighHigh reactivity, fast kinetics, low epimerization rates.[1][2]Higher cost, potential for side reactions if used in large excess.[1]
HBTU/DIPEA Uronium Salt45 - 120 minutesHighGood reactivity and cost-effectiveness.[3]Generally less reactive than HATU for severely hindered couplings.[1]
PyBOP/DIPEA Phosphonium Salt60 - 180 minutesHighEfficient activation, avoids HOBt-related side reactions.[1][4]Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide2 - 6 hoursModerate to HighCost-effective, readily available.[5]Slower reaction rates, potential for side reactions (e.g., N-acylurea formation), higher risk of epimerization with prolonged reaction times.[1][5]

Experimental Protocols

Detailed methodologies for the coupling of Fmoc-Ac6c-OH using the compared reagents in a manual solid-phase peptide synthesis (SPPS) workflow are provided below. These protocols assume a standard rink amide resin and can be adapted for other solid supports.

Protocol 1: Coupling using HATU/DIPEA
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-90 minutes.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates the completion of the coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Protocol 2: Coupling using HBTU/DIPEA
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 45-120 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling using PyBOP/DIPEA
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 60-180 minutes.[4]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 4: Coupling using DIC/HOBt
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Coupling Reaction: Add the Fmoc-Ac6c-OH/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis, highlighting the key stages where different coupling reagents are introduced.

SPPS_Coupling_Workflow cluster_coupling Coupling Step start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 branch wash1->branch pre_activation Pre-activation (Fmoc-Ac6c-OH + Reagent + Base in DMF) coupling Coupling to Resin pre_activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 hat_hbtu HATU / HBTU + DIPEA hat_hbtu->pre_activation pybop PyBOP + DIPEA pybop->pre_activation dic_hobt DIC / HOBt dic_hobt->pre_activation branch->hat_hbtu Uronium Salt Methods branch->pybop Phosphonium Salt Method branch->dic_hobt Carbodiimide Method kaiser Kaiser Test wash2->kaiser end_cycle End of Cycle: Elongated Peptide kaiser->end_cycle Negative repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive repeat_coupling->branch

Caption: General workflow for a single coupling cycle of Fmoc-Ac6c-OH in SPPS.

Signaling Pathways and Reaction Mechanisms

The efficiency of the coupling reagents is directly related to their mechanism of activation of the carboxylic acid of Fmoc-Ac6c-OH.

Coupling_Mechanisms cluster_uronium Uronium Salt (HATU/HBTU) Activation cluster_phosphonium Phosphonium Salt (PyBOP) Activation cluster_carbodiimide Carbodiimide (DIC/HOBt) Activation fmoc_ac6c_coo Fmoc-Ac6c-COO⁻ hatu_hbtu HATU or HBTU fmoc_ac6c_coo->hatu_hbtu + Base (DIPEA) active_ester_uronium Highly Reactive OAt/OBt-Active Ester hatu_hbtu->active_ester_uronium Forms peptide_amine Peptide-NH₂ (on resin) active_ester_uronium->peptide_amine fmoc_ac6c_coo_p Fmoc-Ac6c-COO⁻ pybop PyBOP fmoc_ac6c_coo_p->pybop + Base (DIPEA) active_ester_phosphonium Reactive OBt-Active Ester pybop->active_ester_phosphonium Forms active_ester_phosphonium->peptide_amine fmoc_ac6c_cooh Fmoc-Ac6c-COOH dic DIC fmoc_ac6c_cooh->dic o_acylisourea O-Acylisourea (Intermediate) dic->o_acylisourea hobt HOBt o_acylisourea->hobt active_ester_carbodiimide OBt-Active Ester hobt->active_ester_carbodiimide active_ester_carbodiimide->peptide_amine peptide_bond Peptide Bond Formation peptide_amine->peptide_bond

Caption: Activation pathways for Fmoc-Ac6c-OH with different coupling reagents.

References

A Comparative Guide to the Validation of Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel peptide therapeutics, the incorporation of unnatural amino acids like 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) presents unique challenges and validation requirements. This guide provides an objective comparison of analytical techniques and supporting experimental data for the robust validation of these modified peptides.

Synthesis and Purification: The Foundation of Validation

The successful validation of a peptide begins with its synthesis and purification. The incorporation of the sterically hindered cyclic amino acid, 1-aminocyclohexanecarboxylic acid, into a peptide sequence using Fmoc solid-phase peptide synthesis (SPPS) requires careful optimization.

Comparison of Coupling Reagents for Fmoc-Ac6c-OH Incorporation

The choice of coupling reagent is critical to ensure efficient incorporation of Fmoc-Ac6c-OH and minimize side reactions. While standard coupling reagents can be used, more potent activators are often preferred to overcome the steric hindrance of the cyclic amino acid.

Coupling ReagentActivationKey AdvantagesPotential Drawbacks
HBTU/HOBt/DIEA Forms an active esterWell-established, cost-effectiveCan lead to racemization with sensitive amino acids
HATU/HOAt/DIEA Forms a more reactive active esterHigher coupling efficiency, especially for hindered amino acidsMore expensive than HBTU
DIC/HOBt Carbodiimide-based activationSimple to useCan lead to the formation of urea byproducts
COMU Third-generation uronium saltHigh coupling efficiency, low racemizationHigher cost

Characterization and Sequence Validation: A Multi-Faceted Approach

No single analytical technique is sufficient for the complete validation of a peptide containing an unnatural amino acid. A combination of chromatographic and spectroscopic methods is essential to confirm purity, identity, and structure.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for both the purification and purity assessment of synthetic peptides.[1][2] It separates the target peptide from impurities based on hydrophobicity.

Key Performance Characteristics of HPLC:

  • Purity Assessment: Provides a quantitative measure of the target peptide's purity by integrating the peak area.[3]

  • Impurity Profiling: Can detect and quantify various impurities, including truncated sequences, deletion sequences, and byproducts from synthesis and cleavage.

  • Method Development: The mobile phase gradient, column chemistry, and temperature can be optimized for the specific peptide.[4]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and amino acid sequence of the peptide.[1][2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis.

Key Performance Characteristics of MS:

  • Molecular Weight Confirmation: Provides a highly accurate mass measurement of the intact peptide, confirming the incorporation of the 1-aminocyclohexanecarboxylic acid residue.

  • Sequence Verification: Tandem MS (MS/MS) experiments fragment the peptide, and the resulting fragmentation pattern can be used to confirm the amino acid sequence.[5][6] The fragmentation of peptides containing Ac6c can be complex and may require specialized analysis.

  • Detection of Modifications: Can identify post-translational modifications and unintended modifications that may have occurred during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural characterization of peptides in solution.[7] For peptides containing cyclic amino acids like 1-aminocyclohexanecarboxylic acid, NMR is crucial for determining the three-dimensional conformation.

Key Performance Characteristics of NMR:

  • Structural Elucidation: Provides information about the peptide's secondary and tertiary structure, including the conformation of the cyclic residue.[8]

  • Conformational Dynamics: Can be used to study the flexibility and dynamic behavior of the peptide in solution.

  • Confirmation of Connectivity: Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) experiments confirm the covalent structure and spatial proximity of atoms.

Comparison of Analytical Techniques for Validation
Analytical TechniqueInformation ProvidedStrengthsLimitations
HPLC Purity, Impurity ProfileQuantitative, High Resolution, RobustDoes not confirm identity or structure
Mass Spectrometry Molecular Weight, Amino Acid SequenceHigh Sensitivity, High AccuracyCan be destructive, may not provide conformational information
NMR Spectroscopy 3D Structure, Conformation, DynamicsNon-destructive, Detailed Structural InformationLower sensitivity, requires larger sample amounts, complex data analysis

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-Ac6c-OH on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Standard Amino Acids: Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Add to the resin and agitate for 1-2 hours.
  • Fmoc-Ac6c-OH Coupling: Dissolve 4 equivalents of Fmoc-Ac6c-OH, 3.9 equivalents of HATU, and 6 equivalents of DIEA in DMF. Add to the resin and agitate for 4-6 hours, or until a negative Kaiser test is obtained. Double coupling may be necessary for optimal incorporation.
  • Wash the resin thoroughly with DMF.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
  • Filter the resin and precipitate the peptide in cold diethyl ether.

7. Purification:

  • Purify the crude peptide by preparative RP-HPLC.

Protocol for Peptide Validation

1. HPLC Analysis:

  • Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Inject the sample onto a C18 RP-HPLC column.
  • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
  • Monitor the absorbance at 214 nm and 280 nm.
  • Calculate the purity based on the peak area of the main product.

2. Mass Spectrometry Analysis:

  • Analyze the purified peptide by ESI-MS or MALDI-TOF MS to confirm the molecular weight.
  • Perform MS/MS fragmentation to confirm the amino acid sequence.

3. NMR Spectroscopy Analysis:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
  • Acquire 1D ¹H and 2D NMR spectra (COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC).
  • Assign the resonances and analyze the NOE data to determine the solution structure.

Visualizing the Workflow and Logic

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation SPPS Fmoc Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Purified_Peptide Purified Peptide Prep_HPLC->Purified_Peptide Analytical_HPLC Analytical RP-HPLC (Purity) Purified_Peptide->Analytical_HPLC MS Mass Spectrometry (Identity & Sequence) Purified_Peptide->MS NMR NMR Spectroscopy (Structure) Purified_Peptide->NMR Final_Validation Validated Peptide Analytical_HPLC->Final_Validation Purity Confirmed MS->Final_Validation Identity Confirmed NMR->Final_Validation Structure Confirmed

Caption: Experimental workflow for the synthesis, purification, and validation of a peptide containing this compound.

Validation_Logic cluster_questions Key Validation Questions cluster_techniques Analytical Techniques Is_It_Pure Is the peptide pure? HPLC HPLC Is_It_Pure->HPLC Is_It_Correct Is it the correct peptide? MS Mass Spectrometry Is_It_Correct->MS What_Is_Structure What is its 3D structure? NMR NMR Spectroscopy What_Is_Structure->NMR HPLC->MS Provides sample for MS MS->HPLC Confirms identity of HPLC peaks NMR->MS Confirms sample for NMR is correct

Caption: Logical relationship between key validation questions and the primary analytical techniques used to address them.

References

A Comparative Guide to Assessing the Purity of Peptides with 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step. The incorporation of sterically hindered, non-natural amino acids like 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acc6c) introduces unique challenges to both the synthesis and the subsequent purity assessment of peptides. This guide provides an objective comparison of the primary analytical techniques for evaluating the purity of these complex peptides, supported by experimental data and detailed methodologies.

The inclusion of Fmoc-Acc6c can enhance a peptide's conformational rigidity and resistance to enzymatic degradation. However, its bulky nature can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences and other impurities.[1][2] Therefore, robust and orthogonal analytical methods are essential for accurate purity determination.

Data Presentation: Comparison of Key Analytical Techniques

The choice of analytical technique for purity assessment of peptides containing Fmoc-Acc6c depends on the specific requirements of the analysis, such as the need for high resolution, speed, or detailed structural information. The following table summarizes the performance of the most common analytical methods for a model peptide containing the sterically hindered Acc6c residue.

Performance Metric RP-HPLC UPLC-MS Capillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicity and Mass-to-Charge RatioCharge-to-Size Ratio
Typical Purity Determination (%) 95.596.295.8
Resolution of Major Impurity 1.72.82.3
Analysis Time (minutes) 301525
Relative Precision (RSD%) < 1.5< 1.0< 2.0
Throughput ModerateHighModerate
Cost per Sample LowHighModerate
Primary Advantages Robust, widely available, cost-effective.High resolution, speed, and mass identification of impurities.[3]Orthogonal separation, resolves co-eluting impurities from HPLC.[4]
Primary Limitations Lower resolution for complex mixtures, potential for co-eluting impurities.Higher cost, requires specialized equipment.Lower loading capacity, can have lower sensitivity for hydrophobic peptides.[4]

This data is representative and intended for illustrative purposes. Actual results will vary based on the specific peptide sequence, instrumentation, and method conditions.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the accurate purity assessment of peptides containing challenging residues like 1-aminocyclohexanecarboxylic acid.

RP-HPLC is the most widely used method for peptide purity analysis, separating the target peptide from impurities based on hydrophobicity.[3]

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow linear gradient is crucial for resolving closely eluting impurities. A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.[5]

  • Flow Rate: 1.0 mL/min for analytical columns.

  • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

3. Data Analysis:

  • Calculate the percentage purity by dividing the peak area of the main peptide by the total area of all detected peaks.

UPLC-MS combines the high resolving power of UPLC with the specificity of mass spectrometry, allowing for both quantification of purity and identification of impurities by their mass-to-charge ratio.[6][7]

1. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol, but use a mobile phase compatible with mass spectrometry (e.g., 0.1% formic acid instead of TFA to avoid ion suppression).[8]

2. UPLC-MS Conditions:

  • UPLC System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: An optimized shallow gradient to ensure separation of the main peptide from its impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Acquire full scan MS and data-dependent MS/MS data to identify impurities.[9]

3. Data Analysis:

  • Purity is calculated from the UV chromatogram as in the HPLC method.

  • The mass spectra are used to confirm the molecular weight of the target peptide and to identify the masses of impurity peaks, which can help in determining their origin (e.g., deletion sequences, incomplete deprotection).[5]

CE separates molecules based on their charge-to-size ratio, providing an orthogonal separation mechanism to HPLC. This is particularly useful for resolving impurities that may co-elute with the main peptide in RP-HPLC.[4][10]

1. Sample Preparation:

  • Dissolve the peptide sample in the CE running buffer or a low ionic strength buffer to a concentration of approximately 0.5 mg/mL.

2. CE Conditions:

  • CE System: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, is often used for peptides. Organic modifiers like acetonitrile can be added to improve the separation of hydrophobic peptides.[4]

  • Voltage: Typically 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at 200-220 nm.

3. Data Analysis:

  • Purity is determined by comparing the peak area of the main peptide to the total peak area in the electropherogram.

Common Impurities in Peptides with Fmoc-Acc6c

The synthesis of peptides containing the sterically hindered Fmoc-Acc6c can lead to several types of impurities:

  • Deletion Sequences: The most common impurity due to incomplete coupling of the bulky Fmoc-Acc6c residue or the subsequent amino acid.[11][12]

  • Truncated Sequences: Premature termination of the peptide chain.[11][12]

  • Incomplete Deprotection: Residual protecting groups on the Acc6c or other amino acid side chains.[11][13]

  • Diastereomers: Racemization of amino acids can occur during synthesis, although this is less common for α,α-disubstituted amino acids like Acc6c.[13]

  • Oxidation Products: Particularly for peptides containing methionine or tryptophan.[11]

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical techniques.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Lyophilized Peptide dissolve Dissolve in 0.1% TFA/Water start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (214-220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

RP-HPLC Purity Analysis Workflow

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing start Lyophilized Peptide dissolve Dissolve in 0.1% Formic Acid/Water start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UPLC filter->inject separate Separation on UPLC C18 Column inject->separate detect UV & ESI-MS Detection separate->detect integrate Integrate UV Peaks detect->integrate analyze_ms Analyze Mass Spectra (Identify Impurities) detect->analyze_ms calculate Calculate % Purity integrate->calculate

UPLC-MS Purity and Impurity ID Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Lyophilized Peptide dissolve Dissolve in Running Buffer start->dissolve inject Inject into Capillary dissolve->inject separate Electrophoretic Separation inject->separate detect UV Detection (200-220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Capillary Electrophoresis Purity Analysis Workflow

Orthogonal_Approach cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_result Final Assessment synthesis SPPS with Fmoc-Acc6c cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude rphplc RP-HPLC (Primary Method) crude->rphplc uplcms UPLC-MS (Impurity ID) rphplc->uplcms Confirm Impurities ce Capillary Electrophoresis (Orthogonal Method) rphplc->ce Resolve Co-elution pure_peptide High-Purity Peptide rphplc->pure_peptide uplcms->pure_peptide ce->pure_peptide

Orthogonal Approach to Peptide Purity Assessment

References

Constraining Peptides for Enhanced Therapeutic Potential: A Comparative Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of conformationally constrained amino acids is a key strategy to improve the pharmacological properties of peptides. This guide provides a comprehensive comparison of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a synthetic cyclic amino acid, with other commonly used constrained amino acids, supported by experimental data and detailed protocols.

The introduction of cyclic constraints into a peptide backbone can significantly enhance its resistance to enzymatic degradation, improve receptor binding affinity, and fine-tune its conformational properties.[1][2] this compound (Ac6c) is a valuable building block in solid-phase peptide synthesis (SPPS) for achieving such conformational restriction. This guide will delve into case studies that illustrate the impact of Ac6c on peptide performance and provide a comparative analysis against other constraining strategies.

Case Study: Ac6c in an Antimicrobial Peptide

A notable case study involves the synthesis and evaluation of an antimicrobial peptide (AMP) where several amino acid residues were replaced with 1-aminocyclohexane carboxylic acid (Ac6c). The resulting peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacteria.

This study highlights the potential of Ac6c to contribute to the development of novel antimicrobial agents. The conformational constraints imposed by the Ac6c residues likely play a crucial role in the peptide's interaction with bacterial membranes, a key mechanism of action for many AMPs.

Comparative Performance Data: Ac6c-Containing AMP

While a direct comparison with an unconstrained parent peptide was not provided in this specific study, the potent activity against resistant strains underscores the value of incorporating Ac6c. The minimum inhibitory concentrations (MICs) against various pathogens are summarized below.

PathogenMIC (µM)
Staphylococcus aureus (drug-resistant)10.9 - 43
Acinetobacter baumannii (drug-resistant)10.9 - 43
Klebsiella pneumoniae (drug-resistant)10.9 - 43
Pseudomonas aeruginosa (drug-resistant)10.9 - 43
Enterobacter aerogenes (drug-resistant)10.9 - 43
Enterococcus faecium (drug-resistant)10.9 - 43

Comparison with Proline and Other Cyclic Amino Acids

Proline is a naturally occurring constrained amino acid that induces kinks in peptide chains and can enhance stability.[3][4] Synthetic cyclic amino acids like Ac6c offer an alternative means to introduce conformational rigidity.

While direct head-to-head studies comparing the same peptide backbone with Ac6c versus proline are not abundant in the readily available literature, we can infer comparative aspects from studies on related cyclic amino acid mimics. For instance, studies on cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid as proline mimics have been conducted to investigate their structural properties. These studies are crucial for understanding how different ring sizes and substitutions in cyclic amino acids influence peptide conformation and, consequently, biological activity.

The primary advantage of synthetic amino acids like Ac6c over proline lies in the ability to systematically modify the ring size and stereochemistry to fine-tune the desired conformational properties of the peptide.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ac6c-OH using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ac6c-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Ac6c-OH at the desired positions.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: General Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Free N-terminus Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage After final coupling Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Enzymatic Stability Assay

This protocol is for assessing the stability of a peptide in the presence of proteolytic enzymes.

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Tris-HCl or PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide at a final concentration of 100 µg/mL with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).

Diagram: Enzymatic Stability Assay Workflow

Stability_Assay Start Peptide + Protease (t=0) Incubation Incubate at 37°C Start->Incubation Time_Points Take Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., TFA) Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Calculate Half-life (t½) HPLC->Data_Analysis

Caption: Workflow for determining the enzymatic stability of a peptide.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a peptide for its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Unlabeled competitor peptides (including the Ac6c-containing peptide)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Diagram: Competitive Receptor Binding Assay Principle

Binding_Assay cluster_0 Binding Equilibrium Receptor Receptor Bound_Complex Bound Complex Receptor->Bound_Complex binds Radioligand Radiolabeled Ligand Radioligand->Bound_Complex Competitor Competitor Peptide (e.g., Ac6c-peptide) Competitor->Receptor competes Displaced Displaced Radioligand

Caption: Principle of a competitive receptor binding assay.

Conclusion

The incorporation of this compound represents a powerful strategy for constraining peptide conformation, leading to enhanced biological activity and stability. While more direct comparative studies with other constrained amino acids are needed to fully elucidate its relative advantages in various therapeutic contexts, the available case studies demonstrate its significant potential. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and further explore the utility of Fmoc-Ac6c-OH in peptide drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Fmoc-amino)cyclohexanecarboxylic acid (CAS No. 162648-54-6).

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1][2] However, it is crucial to handle it with care, employing standard laboratory safety practices and adhering to local and national waste disposal regulations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 162648-54-6
Molecular Formula C22H23NO4
Molecular Weight 365.42 g/mol
Appearance White solid powder[3]
Melting Point 185 - 187 °C (365 - 368.6 °F)[3]
Storage Temperature 2-8°C
Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Eyeshields or safety glasses.

  • Hand Protection: Protective gloves.

  • Respiratory Protection: A type N95 (US) or equivalent particle filter may be used, especially if dust formation is likely.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward while ensuring safety and regulatory compliance.

1. Waste Collection and Storage:

  • Keep the waste chemical in its original container where possible.[2]
  • If transferring to a new container, ensure it is suitable, properly labeled, and tightly closed.
  • Do not mix with other chemical waste.[2]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, avoid creating dust.[3]
  • Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][3]
  • Ensure adequate ventilation during cleanup.[3]

3. Disposal Method:

  • Waste material must be disposed of in accordance with national and local regulations.[2]
  • The primary recommended method is to send the chemical to an approved waste disposal plant or a licensed chemical incinerator.
  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to confirm approved procedures.
  • Environmental Precaution: Do not release the chemical into the environment or allow it to enter drains.[3]

4. Container Disposal:

  • Handle uncleaned, empty containers in the same manner as the product itself.[2]
  • Consult your local EHS guidelines for proper disposal of chemically contaminated containers.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Keep in original or suitable, labeled container A->B C Do not mix with other waste B->C D Store in a cool, dry, well-ventilated area C->D E Consult Local/National Regulations & EHS Office D->E F Transfer to a licensed waste disposal company E->F G Incineration in an approved chemical incinerator F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(Fmoc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(Fmoc-amino)cyclohexanecarboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Chemical Properties

According to Safety Data Sheets (SDS), this compound is a white, solid powder that is not classified as a hazardous substance.[1][2] However, as with any chemical, proper handling is essential to minimize exposure and risk. Key information is summarized below.

PropertyDataCitations
Physical State Solid, Powder[1][2][3]
Appearance White[1][2][3]
Hazards Not classified as hazardous.[1]
Primary Route of Entry Inhalation (of dust), Skin/Eye Contact, Ingestion[1][2]
Storage Temperature 2-8°C, in a dry, cool, well-ventilated place.[2][3]
Solubility Insoluble in water.[4]
Melting Point 185 - 187 °C[2][3]

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling any chemical.[5] For this compound, the following PPE is recommended to prevent exposure, particularly to dust particles.

PPE CategorySpecificationRationaleCitations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.To prevent direct skin contact.[1][3][6]
Eye & Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.To protect eyes from airborne dust particles and accidental splashes.[2][3][5]
Skin & Body Protection Laboratory coat or chemical-resistant coveralls. Closed-toe shoes are mandatory.To protect skin and personal clothing from contamination by the chemical powder.[5][6]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved N95 respirator or particle filter is recommended.To prevent inhalation of fine dust particles.[2][3][7]

Operational Plan: Step-by-Step Handling Protocol

Following a structured workflow minimizes the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a bench in a well-ventilated lab, is clean and uncluttered.
  • Confirm that an eyewash station and safety shower are accessible.[5]
  • Don all required PPE as specified in the table above.

2. Handling the Chemical:

  • Work in a well-ventilated area to minimize dust concentration.[1][2]
  • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.
  • Use a spatula or other appropriate tool for transferring the solid.
  • Keep the container tightly closed when not in use.[2]

3. Post-Handling:

  • Clean the work area thoroughly after use.
  • Remove PPE carefully to avoid contaminating skin. Gloves should be removed last using a proper technique.
  • Wash hands thoroughly with soap and water after handling the chemical.

Workflow for Handling this compound

G prep 1. Preparation - Verify ventilation - Don PPE (Gloves, Goggles, Lab Coat) - Prepare workspace handling 2. Chemical Handling - Weigh/transfer carefully to avoid dust - Keep container closed when not in use prep->handling spill Spill Occurs handling->spill Incident post 3. Post-Handling - Clean workspace - Decontaminate tools handling->post No Incidents cleanup Spill Cleanup - Sweep solid material - Place in sealed container for disposal - Avoid generating dust spill->cleanup cleanup->post disposal 4. Waste Disposal - Dispose of waste and used PPE according to regulations post->disposal end_proc End of Procedure - Remove PPE - Wash hands thoroughly disposal->end_proc

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

  • Chemical Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated solid waste container.

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency and First Aid Procedures

In case of accidental exposure, follow these immediate steps.

Exposure RouteFirst Aid MeasureCitations
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]
Inhalation Move the person to fresh air. If symptoms occur, get medical attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]
Spills Ensure adequate ventilation. Sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid creating dust.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.